Acetochlor ESA sodium salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
947601-84-5 |
|---|---|
Molecular Formula |
C14H20NNaO5S |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
sodium;2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonate |
InChI |
InChI=1S/C14H21NO5S.Na/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19;/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
OFHPZIOSKFPQRH-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CCl)C.CCC1=C(C=CC(=C1NC(=O)CS(=O)(=O)[O-])C)COCC.CCS(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Acetochlor ESA Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical and physical properties of Acetochlor ESA sodium salt, a significant environmental metabolite of the widely used herbicide acetochlor. Understanding these properties is crucial for environmental monitoring, toxicological assessment, and the development of effective remediation strategies. This document moves beyond a simple recitation of data points to offer a synthesized understanding of how these properties influence the compound's behavior in various matrices.
Section 1: Chemical Identity and Structure
Acetochlor ESA sodium salt is the sodium salt of Acetochlor ethanesulfonic acid (ESA). It is a major degradation product of acetochlor, a chloroacetamide herbicide used extensively for pre-emergence control of annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] The formation of the sodium salt significantly enhances the water solubility of the parent ESA metabolite, facilitating its transport in aqueous environmental systems.[2]
Systematic Name: Sodium 2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethanesulfonate[3]
CAS Number: 947601-84-5[4]
Molecular Formula: C₁₄H₂₀NNaO₅S[3]
Molecular Weight: 337.37 g/mol [3]
The structural formula, presented below, illustrates the core components of the molecule: the substituted aniline ring derived from the parent acetochlor, the ethoxymethyl group, and the ethanesulfonic acid moiety, which is key to its increased polarity and water solubility compared to acetochlor.
Caption: Chemical structure of Acetochlor ESA sodium salt.
Section 2: Physicochemical Properties
The physicochemical properties of Acetochlor ESA sodium salt dictate its environmental transport, fate, and bioavailability. As a degradation product, its properties differ significantly from the parent compound, acetochlor.
| Property | Value | Source(s) | Remarks |
| Molecular Formula | C₁₄H₂₀NNaO₅S | [3] | Confirmed by multiple sources. |
| Molecular Weight | 337.37 g/mol | [3] | Consistent across reliable databases. |
| Physical State | Not explicitly stated, but analytical standards are available as a neat substance. | [3] | Likely a solid at room temperature. |
| Melting Point | 0 °C or 129-132 °C | Significant discrepancy in reported values exists. The lower value may refer to the freezing point of a solution, while the higher range is more typical for a sodium salt of an organic acid. Further experimental verification is required. | |
| Water Solubility | Enhanced by the sodium salt form. Qualitatively described as "slightly soluble". | [2] | The sulfonic acid group and its sodium salt form confer significantly higher water solubility compared to the parent acetochlor (223 mg/L at 25°C).[5] This property is critical for its mobility in soil and groundwater. |
| Vapor Pressure | Data not available. | Expected to be very low due to its salt nature and high molecular weight, rendering it essentially non-volatile under environmental conditions. | |
| pKa | Data not available. | As a salt of a strong acid (sulfonic acid), it will be fully dissociated in water across the environmental pH range. Therefore, its mobility and fate are not significantly influenced by pH changes. | |
| Octanol-Water Partition Coefficient (Log Kow) | Data not available. | Expected to be significantly lower than that of acetochlor (Log Kow = 3.03) due to its ionic character and increased polarity. This indicates a low potential for bioaccumulation in fatty tissues.[6] |
Section 3: Environmental Fate and Degradation
Acetochlor ESA sodium salt is a primary and persistent metabolite of acetochlor in soil and water systems.[7] The transformation from the parent compound is a critical aspect of its environmental profile.
Formation from Acetochlor
Acetochlor undergoes microbial degradation in the soil, with a reported half-life of approximately 5 to 25 days.[8] One of the main degradation pathways involves the substitution of the chlorine atom with glutathione, followed by further enzymatic cleavage to form the ethanesulfonic acid (ESA) derivative.
Caption: Simplified degradation pathway of acetochlor to its major metabolites.
Persistence and Mobility
Due to its high water solubility and low octanol-water partition coefficient, Acetochlor ESA sodium salt is highly mobile in soil and has a significant potential to leach into groundwater and be transported to surface water bodies.[9] Its persistence in the environment is a key concern, as it is often detected more frequently and at higher concentrations in water sources than the parent acetochlor.[7]
Further Degradation
Information on the further degradation of Acetochlor ESA sodium salt in the environment is limited. As a polar and stable molecule, its complete mineralization is expected to be a slow process.
Section 4: Analytical Methodologies
The detection and quantification of Acetochlor ESA sodium salt in environmental matrices are primarily achieved through advanced analytical techniques, owing to its polarity and low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the reference method for the analysis of Acetochlor ESA sodium salt in water and soil samples.[8] This technique offers the high sensitivity and selectivity required to detect and quantify the analyte at trace levels (in the range of µg/L to ng/L).
Experimental Protocol: A Generalized LC-MS/MS Workflow
-
Sample Preparation (Water):
-
Collect water samples in appropriate containers.
-
Filter the sample to remove particulate matter.
-
Depending on the expected concentration, a solid-phase extraction (SPE) step may be employed to concentrate the analyte and clean up the sample matrix.
-
-
Sample Preparation (Soil):
-
Extract the soil sample with a suitable solvent mixture, such as acetonitrile/water.[8]
-
Centrifuge and filter the extract.
-
The extract may require further cleanup and concentration using SPE.
-
-
LC Separation:
-
Inject the prepared sample extract into a liquid chromatograph.
-
Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
-
MS/MS Detection:
-
The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Acetochlor ESA are monitored for highly selective and sensitive quantification. Acetochlor ESA is a structural isomer of Alachlor ESA, and they can share product ions, necessitating careful chromatographic separation for accurate quantification.[4]
-
Caption: A generalized workflow for the analysis of Acetochlor ESA sodium salt by LC-MS/MS.
Section 5: Toxicological Profile and Regulatory Context
While Acetochlor ESA is a metabolite, it is subject to toxicological evaluation and regulatory oversight due to its potential for human exposure through drinking water.
Mammalian Toxicity
Animal studies indicate that Acetochlor ESA is less acutely toxic than its parent compound, acetochlor.[4] However, studies have shown that exposure to Acetochlor ESA can lead to changes in thyroid hormones, and high doses may affect the male reproductive system.[9] The Minnesota Department of Health has established a guidance value of 300 micrograms per liter (µg/L) for Acetochlor ESA in drinking water, a level at which little to no risk of harmful health effects is expected.[9]
Environmental Toxicology
Acetochlor ESA is considerably less toxic to aquatic organisms than acetochlor.[4] However, as a derivative of a herbicide, it can still impact aquatic plants and algae.
Regulatory Status
Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA) and state health departments, monitor for acetochlor and its degradation products, including Acetochlor ESA, in drinking water sources.[5][7][9] The presence of these compounds can trigger regulatory action to ensure public health is protected.
Section 6: Conclusion
Acetochlor ESA sodium salt is a key environmental metabolite of the herbicide acetochlor, characterized by its high water solubility and mobility. These properties contribute to its persistence in water resources, making it a compound of significant interest to environmental scientists and regulators. While it exhibits lower acute toxicity than its parent compound, its potential for chronic effects warrants continued monitoring and research. The standard analytical method for its detection is LC-MS/MS, which provides the necessary sensitivity and selectivity for accurate quantification in complex environmental matrices. This guide provides a foundational understanding of the chemical properties of Acetochlor ESA sodium salt to support ongoing research and risk assessment efforts.
References
- Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
-
PubChem. (n.d.). Acetochlor. National Center for Biotechnology Information. Retrieved from [Link]
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EXTOXNET. (1996). Acetochlor. Extension Toxicology Network. Retrieved from [Link]
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Minnesota Department of Health. (n.d.). Acetochlor and Drinking Water. Retrieved from [Link]
-
Chiron. (n.d.). Acetochlor. Retrieved from [Link]
-
Minnesota Department of Health. (n.d.). Acetochlor ESA and Drinking Water. Retrieved from [Link]
-
MDPI. (2023). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(1), 33. Retrieved from [Link]
-
IndiaMART. (n.d.). Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price. Retrieved from [Link]
-
ACS Publications. (2020). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry, 68(51), 15215-15224. Retrieved from [Link]
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An In-depth Technical Guide to Acetochlor ESA Sodium Salt: Structure, Properties, and Analysis
This guide provides a comprehensive technical overview of Acetochlor ESA sodium salt, a significant metabolite of the widely used herbicide acetochlor. Tailored for researchers, scientists, and professionals in drug development and environmental analysis, this document delves into the compound's chemical identity, physicochemical properties, biological formation, and analytical methodologies. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a deep and practical understanding.
Introduction: The Significance of a Metabolite
Acetochlor, a pre-emergent herbicide from the chloroacetanilide class, is extensively used in agriculture to control annual grasses and broadleaf weeds.[1][2] Its environmental fate and the toxicological profiles of its degradation products are of paramount importance for ecological and human health risk assessments. Acetochlor ethanesulfonic acid (ESA) is one of the major metabolites of acetochlor, formed in soil and water.[3] The sodium salt form of Acetochlor ESA enhances its water solubility, making it more mobile in the environment and a key analyte in water quality monitoring.[2] Understanding the structure, properties, and analytical behavior of Acetochlor ESA sodium salt is therefore crucial for environmental scientists, toxicologists, and regulatory bodies.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's chemical and physical properties is fundamental to any scientific investigation. This section details the key identifiers and characteristics of Acetochlor ESA sodium salt.
Structure and Formula
The chemical structure of Acetochlor ESA sodium salt is characterized by the substitution of the chlorine atom in the parent acetochlor molecule with an ethanesulfonic acid group, which is present as its sodium salt.
IUPAC Name: 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxo-ethanesulfonic acid sodium salt.[4]
Chemical Formula: C₁₄H₂₀NNaO₅S[4]
Molecular Weight: 337.37 g/mol [4]
CAS Number: 947601-84-5[5]
Physicochemical Data
The physicochemical properties of Acetochlor ESA sodium salt dictate its behavior in various matrices and are critical for developing analytical methods.
| Property | Value | Source(s) |
| Appearance | Brown liquid | [6] |
| Melting Point | 0 °C (32 °F; 273 K) | [6] |
| Solubility | Enhanced solubility in water compared to acetochlor. | [2] |
Note: The reported melting point of 0 °C may refer to the freezing point of an aqueous solution and should be interpreted with caution for the neat compound.
Biotransformation: From Herbicide to Metabolite
Acetochlor ESA is not synthetically applied to the environment but is rather a product of the biotransformation of acetochlor. This process is a critical aspect of its environmental chemistry.
The Glutathione Conjugation Pathway
The primary mechanism for the formation of Acetochlor ESA in biological systems and the environment is through the glutathione S-transferase (GST) pathway. This enzymatic detoxification process is common for xenobiotics.
The biotransformation can be summarized in the following conceptual steps:
-
Glutathione Conjugation: The chloro-group of acetochlor is displaced by the thiol group of glutathione (GSH), a reaction catalyzed by glutathione S-transferases.
-
Sequential Degradation: The resulting glutathione conjugate undergoes further enzymatic degradation, leading to the formation of the cysteine conjugate.
-
Oxidation: The cysteine conjugate is then oxidized to form the ethanesulfonic acid derivative.
This pathway effectively detoxifies the parent compound, and studies suggest that Acetochlor ESA is less toxic than acetochlor itself.[5]
Caption: Metabolic pathway of Acetochlor to Acetochlor ESA.
Analytical Methodologies: Detection and Quantification
Accurate and sensitive analytical methods are essential for monitoring the presence of Acetochlor ESA sodium salt in environmental samples. Due to its high polarity and non-volatile nature, liquid chromatography coupled with mass spectrometry is the technique of choice.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the selectivity and sensitivity required for the detection of Acetochlor ESA in complex matrices such as water and soil.[3]
Experimental Protocol: Analysis of Acetochlor ESA in Water Samples
This protocol outlines a general workflow for the analysis of Acetochlor ESA in water samples.
-
Sample Preparation:
-
Collect water samples in amber glass bottles to prevent photodegradation.
-
Filter the samples through a 0.45 µm filter to remove particulate matter.
-
For trace analysis, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample. C18 cartridges are commonly used for this purpose.
-
-
Chromatographic Separation:
-
Analytical Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is used, typically in negative ion mode for the sulfonic acid group.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the transition of a specific precursor ion to one or more product ions.
-
Precursor and Product Ions: The specific m/z transitions for Acetochlor ESA would need to be optimized on the instrument. Acetochlor ESA is a structural isomer of Alachlor ESA and can share product ions, such as m/z 80 and 121, necessitating careful chromatographic separation.[5]
-
Caption: General workflow for the analysis of Acetochlor ESA.
Applications in Research and Environmental Monitoring
The primary application of Acetochlor ESA sodium salt is as an analytical standard for its own detection and for the monitoring of acetochlor degradation in the environment.[4] Its presence in groundwater and surface water is an indicator of the use and subsequent breakdown of the parent herbicide. Regulatory bodies and environmental protection agencies utilize this data to assess water quality and the environmental impact of agricultural practices.
Conclusion
Acetochlor ESA sodium salt is a key metabolite in the environmental fate of the herbicide acetochlor. Its chemical and physical properties, particularly its enhanced water solubility, make it a mobile and important compound to monitor in aqueous environments. The understanding of its formation via glutathione conjugation provides insight into the detoxification pathways of chloroacetanilide herbicides. For researchers and analytical scientists, the use of sensitive and selective methods like LC-MS/MS is crucial for accurate quantification. This guide has provided a foundational understanding of Acetochlor ESA sodium salt, from its molecular structure to its analytical determination, to support ongoing research and environmental stewardship.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1988, Acetochlor. [Link]
-
ResearchGate. Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry | Request PDF. [Link]
-
TradeIndia. Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price. [Link]
-
Food and Agriculture Organization of the United Nations. Acetochlor - JMPR 2005. [Link]
-
National Center for Biotechnology Information. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity - PMC. [Link]
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Chiron. Acetochlor. [Link]
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PubMed. The herbicide acetochlor causes lipid peroxidation by inhibition of glutathione peroxidase activity. [Link]
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The Degradation Pathway of Acetochlor to Ethanesulfonic Acid (ESA): A Technical Guide for Researchers
Introduction
Acetochlor, a pre-emergent herbicide belonging to the chloroacetamide class, is extensively used for the control of annual grasses and broadleaf weeds in various agricultural settings.[1] Its widespread application, however, raises significant environmental and health concerns due to the persistence and mobility of its degradation products.[2][3] Among these, acetochlor ethanesulfonic acid (ESA) is a major metabolite frequently detected in soil and water resources, often at concentrations exceeding the parent compound.[4][5] This technical guide provides an in-depth exploration of the biochemical and environmental degradation pathway of acetochlor to its ESA metabolite, offering a comprehensive resource for researchers, environmental scientists, and professionals in drug development and toxicology.
This document will elucidate the key enzymatic reactions, intermediate metabolites, and the underlying chemical principles governing this transformation. Furthermore, it will detail established analytical methodologies for the detection and quantification of acetochlor and its ESA metabolite in environmental matrices, providing a framework for robust experimental design and data interpretation.
The Core Degradation Pathway: A Multi-Step Biotransformation
The transformation of acetochlor to ESA is not a singular event but a multi-step process primarily mediated by biological systems, including plants and soil microorganisms.[4] The pathway is initiated by a crucial detoxification mechanism involving glutathione conjugation, followed by a series of enzymatic cleavages and oxidative modifications.
Step 1: Glutathione Conjugation - The Initial Detoxification
The primary and most critical step in the degradation of acetochlor is its conjugation with the tripeptide glutathione (GSH), a reaction catalyzed by the enzyme Glutathione S-transferase (GST) .[6] GSTs are a superfamily of enzymes pivotal in the detoxification of a wide range of xenobiotics.[7] In this reaction, the thiol group of glutathione acts as a nucleophile, displacing the chlorine atom from the chloroacetyl moiety of acetochlor. This results in the formation of a more water-soluble and less toxic acetochlor-glutathione conjugate.
The significance of this initial step lies in its ability to render the otherwise moderately hydrophobic acetochlor molecule more amenable to further enzymatic degradation in the aqueous cellular environment. The efficiency of this GST-mediated conjugation can vary among different plant species and microbial populations, influencing the overall rate of acetochlor degradation.[6]
Step 2: Sequential Peptidic Cleavage
Following its formation, the acetochlor-glutathione conjugate undergoes a series of enzymatic cleavages that sequentially remove the glutamyl and glycinyl residues from the glutathione moiety.
-
Action of γ-Glutamyl Transpeptidase (GGT): The degradation of the glutathione conjugate is initiated by the enzyme γ-glutamyl transpeptidase (GGT) . GGT cleaves the γ-glutamyl bond, releasing glutamic acid and forming the acetochlor-cysteinylglycine conjugate.
-
Dipeptidase Activity: Subsequently, a dipeptidase cleaves the peptide bond between cysteine and glycine, releasing glycine and yielding the acetochlor-cysteine conjugate . This intermediate is a critical juncture in the pathway leading to ESA.
Step 3: The Role of C-S Lyase and the Formation of a Reactive Thiol
The acetochlor-cysteine conjugate is then targeted by a class of enzymes known as C-S lyases (cysteine conjugate β-lyases). These enzymes cleave the carbon-sulfur bond between the acetochlor moiety and the cysteine residue. This cleavage is a pivotal step that liberates a highly reactive thiol intermediate.[8]
Step 4: Oxidation to Sulfonic Acid
The reactive thiol intermediate formed in the previous step is unstable and undergoes a series of oxidation reactions. This oxidative cascade ultimately converts the sulfur atom to a sulfonic acid group (-SO3H), resulting in the formation of the stable and highly water-soluble end product, acetochlor ethanesulfonic acid (ESA) . An intermediate in this oxidative process is the formation of acetochlor sulfinylacetic acid.[6]
The following diagram, generated using DOT language, illustrates the key steps in the acetochlor degradation pathway to ESA.
Environmental Fate and Quantitative Data
The degradation of acetochlor and the subsequent formation and persistence of its ESA metabolite are influenced by various environmental factors, including soil type, temperature, moisture, and microbial activity. The half-life of acetochlor in soil can range from a few days to several weeks.[4][9][10]
| Parameter | Value | Soil/Water Conditions | Reference |
| Acetochlor Half-life | 5-25 days | Soil and water | [4] |
| 4.6 - 6.1 days | Soil (laboratory) | [9] | |
| 9.3 - 12.6 days | Soil (non-sterile) | [10] | |
| 12.3 - 24.5 days | Soil (at higher concentrations) | [11] | |
| Acetochlor ESA Detection in Groundwater | Up to 44.3 ppb | Minnesota, USA (2012-2015) | [12] |
| Acetochlor ESA Detection in Surface Water | Up to 4.8 ppb | Minnesota, USA | [12] |
| Acetochlor Detection in Surface Water | Peak of 2-3 µg/L | White River Basin, Indiana, USA (1996) | [1] |
| Acetochlor ESA in Drinking Water | Exceedances of 0.1 µg/L reported | Slovak Republic (2023) | [13] |
Table 1: Summary of quantitative data on the degradation and occurrence of acetochlor and its ESA metabolite.
Experimental Protocols for Analysis
Accurate quantification of acetochlor and its ESA metabolite in environmental samples is crucial for risk assessment and regulatory compliance. The following section outlines a generalized protocol based on widely accepted methodologies, such as U.S. Environmental Protection Agency (EPA) Method 535.[14][15][16][17]
Sample Preparation
Water Samples:
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Preservation: Preserve samples by adding a suitable agent like ammonium chloride to inhibit microbial activity.[14]
-
Solid Phase Extraction (SPE):
-
Condition a graphitized carbon or C18 SPE cartridge with methanol followed by reagent water.[14][16]
-
Pass a known volume of the water sample (e.g., 250 mL) through the cartridge.[14]
-
Wash the cartridge with reagent water to remove interferences.
-
Elute the analytes with a small volume of a suitable solvent, such as methanol containing ammonium acetate.[14]
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of an appropriate solvent for analysis.[14]
Soil Samples:
-
Sample Collection and Preparation: Collect soil samples and air-dry or lyophilize them. Sieve the soil to ensure homogeneity.
-
Solvent Extraction:
-
Cleanup: The soil extract may require a cleanup step using SPE to remove matrix interferences before analysis.
Analytical Instrumentation and Conditions
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the preferred analytical technique for the sensitive and selective determination of acetochlor and its polar metabolites like ESA.[20][21]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like ammonium acetate or formic acid to enhance ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of ESA.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for both acetochlor and ESA.
-
The following diagram outlines a typical experimental workflow for the analysis of acetochlor and ESA in water samples.
Conclusion and Future Perspectives
The degradation of acetochlor to its ethanesulfonic acid metabolite is a complex, multi-step process that is critical to understanding the environmental fate and potential risks associated with this widely used herbicide. The pathway, initiated by glutathione conjugation and proceeding through a series of enzymatic cleavages and oxidations, highlights the intricate interplay between chemical structure and biological transformation. For researchers and professionals in related fields, a thorough understanding of this pathway is essential for developing accurate environmental models, conducting meaningful risk assessments, and designing effective remediation strategies.
Future research should focus on further elucidating the specific enzymes and microbial species involved in each step of the degradation pathway, particularly the C-S lyase-mediated cleavage. Additionally, investigating the potential for enhanced bioremediation through the application of specific microbial consortia or genetically engineered organisms could offer promising avenues for mitigating the environmental impact of acetochlor and other chloroacetamide herbicides. Continued refinement of analytical methodologies will also be crucial for detecting these compounds at ever-lower concentrations and in complex environmental matrices.
References
- Dagnac, T., et al. (2002). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
- Kolpin, D. W., et al. (1996). A Reconnaissance for Acetochlor in the Waters of the Midwestern United States. Environmental Science & Technology, 30(5), 1459–1464.
-
Minnesota Department of Health. (n.d.). Acetochlor ESA and Drinking Water. Retrieved from [Link]
- Cummins, I., et al. (2013). The role of glutathione transferases in herbicide resistance. Plant Biotechnology Journal, 11(3), 256-265.
- Feng, P. C. C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology, 40(2), 136-142.
- U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS).
- Popa, G., et al. (2021). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Molecules, 26(11), 3321.
- Feng, P. C. C., & McClanahan, R. H. (1989). Metabolism of acetochlor in soybean and corn. Journal of Agricultural and Food Chemistry, 37(4), 1059–1063.
- Lamoureux, G. L., & Rusness, D. G. (1989). The role of glutathione and glutathione S-transferases in pesticide metabolism, selectivity, and mode of action in plants and insects. In Glutathione: Chemical, Biochemical, and Medical Aspects, Part B (pp. 153-196). John Wiley & Sons, Inc.
- World Health Organization. (2006).
- Field, J. A., & Thurman, E. M. (1996). Glutathione conjugation and contaminant transformation. Environmental Science & Technology, 30(5), 1413–1418.
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Chiron. (n.d.). Acetochlor. Retrieved from [Link]
- Dagnac, T., et al. (2002). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
- Nguyen, T. H., et al. (2022). Increased degradation of acetochlor in soil by mixed culture of P. fluorescens KT3 and B. subtilis 2M6E. Dong Thap University Journal of Science, 11(5), 60-67.
-
SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Retrieved from [Link]
- Thurman, E. M., et al. (2001). Accurate-Mass Analysis of Ethanesulfonic Acid Degradates of Acetochlor and Alachlor Using High-Performance Liquid Chromatography and Time-of-Flight Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 12(3), 300-304.
- Aga, D. S., et al. (2003). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Analytical Chemistry, 75(13), 3297-3305.
- Vryzas, Z., et al. (2012). Monitoring of acetochlor residues in soil and maize grain supported by the laboratory study. Pest Management Science, 68(11), 1508-1514.
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Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
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Regulations.gov. (n.d.). EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Dr. Retrieved from [Link]
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Wisconsin Department of Natural Resources. (n.d.). Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. Retrieved from [Link]
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Waters Corporation. (n.d.). UPLC EPA Methods Book. Retrieved from [Link]
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Toxicological profile of Acetochlor ESA sodium salt
An In-depth Technical Guide to the Toxicological Profile of Acetochlor ESA Sodium Salt
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the toxicological profile of Acetochlor ethanesulfonic acid (ESA) sodium salt, a primary environmental metabolite of the widely used chloroacetanilide herbicide, Acetochlor. Designed for researchers, toxicologists, and drug development professionals, this document synthesizes current knowledge on the compound's physicochemical properties, toxicokinetics, toxicodynamics, and regulatory landscape. We will delve into the mechanistic underpinnings of its toxicity and present standardized protocols for its evaluation, ensuring a blend of technical depth and practical application.
Introduction: The Environmental Fate and Toxicological Significance of Acetochlor and its ESA Metabolite
Acetochlor is a selective, pre-emergent herbicide used extensively in agriculture to control annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] A member of the chloroacetanilide class, its mode of action involves the inhibition of protein synthesis in the early stages of weed growth.[1][2] Due to its application methods, acetochlor and its degradation products are common contaminants in soil and water systems.[3]
In the environment, acetochlor undergoes rapid microbial degradation, with a half-life of approximately 12-13 days under aerobic conditions.[1] This process yields several more polar and mobile metabolites, including Acetochlor ESA and Acetochlor oxanilic acid (OXA).[1][4] The enhanced water solubility of these metabolites increases their potential to leach into groundwater, making them a significant concern for drinking water quality and environmental health.[1][5] This guide focuses specifically on the sodium salt of Acetochlor ESA, providing a detailed examination of its toxicological characteristics.
Physicochemical Properties of Acetochlor ESA Sodium Salt
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its environmental behavior and biological interactions. The sodium salt form of Acetochlor ESA enhances its water solubility, a key factor in its environmental mobility.[2]
| Property | Value | Source |
| CAS Number | 947601-84-5 | [6] |
| Synonyms | 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxo-ethanesulfonic acid sodium salt, Acetochlor ethanesulfonic acid sodium salt | [2][6] |
| Molecular Formula | C14H20NNaO5S | [6] |
| Molecular Weight | 337.37 g/mol | [6] |
| Appearance | Brown liquid | [7] |
| Melting Point | 0 °C (32 °F; 273 K) | [7] |
| Solubility | Enhanced in water due to the sodium salt form | [2] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
While comprehensive ADME studies specifically on Acetochlor ESA are limited, valuable insights can be drawn from studies on the parent compound, acetochlor, and other metabolites.
-
Absorption and Distribution: Following oral administration in rats, the parent compound, acetochlor, is rapidly absorbed and distributed.[1] Given the high polarity of Acetochlor ESA, its oral absorption is likely to be less efficient than that of the more lipophilic parent compound. However, its presence in groundwater suggests that ingestion via contaminated drinking water is a primary route of exposure for the general population.[5]
-
Metabolism: Acetochlor is extensively metabolized in both plants and animals. The formation of Acetochlor ESA is a result of conjugation with glutathione (GSH), followed by a series of enzymatic modifications. This metabolic pathway is a major detoxification route for chloroacetanilide herbicides. It is important to note that the major environmental degradates, including Acetochlor ESA, have not been identified as metabolites of acetochlor in rats or mice, indicating different degradation pathways in the environment versus mammalian systems.[1]
-
Excretion: Studies on acetochlor show that its metabolites are primarily excreted in the urine and feces.[1] Due to its high water solubility, Acetochlor ESA is expected to be efficiently eliminated from the body via the kidneys.
Toxicodynamics and Primary Mechanisms of Toxicity
The toxicological effects of Acetochlor ESA are primarily centered on the thyroid gland . Animal studies have demonstrated that exposure to Acetochlor ESA can lead to alterations in thyroid hormone levels.[5] The parent compound, acetochlor, is known to disrupt the thyroid-pituitary homeostasis by increasing the clearance of serum thyroxine (T4).[8] This leads to a compensatory increase in thyroid-stimulating hormone (TSH), which can, over time, result in thyroid follicular cell hypertrophy and hyperplasia.[8]
Proposed Mechanism of Thyroid Disruption
The following diagram illustrates the proposed mechanism by which chloroacetanilide herbicides and their metabolites may disrupt thyroid function.
Caption: Proposed pathway of thyroid disruption by Acetochlor and its metabolites.
Comprehensive Toxicological Endpoints
While data on Acetochlor ESA is not as extensive as for its parent compound, several key studies provide valuable information on its toxicological profile.
Acute and Subchronic Toxicity
-
Acute Toxicity: There is insufficient data to derive an acute non-cancer health risk limit for Acetochlor ESA.[8] The parent compound, acetochlor, exhibits low acute toxicity via oral, dermal, and inhalation routes.[9] It is, however, a severe skin irritant and a strong dermal sensitizer.[9]
-
Subchronic Toxicity: A 90-day study in Sprague-Dawley rats identified increased free thyroxine (T4) and increased thyroid-stimulating hormone (TSH) as critical effects of Acetochlor ESA exposure.[8] High doses were also observed to affect the male reproductive system.[5]
Genotoxicity and Carcinogenicity
-
Genotoxicity: The parent compound, acetochlor, has shown clastogenic potential in mammalian cells in vitro, but this effect was not observed in in vivo rodent studies.[10] The chloroacetyl substructure is believed to be responsible for the in vitro clastogenicity.[10] Specific genotoxicity studies on Acetochlor ESA are limited in the public domain.
-
Carcinogenicity: The U.S. Environmental Protection Agency (EPA) has classified acetochlor as "likely" to be carcinogenic to humans, based on animal studies that showed the induction of nasal polypoid adenomas in rats at the maximum tolerated dose.[10][11][12] The proposed mechanism for these tumors is non-genotoxic and likely specific to rats.[10] There is currently no carcinogenicity classification specifically for Acetochlor ESA.
Reproductive and Developmental Toxicity
There is a notable lack of a multigenerational reproductive study for Acetochlor ESA.[8] Studies on the parent compound, acetochlor, have shown developmental effects, such as increased resorptions and decreased fetal weights, but only at doses that also caused maternal toxicity.[8][9] There was no evidence of increased susceptibility of fetuses or offspring to acetochlor exposure.[9] Neonatal exposure to acetochlor in female rats has been shown to accelerate the age of vaginal patency and alter estrous cyclicity, suggesting it can act as an endocrine disruptor.[13]
Summary of Toxicological Data and Guidance Values
| Endpoint | Species | Key Findings | NOAEL/LOAEL (HED*) | Source |
| Short-term Non-Cancer | Rat | Increased free thyroxine (T4) and TSH | LOAEL: 86.2 mg/kg-day | [8] |
| Reproductive/Developmental (Parent Compound) | Rat | Decreased fetal weights, increased resorptions (at maternally toxic doses) | NOAEL: 33-44 mg/kg-day | [8] |
| Carcinogenicity (Parent Compound) | Rat | Nasal polypoid adenomas | - | [10] |
*HED: Human Equivalent Dose
| Regulatory Agency | Compound | Guidance Value/Standard | Source |
| Minnesota Dept. of Health (MDH) | Acetochlor ESA | 300 µg/L (Health-Based Value for drinking water) | [5] |
| Minnesota Dept. of Health (MDH) | Acetochlor | 20 µg/L (Health-Based Value for drinking water) | [4] |
| U.S. EPA | Acetochlor | Classified as "likely to be carcinogenic" | [11] |
Standardized Experimental Protocols
To ensure the reproducibility and validity of toxicological data, standardized protocols are essential. The following sections outline methodologies for key toxicological and analytical evaluations of Acetochlor ESA.
Protocol 1: In Vivo 90-Day Subchronic Oral Toxicity Study (Rodent)
This protocol is based on OECD Test Guideline 408 and is designed to characterize the toxicity profile of a substance following repeated oral administration.
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) and to identify target organs of toxicity for Acetochlor ESA following subchronic exposure.
Methodology:
-
Animal Model: Sprague-Dawley rats (equal numbers of males and females).
-
Dose Administration: Acetochlor ESA sodium salt is administered daily via gavage or in drinking water for 90 days.
-
Dose Groups: At least three dose levels and a concurrent control group. Dose selection should be based on acute toxicity data and range-finding studies.
-
Observations:
-
Daily: Clinical signs of toxicity, morbidity, and mortality.
-
Weekly: Detailed clinical observations, body weight, and food/water consumption.
-
At Termination: Hematology, clinical chemistry, and gross necropsy.
-
-
Pathology:
-
Organ weights (liver, kidneys, spleen, brain, thyroid, gonads).
-
Histopathological examination of all major organs and tissues, with a particular focus on the thyroid and reproductive organs.
-
-
Data Analysis: Statistical analysis of quantitative data (e.g., body weights, organ weights, clinical chemistry) to determine significant differences between treated and control groups.
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Acetochlor ESA occurrence in groundwater and surface water
An In-depth Technical Guide to the Occurrence of Acetochlor ESA in Groundwater and Surface Water
Abstract
Acetochlor, a widely used chloroacetanilide herbicide, undergoes microbial degradation in soil to form various metabolites, including Acetochlor ethanesulfonic acid (ESA). Due to its increased polarity and persistence relative to the parent compound, Acetochlor ESA has become a contaminant of significant concern in both groundwater and surface water systems. This technical guide provides a comprehensive overview of the formation, environmental fate, and occurrence of Acetochlor ESA. We will delve into the physicochemical properties that govern its transport, summarize concentration data from various water sources, detail robust analytical methodologies for its detection, and discuss the current toxicological and regulatory landscape. This document is intended for researchers, environmental scientists, and water quality professionals engaged in the study and management of pesticide metabolites in the environment.
Introduction: The Emergence of a Metabolite of Concern
The application of pesticides in modern agriculture is essential for ensuring crop yields and food security.[1] Acetochlor is a selective, pre-emergent herbicide used extensively for weed control in crops such as corn, soybeans, and sunflowers.[2][3] Once applied to soil, acetochlor is subject to various environmental transformation processes, primarily microbial degradation, which leads to the formation of more polar and often more mobile breakdown products, or metabolites.[4]
Among these, Acetochlor ethanesulfonic acid (Acetochlor ESA) and Acetochlor oxanilic acid (Acetochlor OXA) are two of the most significant.[3][4] Notably, metabolites like Acetochlor ESA are often detected more frequently and at higher concentrations in water resources than the parent acetochlor compound.[3][5] This is attributed to the metabolite's chemical properties, which favor persistence and mobility in the soil column, leading to contamination of underlying groundwater and adjacent surface water bodies through leaching and runoff.[6][7] Understanding the complete lifecycle of Acetochlor—from application to the formation and transport of its metabolites—is therefore critical for assessing its total environmental impact and safeguarding water quality.
Formation and Environmental Transport of Acetochlor ESA
The journey of Acetochlor ESA from an agricultural field to a water source is a multi-step process governed by microbial action and hydrogeological transport.
Microbial Degradation Pathway
Acetochlor is not readily degraded by abiotic processes alone; its transformation is principally driven by soil microorganisms.[4] The formation of Acetochlor ESA is a result of these biotic transformation pathways. While the exact enzymatic steps can vary between different microbial communities, the overall process involves the substitution of the chlorine atom on the chloroacetyl group with a sulfonic acid moiety. This transformation significantly increases the water solubility and reduces the soil sorption coefficient compared to the parent acetochlor, making it more prone to mobilization.
Transport Mechanisms: Leaching and Runoff
Once formed in the soil, the fate of Acetochlor ESA is dictated by its interaction with the soil matrix and the movement of water.
-
Leaching to Groundwater: Due to its high polarity and weak adsorption to soil particles, Acetochlor ESA can readily move through the soil profile with infiltrating rainwater or irrigation water.[2] This vertical movement, known as leaching, allows the metabolite to travel through the unsaturated soil zone and eventually reach underlying aquifers, resulting in groundwater contamination.[7]
-
Runoff to Surface Water: During heavy rainfall events, water that does not infiltrate the soil flows over the land surface as runoff. This runoff can carry dissolved Acetochlor ESA and soil particles with adsorbed residues into nearby streams, rivers, and lakes, leading to surface water contamination.[7] The persistence of ESA in soil means it remains available for transport by runoff for an extended period after the initial acetochlor application.[7]
The following diagram illustrates the environmental pathway from acetochlor application to the contamination of water resources by its ESA metabolite.
Caption: Environmental pathway of Acetochlor ESA formation and transport.
Documented Occurrence in Groundwater and Surface Water
Monitoring studies across various agricultural regions have consistently detected Acetochlor ESA in both groundwater and surface water systems. The concentrations can vary widely depending on factors such as acetochlor usage rates, soil type, agricultural practices, and hydrogeology.
| Water Source | Location/Study | Maximum Detected Concentration | Notes |
| Groundwater | Minnesota (2012-2015)[2] | 44.3 µg/L (ppb) | Detected in about one-third of routine samples.[2] |
| Groundwater | Wisconsin[8] | Not specified, but regulated | A groundwater quality enforcement standard (ES) of 230 ppb is established for combined acetochlor ESA and OXA.[8] |
| Surface Water | Minnesota[2] | 4.8 µg/L (ppb) | Levels are generally lower than in groundwater in this region.[2] |
| Drinking Water | Slovakia (2023)[1] | 0.110 µg/L (ppb) | This level exceeded the regulatory limit of 0.1 µg/L.[1] |
| Drinking Water | U.S. Multi-State Study (1999-2001)[5] | Not specified | ESA and other chloroacetanilide degradates were detected more frequently than their parent compounds.[5] |
These findings underscore the widespread nature of Acetochlor ESA contamination and highlight that its presence is often more persistent and prevalent than the parent herbicide.[3]
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of Acetochlor ESA in water matrices at trace levels require highly sensitive and selective analytical techniques. The standard and validated approach is based on Solid-Phase Extraction (SPE) followed by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][6][9]
Experimental Protocol: SPE and LC-MS/MS Analysis
This protocol provides a self-validating workflow for the determination of Acetochlor ESA in water samples.
Objective: To extract, concentrate, and quantify Acetochlor ESA from water samples.
Materials:
-
Water sample (100-500 mL)
-
SPE Cartridges (e.g., polymeric reversed-phase)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
-
Ultrapure water
-
Acetochlor ESA analytical standard
-
LC-MS/MS system with an electrospray ionization (ESI) source
Methodology:
-
Sample Preparation:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
If required, adjust the pH of the sample according to the SPE cartridge manufacturer's instructions to optimize retention.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge by passing methanol followed by ultrapure water through it. This activates the sorbent.
-
Loading: Pass the entire water sample through the conditioned SPE cartridge at a steady flow rate. The analyte (Acetochlor ESA) will be retained on the sorbent while salts and other polar impurities pass through.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove any remaining interferences that may have been weakly retained.
-
Elution: Elute the retained Acetochlor ESA from the cartridge using a small volume of a strong organic solvent, such as methanol or acetonitrile. This step effectively concentrates the analyte.
-
-
Sample Analysis by LC-MS/MS:
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume of the initial mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Separate Acetochlor ESA from other components in the extract using a reversed-phase HPLC column (e.g., C18) with a gradient elution program (typically a water/acetonitrile or water/methanol mobile phase with a formic acid modifier).
-
Mass Spectrometric Detection: Detect and quantify the analyte using the mass spectrometer in negative electrospray ionization (ESI-) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor ion to product ion transition unique to Acetochlor ESA.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the Acetochlor ESA analytical standard.
-
Quantify the concentration in the sample by comparing its peak area to the calibration curve.
-
The following diagram outlines this analytical workflow.
Caption: Standard analytical workflow for Acetochlor ESA in water.
Toxicological Significance and Regulatory Context
The toxicological profile of Acetochlor ESA is not as extensively studied as that of its parent compound. However, available data provide a basis for risk assessment and the establishment of drinking water guidelines.
-
Health Effects: Laboratory studies on animals have shown that exposure to Acetochlor ESA can lead to changes in thyroid hormones, and high doses may affect the male reproductive system and overall body weight.[2] Based on these studies, Acetochlor ESA appears to be less potent than the parent compound, acetochlor.[2] The parent compound, acetochlor, is classified by the U.S. EPA as a "suggestive human carcinogen" and has been shown in animal studies to cause adverse effects in the nervous system, liver, and kidneys.[8][10]
-
Regulatory Guidelines: Due to its frequent detection in water supplies, several jurisdictions have established health-based guidance values for Acetochlor ESA in drinking water. It is important to note that these are often advisories or state-level enforcement standards rather than federally mandated Maximum Contaminant Levels (MCLs).
| Jurisdiction | Guideline Value | Notes |
| Minnesota Dept. of Health (MDH)[2] | 300 µg/L (ppb) | For Acetochlor ESA alone.[2] |
| Wisconsin Dept. of Natural Resources[8] | 230 µg/L (ppb) | For the sum of Acetochlor ESA and Acetochlor OXA.[8] |
| Slovak Republic[1] | 0.1 µg/L (ppb) | Limit for individual relevant pesticide metabolites in drinking water.[1] |
The significant variation in these values reflects different approaches to risk assessment and the ongoing evaluation of the toxicological data for pesticide metabolites.
Conclusion and Future Outlook
Acetochlor ESA is a persistent and mobile herbicide metabolite that is frequently detected in groundwater and surface water in agricultural regions. Its physicochemical properties facilitate transport from fields into water supplies, where its presence can exceed that of the parent compound. Standardized analytical methods, primarily SPE followed by LC-MS/MS, provide the necessary sensitivity and selectivity for reliable monitoring.
While current health-based guidelines in some regions suggest that typical environmental concentrations are unlikely to pose a significant health risk, the potential for long-term, low-dose exposure warrants continued investigation.[2] Future research should focus on:
-
More extensive toxicological studies to better define the chronic health effects of Acetochlor ESA.
-
Wider-scale monitoring programs to better understand its national and global distribution.
-
The development of effective water treatment technologies for the removal of polar pesticide metabolites.
By continuing to investigate the environmental fate and potential impacts of Acetochlor ESA, the scientific community can provide the necessary data to support effective regulatory decisions and protect the quality of our vital water resources.
References
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Minnesota Department of Health. Acetochlor ESA and Drinking Water. Available at: [Link]
-
Han, S., et al. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. MDPI. Available at: [Link]
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Minnesota Department of Health. Acetochlor and Drinking Water. Available at: [Link]
-
Wisconsin Groundwater Coordinating Council. Wisconsin Groundwater Coordinating Council Report to the Legislature. UW-Stevens Point. Available at: [Link]
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Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]
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Huntscha, S., et al. (2013). Input Dynamics and Fate in Surface Water of the Herbicide Metolachlor and of its Highly Mobile Transformation Product Metolachlor ESA. ResearchGate. Available at: [Link]
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Beyond Pesticides. (2026). Chronic Low-Dose Exposure to Insecticide Chlorpyrifos Reduces Lifespan in Wild Fish by Accelerating Aging. Beyond Pesticides Daily News Blog. Available at: [Link]
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Monk, B.P., et al. (2004). Dissipation of acetochlor and its distribution in surface and sub-surface soil fractions during laboratory incubations. PubMed. Available at: [Link]
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Federal Register. (2018). Acetochlor; Pesticide Tolerances. Available at: [Link]
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Delaware Health and Social Services. Frequently Asked Questions: Acetochlor. Available at: [Link]
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Baker, D.B., et al. (2004). The Acetochlor Registration Partnership Surface Water Monitoring Program for Four Corn Herbicides. PubMed. Available at: [Link]
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Zimmerman, L.R., et al. (2005). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed. Available at: [Link]
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An In-depth Technical Guide to the Physical Properties of Acetochlor ESA Sodium Salt
This guide provides a comprehensive overview of the known physical and chemical properties of Acetochlor ESA sodium salt, a significant metabolite of the widely used chloroacetamide herbicide, acetochlor. This document is intended for researchers, scientists, and professionals in drug development and environmental analysis who require a detailed understanding of this compound for analytical method development, toxicological studies, and environmental fate assessment.
Introduction: The Significance of Acetochlor ESA Sodium Salt
Acetochlor is a pre-emergent herbicide used to control annual grasses and broadleaf weeds in various crops.[1] Following its application, acetochlor undergoes metabolic degradation in the environment and biological systems, leading to the formation of several metabolites.[1] Among these, the ethanesulfonic acid (ESA) derivative, and its corresponding sodium salt, are of particular interest due to their increased water solubility and potential for environmental mobility.[2] The sodium salt form, in particular, enhances its solubility in aqueous environments, facilitating its transport in soil and water systems.[2] Understanding the physical properties of Acetochlor ESA sodium salt is therefore crucial for accurately assessing its environmental impact and developing sensitive analytical methods for its detection.
Chemical Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise chemical identity.
Chemical Name: Sodium 2-((ethoxymethyl)(2-ethyl-6-methylphenyl)amino)-2-oxoethanesulfonate Synonyms: Acetochlor ethanesulfonic acid sodium salt, Acetochlor ESA Na-salt[2] CAS Number: 947601-84-5
The chemical structure of Acetochlor ESA sodium salt is depicted below:
Caption: Chemical structure of Acetochlor ESA sodium salt.
Summary of Physical Properties
A compilation of the key physical properties of Acetochlor ESA sodium salt is presented in the table below. It is important for researchers to note that there are some discrepancies in the reported values from different sources, which highlights the need for careful verification and use of analytical standards.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀NNaO₅S | |
| Molecular Weight | 337.37 g/mol | |
| Appearance | White to Off-white Solid | [3] |
| Contradictory Report: Brown liquid | [3] | |
| Melting Point | 129-132 °C | [3] |
| Contradictory Report: 0 °C | [3] | |
| Solubility | Slightly soluble in DMSO, Methanol, and Water | [3] |
| pKa | Data not available |
Expert Insight: The significant discrepancy in reported melting points (129-132 °C vs. 0 °C) and appearance is noteworthy. The description of a "brown liquid" with a 0 °C melting point is highly atypical for a sodium salt and may be erroneous or refer to an impure technical grade material. The data from BOC Sciences (White to Off-white Solid, 129-132 °C) is more consistent with the expected properties of a solid salt and should be considered more reliable, pending further experimental verification. The qualitative solubility data indicates that while the sodium salt form enhances water solubility compared to the parent acetochlor, it is not highly soluble.
Spectroscopic Data for Structural Elucidation and Quantification
Spectroscopic techniques are indispensable for the confirmation of identity and quantification of chemical compounds.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the sensitive and selective detection of Acetochlor ESA sodium salt in complex matrices.
-
Ionization Mode: Electrospray ionization (ESI) is commonly used, and the compound can be detected in both positive and negative ion modes.
-
Parent Ion (M-H)⁻: In negative ion mode, the deprotonated molecule is observed.
-
Shared Product Ions: It is crucial to note that Acetochlor ESA is a structural isomer of Alachlor ESA and they share common product ions, such as m/z 80 and 121.[1] Therefore, chromatographic separation is essential for their unambiguous identification.[1]
Expert Insight: The shared fragmentation pattern with Alachlor ESA necessitates careful chromatographic method development to ensure baseline separation. This is a critical consideration for any quantitative analysis in environmental or biological samples where both herbicides may have been used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Signals corresponding to the aromatic protons, the ethyl and methyl groups on the benzene ring, the ethoxymethyl group protons, and the methylene protons adjacent to the sulfonate group.
-
¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the ethyl and methyl substituents, the ethoxymethyl group carbons, the carbonyl carbon, and the carbon adjacent to the sulfonate group.
Expert Insight: For researchers synthesizing or isolating this compound, acquiring and fully assigning the ¹H and ¹³C NMR spectra would be a valuable contribution to the scientific literature, providing a definitive reference for structural confirmation.
Infrared (IR) Spectroscopy
Specific IR spectral data for Acetochlor ESA sodium salt is not widely published. Key characteristic absorption bands would be expected for the following functional groups:
-
S=O stretching (sulfonate group): Strong absorptions typically in the regions of 1350-1300 cm⁻¹ and 1175-1120 cm⁻¹.
-
C=O stretching (amide): A strong band around 1680-1630 cm⁻¹.
-
C-N stretching (amide): In the range of 1400-1200 cm⁻¹.
-
C-O stretching (ether): Around 1250-1050 cm⁻¹.
-
Aromatic C-H and C=C stretching: Characteristic bands for the substituted benzene ring.
Stability and Reactivity Profile
The stability of Acetochlor ESA sodium salt under various environmental conditions is a key factor in determining its persistence and fate.
-
pH Stability: While direct studies on the ESA sodium salt are limited, research on the parent compound, acetochlor, has shown that its degradation is pH-dependent. It is more stable in acidic and neutral conditions and degrades more rapidly under alkaline conditions. It is reasonable to infer that the ESA metabolite would exhibit similar trends.
-
Thermal Stability: As a solid with a relatively high melting point, Acetochlor ESA sodium salt is expected to be thermally stable under normal laboratory and environmental conditions. However, at elevated temperatures, decomposition would be expected.
-
Reactivity: The molecule contains several functional groups that could be susceptible to chemical reactions, including the amide and ether linkages which could undergo hydrolysis under strong acidic or basic conditions. The sulfonate group is generally stable.
Safety and Handling
Based on available information, Acetochlor ESA sodium salt should be handled with appropriate laboratory precautions.
-
Hazard Classifications: It is classified as harmful if swallowed and can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. In case of handling the solid powder, a dust mask is recommended.
Expert Insight: The lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for Acetochlor ESA sodium salt underscores the need for caution. Researchers should treat it as a potentially hazardous substance and handle it accordingly, minimizing exposure.
Experimental Protocol: Analysis by LC-MS/MS
The following provides a generalized workflow for the analysis of Acetochlor ESA sodium salt in water samples, based on established methodologies for related compounds.
Sample Preparation: Solid Phase Extraction (SPE)
Rationale: SPE is employed to concentrate the analyte from a large volume of water and to remove interfering matrix components.
-
Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., polymeric reversed-phase) by passing methanol followed by reagent water through it.
-
Sample Loading: Pass a known volume of the water sample (e.g., 100-500 mL) through the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a small volume of reagent water to remove any polar impurities that are not retained.
-
Elution: Elute the retained analytes with a small volume of an appropriate organic solvent, such as methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known small volume of the initial mobile phase for LC-MS/MS analysis.
Caption: Workflow for Solid Phase Extraction of Acetochlor ESA sodium salt.
LC-MS/MS Analysis
Rationale: This technique provides the high selectivity and sensitivity required for the trace-level quantification of Acetochlor ESA sodium salt.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), either in positive or negative mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: At least two transitions (a quantifier and a qualifier) should be monitored for each analyte for confident identification. As noted earlier, care must be taken to select transitions that differentiate from isomers like Alachlor ESA.
-
Conclusion
This technical guide has synthesized the available information on the physical and chemical properties of Acetochlor ESA sodium salt. While key parameters such as its molecular formula, weight, and a plausible melting point have been established, there remain significant gaps in the publicly available data, particularly concerning quantitative solubility, detailed spectroscopic data (NMR and IR), and a comprehensive stability profile. The provided analytical workflow offers a robust starting point for researchers aiming to quantify this important herbicide metabolite. Further research to fill the existing data gaps will be invaluable to the scientific community for environmental monitoring and risk assessment.
References
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Chiron.no. Acetochlor. [Link]
-
ResearchGate. Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry | Request PDF. [Link]
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TradeIndia. Acetochlor ESA Sodium Salt Analytical Standard for HPLC & GC at Best Price. [Link]
-
PubChem - NIH. Acetochlor ESA. [Link]
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ResearchGate. The Fate and Behaviour of Acetochlor 90% Emulsifiable Concentrate in Water Maintained at Different pH and Soils of Different Agro-Climatic Zones in India Under Laboratory Condition. [Link]
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Ministry of Health, Labour and Welfare, Japan. Analytical Method for Acetochlor (Agricultural Products). [Link]
-
USGS Publications Warehouse. Accurate mass analysis of ethanesulfonic acid degradates of acetochlor and alachlor using high-performance liquid chromatography and time-of-flight mass spectrometry. [Link]
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-
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Acetochlor ESA sodium salt mechanism of formation in soil
An In-Depth Technical Guide to the Formation of Acetochlor ESA Sodium Salt in Soil
Introduction
Acetochlor, a member of the chloroacetanilide class of herbicides, is extensively used in modern agriculture for the pre-emergence control of annual grasses and broadleaf weeds in crops such as corn, soybeans, and sunflowers.[1][2] Its efficacy lies in inhibiting the growth of fledgling weeds by disrupting protein synthesis.[3] However, the environmental fate of Acetochlor is of significant scientific interest due to its transformation in soil into more mobile and persistent metabolites.[4][5] Among these, Acetochlor ethanesulfonic acid (ESA), chemically known as 2-[(Ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxo-ethanesulfonic acid, is a major degradation product.[6][7] This guide provides a detailed technical overview of the core mechanisms governing the formation of Acetochlor ESA sodium salt in the soil environment, intended for researchers and scientists in environmental chemistry, soil science, and drug development.
Core Mechanism: The Glutathione Conjugation Pathway
The transformation of Acetochlor to its ESA metabolite is not a simple abiotic process like hydrolysis. Instead, it is a sophisticated, multi-step biological pathway primarily mediated by soil microorganisms.[5][8] The central mechanism is the conjugation of Acetochlor with glutathione (GSH), a tripeptide ubiquitously present in living organisms, which serves as the initial step in a detoxification pathway.[9]
Step 1: Glutathione Conjugation
The process is initiated by the enzymatic conjugation of the chlorine atom on the Acetochlor molecule with the sulfhydryl group of glutathione. This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-transferases (GSTs).[10][11] These enzymes are crucial for detoxifying a wide range of xenobiotic compounds in various organisms, from microbes to plants and animals.[12][13] In the soil matrix, both intracellular and extracellular GSTs of microbial origin are believed to facilitate this critical first step. The resulting product is the Acetochlor-S-glutathione conjugate.[9] The addition of GST inhibitors to soil has been shown to significantly slow the degradation of both Acetochlor and its glutathione conjugate, confirming the centrality of this step.[9]
Step 2 & 3: Sequential Degradation to the Cysteine Conjugate
Following the initial conjugation, the Acetochlor-S-glutathione conjugate undergoes further enzymatic degradation. This process is typically initiated by γ-glutamyl transpeptidases, which cleave the γ-glutamyl residue. Subsequent removal of the glycine residue by dipeptidases yields Acetochlor S-cysteine.[9] This cysteine conjugate is a key and relatively stable intermediate in the pathway leading to the final acidic metabolites.[9]
Step 4: Oxidative Transformation to Acetochlor ESA
The final stage of the pathway involves the transformation of the Acetochlor S-cysteine conjugate into Acetochlor ESA. This is an oxidative process where the cysteine portion of the molecule is cleaved and oxidized to form the sulfonic acid group. While the precise enzymatic steps are complex and can vary between different microbial species, the overall result is the conversion of the sulfur-containing organic intermediate into the highly polar and water-soluble ethanesulfonic acid derivative.[5][7]
The complete biotransformation pathway is illustrated in the diagram below.
The Role of Soil Microbiome and Environmental Factors
Microbial degradation is the predominant force driving the dissipation of Acetochlor in soil.[4][8] A diverse community of soil bacteria and fungi possesses the necessary enzymatic machinery to carry out the glutathione conjugation pathway. Studies have identified various microbial species, including those from the genera Bacillus and Serratia, that can efficiently degrade Acetochlor.[8][14] In anaerobic or anoxic soil zones, sulfate-reducing bacteria like Cupidesulfovibrio have also been implicated in its transformation.[15]
The rate of Acetochlor ESA formation is not uniform and is heavily influenced by a range of environmental and edaphic factors that modulate microbial activity and herbicide bioavailability.
-
Soil Organic Matter: Higher organic carbon content generally correlates with increased sorption (binding) of Acetochlor to soil particles, which can reduce its immediate bioavailability for microbial degradation.[16][17] However, organic matter also supports a larger, more active microbial population.
-
Soil Moisture and Temperature: Optimal moisture and warmer temperatures (e.g., 25-35°C) typically accelerate microbial metabolism, leading to faster degradation of Acetochlor and formation of ESA.[4][14]
-
Soil pH: The pH of the soil can influence both the activity of microbial enzymes and the chemical state of the herbicide, with degradation rates often being higher under neutral to slightly alkaline conditions.[14]
-
Aeration: The pathway described is largely aerobic. Under anaerobic conditions, different degradation pathways may occur, though ESA can still be a significant product.[15][18]
| Factor | Influence on Acetochlor Half-Life (DT50) | Effect on ESA Formation | Rationale |
| Increased Microbial Activity | Decrease | Increase | Microbial enzymes are the primary catalysts for the transformation pathway.[5] |
| Higher Soil Temperature | Decrease | Increase | Accelerates microbial metabolic rates and enzymatic reactions up to an optimum.[14] |
| Optimal Soil Moisture | Decrease | Increase | Water is essential for microbial activity and serves as a medium for solute transport.[4] |
| High Organic Carbon | Increase (due to sorption) | Variable | Strong binding reduces bioavailability, but high carbon supports a larger microbial biomass.[16][17] |
| Sterile Conditions | Significant Increase | Significant Decrease | Demonstrates the critical role of biotic (microbial) processes over abiotic degradation.[5] |
Experimental Protocol: A Self-Validating Workflow for Studying Acetochlor Transformation in Soil
To accurately quantify the formation of Acetochlor ESA in soil, a robust and self-validating laboratory incubation study is essential. The following protocol outlines a comprehensive workflow from soil collection to final analysis.
Part A: Experimental Setup (Incubation Study)
-
Soil Collection and Characterization: Collect soil from the desired location and depth (e.g., 0-15 cm). Sieve the soil (e.g., 2 mm) to remove large debris and homogenize. Characterize the soil for key properties: pH, organic carbon content, texture (sand/silt/clay), and microbial biomass.
-
Fortification: Weigh triplicate portions of soil (e.g., 50 g dry weight equivalent) into incubation vessels (e.g., glass jars). Prepare a stock solution of Acetochlor in a minimal amount of organic solvent (e.g., acetone). Fortify the soil samples with the Acetochlor solution to achieve an environmentally relevant concentration, ensuring the solvent evaporates completely.
-
Control Groups: Prepare two sets of controls: a) Sterile Control: Autoclave soil samples twice to eliminate microbial activity. This group helps quantify abiotic degradation.[5] b) Unfortified Control: Soil treated only with the solvent to check for background interferences.
-
Incubation: Adjust the moisture content of all soil samples to a specific level (e.g., 60% of water-holding capacity). Incubate all vessels in the dark at a constant temperature (e.g., 25°C).
-
Time-Point Sampling: Destructively sample the triplicate jars for each treatment group (non-sterile, sterile, control) at predetermined time points (e.g., 0, 1, 3, 7, 14, 30, 60 days). Store samples at -20°C prior to extraction.
Part B: Analyte Extraction
-
Solvent Extraction: To a 50 g soil sample, add an extraction solvent such as an acetonitrile-water mixture (e.g., 60:40 v/v) in an acidic medium.[19][20]
-
Homogenization: Shake the samples vigorously on a mechanical shaker for a specified time (e.g., 1 hour).
-
Separation: Centrifuge the samples at high speed to separate the soil from the supernatant.[21]
-
Cleanup (Optional): If matrix interferences are high, pass the supernatant through a solid-phase extraction (SPE) cartridge (e.g., an amine-based sorbent) to remove interfering compounds.[21]
-
Concentration: Evaporate the solvent from the extract and reconstitute the residue in a small, known volume of a suitable solvent (e.g., 15% acetonitrile in a phosphate buffer) for analysis.[21]
Part C: Quantification via LC-MS/MS
-
Instrumentation: Use a High-Performance Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) for analysis. This provides the necessary sensitivity and selectivity.[22]
-
Chromatography: Employ a C18 reversed-phase column. Use a gradient elution with a mobile phase consisting of acidified water and an organic solvent like acetonitrile or methanol.
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode for Acetochlor ESA and positive mode (ESI+) for the parent Acetochlor. Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for unambiguous identification and quantification.
-
Calibration: Prepare matrix-matched calibration standards using extract from the unfortified control soil to compensate for matrix effects. Use analytical reference standards for both Acetochlor and Acetochlor ESA sodium salt.[22]
Part D: Data Analysis & Validation
-
Quantification: Calculate the concentration of Acetochlor and Acetochlor ESA in each sample against the calibration curve.
-
Kinetics: Plot the concentration of Acetochlor over time and fit to a first-order decay model to calculate its dissipation half-life (DT50). Concurrently, plot the formation of Acetochlor ESA over time.
-
Method Validation: The protocol's integrity is validated by assessing linearity (calibration curve R² > 0.99), limits of quantification (LOQ), accuracy (spike recoveries between 70-120%), and precision (relative standard deviation < 15%).[19][20]
Conclusion
The formation of Acetochlor ESA sodium salt in soil is a complex, biologically-driven process that fundamentally alters the environmental fate of the parent herbicide. The pathway, initiated by glutathione S-transferases and mediated by a diverse soil microbiome, transforms the relatively less mobile Acetochlor into a highly polar and persistent metabolite. This transformation is critical for environmental risk assessment, as Acetochlor ESA is frequently detected in groundwater, posing challenges for water quality monitoring.[1][19][23] The detailed understanding of this mechanism, supported by robust experimental workflows as described, is paramount for developing accurate environmental fate models and ensuring the sustainable use of agricultural chemicals.
References
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Minnesota Department of Health. Acetochlor ESA and Drinking Water. [Link]
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Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A. [Link]
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Li, X., et al. (2020). Degradation of acetochlor and beneficial effect of phosphate-solubilizing Bacillus sp. ACD-9 on maize seedlings. 3 Biotech. [Link]
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Tóth, C., et al. (2007). Acetochlor as a soil pollutant. Journal of Agricultural and Food Chemistry. [Link]
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Feng, P.C.C. (1991). Soil transformation of acetochlor via glutathione conjugation. Pesticide Biochemistry and Physiology. [Link]
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Scastai, B. M., et al. (2015). Glutathione S-transferase activity in acetochlor, atrazine and oxyfluorfen metabolization in maize (Zea mays L.), sorghum (Sorghum bicolor L.) and wheat (Triticum aestivum L.) (Poaceae). Acta Scientiarum. Agronomy. [Link]
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Kucharski, J., & Sadowski, J. (2014). Degradation of acetochlor in soils (laboratory test). ResearchGate. [Link]
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He, M., et al. (2024). Remediation of acetochlor-contaminated maize field soil using Serratia odorifera AC-1 fertilizer: effects on soil microbial communities. Frontiers in Microbiology. [Link]
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Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. PubMed. [Link]
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He, M., et al. (2022). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry. [Link]
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Wisconsin Department of Agriculture, Trade and Consumer Protection. (2000). Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. Soil Science Extension, University of Wisconsin-Madison. [Link]
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Wang, H., et al. (2021). Environmental disappearance of acetochlor and its bioavailability to weed: A general prototype for reduced herbicide application instruction. Chemosphere. [Link]
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National Center for Biotechnology Information. Acetochlor. PubChem Compound Database. [Link]
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Chiron. Acetochlor. [Link]
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Ye, Q., et al. (2006). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. ResearchGate. [Link]
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Burns, K. A., et al. (2009). Dissipation of acetochlor and its distribution in surface and sub-surface soil fractions during laboratory incubations. Pest Management Science. [Link]
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U.S. Environmental Protection Agency. Environmental Chemistry Method for Acetochlor. [Link]
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He, M., et al. (2022). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. ACS Publications. [Link]
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Bedmar, F., et al. (2011). Sorption of acetochlor, S-metolachlor, and atrazine in surface and subsurface soil horizons of Argentina. Journal of Environmental Science and Health, Part B. [Link]
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U.S. Environmental Protection Agency. Analytical Method for the Determination of the Three Acetochlor Metabolites in Soil. [Link]
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Wang, H., et al. (2021). Environmental disappearance of acetochlor and its bioavailability to weed: A general prototype for reduced herbicide application instruction. ResearchGate. [Link]
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World Health Organization. (2015). Acetochlor. JMPR 2015. [Link]
-
U.S. Environmental Protection Agency. Analytical method for the determination of acetochlor in soil treated with mon-8460. [Link]
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Hasan, M. K., et al. (2018). Glutathione S-Transferases: Role in Combating Abiotic Stresses Including Arsenic Detoxification in Plants. Frontiers in Plant Science. [Link]
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Majzik-Solymos, E., et al. (2001). Environmental distribution of acetochlor, atrazine, chlorpyrifos, and propisochlor under field conditions. Journal of Agricultural and Food Chemistry. [Link]
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Jiang, L., et al. (2016). Characterization of glutathione S-transferases in the detoxification of metolachlor in two maize cultivars of differing herbicide tolerance. Scientific Reports. [Link]
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Pang, R., et al. (2021). The Key Glutathione S-Transferase Family Genes Involved in the Detoxification of Rice Gramine in Brown Planthopper Nilaparvata lugens. Insects. [Link]
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An In-Depth Technical Guide to the Solubility of Acetochlor ESA Sodium Salt
This guide provides a comprehensive overview of the solubility characteristics of Acetochlor ESA sodium salt, a significant metabolite of the widely used herbicide, acetochlor. Tailored for researchers, scientists, and professionals in drug development and environmental science, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its analysis and application.
Introduction: The Significance of Acetochlor ESA Sodium Salt Solubility
Acetochlor, a pre-emergent herbicide, undergoes metabolic transformation in the environment, leading to the formation of various degradation products. Among these, the ethane sulfonic acid (ESA) derivative is of particular interest due to its potential for environmental mobility. The sodium salt form of Acetochlor ESA is often utilized in analytical standards and may be relevant in various environmental matrices.[1] Understanding its solubility is paramount for several reasons:
-
Environmental Fate and Transport: The solubility of Acetochlor ESA sodium salt in aqueous systems dictates its mobility in soil and groundwater, influencing its potential for leaching and contamination.
-
Analytical Method Development: Accurate solubility data is crucial for preparing stock solutions, calibration standards, and for designing efficient extraction and quantification methods, such as those employing liquid chromatography-mass spectrometry (LC-MS).[2][3]
-
Toxicological and Pharmacokinetic Studies: For toxicological assessments and understanding its behavior in biological systems, knowledge of its solubility in various physiological media is essential.
Physicochemical Properties of Acetochlor ESA Sodium Salt
A foundational understanding of the molecule's properties is key to interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀NNaO₅S | [4] |
| Molecular Weight | 337.37 g/mol | [4] |
| Appearance | White to Off-white Solid / Brown liquid | [5] |
| Hydrogen Bond Acceptors | 5 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
The presence of a sulfonate group and a sodium ion imparts a high degree of polarity to the molecule, suggesting a greater affinity for polar solvents.
Qualitative Solubility Profile
Based on available information and the chemical structure, a qualitative solubility profile can be inferred:
-
Water: The sodium salt form enhances its solubility in water.[1] The presence of the ionic sulfonate group allows for strong ion-dipole interactions with water molecules.
-
Methanol & Ethanol: Expected to be soluble, given the polar nature of these alcohols and their ability to engage in hydrogen bonding.
-
Dimethyl Sulfoxide (DMSO): Generally a good solvent for a wide range of organic compounds, including salts.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have very low solubility due to the "like dissolves like" principle; the high polarity of Acetochlor ESA sodium salt is incompatible with non-polar solvents.[6]
Experimental Protocol for Quantitative Solubility Determination
This section provides a detailed, self-validating protocol for the quantitative determination of Acetochlor ESA sodium salt solubility. The "shake-flask" method is a widely accepted and robust technique for this purpose.
Principle
An excess amount of the solid Acetochlor ESA sodium salt is equilibrated with a specific solvent at a controlled temperature. The concentration of the dissolved solute in the saturated solution is then determined using a suitable analytical method.
Materials and Equipment
-
Acetochlor ESA sodium salt (analytical standard grade)
-
Selected solvents (e.g., deionized water, methanol, ethanol, acetone, ethyl acetate, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature water bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) or a validated UV-Vis spectrophotometric method.
Step-by-Step Methodology
-
Preparation of the Test System:
-
Add an excess amount of Acetochlor ESA sodium salt to a pre-weighed vial. The excess solid should be visually apparent.
-
Add a known volume of the desired solvent to the vial.
-
Tightly cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a constant temperature incubator (e.g., 25 °C).
-
Shake the vials for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration plateaus.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantify the concentration of Acetochlor ESA sodium salt in the diluted solution using a validated analytical method (e.g., HPLC-MS/MS).
-
-
Data Calculation:
-
Calculate the solubility (S) using the following formula: S (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)
-
Experimental Workflow Diagram
Caption: Workflow for the quantitative determination of solubility.
Factors Influencing the Solubility of Acetochlor ESA Sodium Salt
The solubility of Acetochlor ESA sodium salt is governed by a complex interplay of factors related to both the solute and the solvent.[7]
Solvent Polarity
The principle of "like dissolves like" is the most critical factor.[6]
-
Polar Solvents (e.g., Water, Methanol): The highly polar sulfonate group (-SO₃⁻Na⁺) and the ether and amide linkages in the Acetochlor ESA sodium salt molecule can form strong ion-dipole and dipole-dipole interactions with polar solvent molecules, leading to higher solubility.
-
Non-Polar Solvents (e.g., Hexane): The energy required to break the strong intermolecular forces in the polar solute and the non-polar solvent is not compensated by the weak interactions between them, resulting in poor solubility.
Hydrogen Bonding
The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence solubility. Water and alcohols can form hydrogen bonds with the oxygen and nitrogen atoms in the Acetochlor ESA sodium salt structure, contributing to its dissolution.
Temperature
For most solid solutes, solubility increases with temperature.[8] This is because the dissolution process is often endothermic, and according to Le Châtelier's principle, increasing the temperature will shift the equilibrium towards the dissolved state. However, this relationship should be determined experimentally for each solvent.
pH of the Solvent
For ionizable compounds, pH can have a profound effect on solubility. However, as Acetochlor ESA is a salt of a strong acid (ethanesulfonic acid), its solubility is expected to be relatively independent of pH in the typical aqueous range.
Logical Relationships Influencing Solubility
Caption: Key factors influencing the solubility of Acetochlor ESA sodium salt.
Analytical Techniques for Quantification
Accurate quantification of the dissolved Acetochlor ESA sodium salt is the cornerstone of the solubility determination protocol.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the preferred method due to its high sensitivity and selectivity, especially for complex matrices.[3][9] It allows for the accurate measurement of low concentrations of the analyte.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is used for the parent compound, acetochlor, it is generally not suitable for the direct analysis of highly polar and non-volatile compounds like Acetochlor ESA sodium salt without derivatization.[10]
-
UV-Vis Spectroscopy: If Acetochlor ESA sodium salt has a distinct chromophore and a linear response of absorbance to concentration can be established (Beer-Lambert Law), UV-Vis spectroscopy can be a simpler and more accessible method for quantification, particularly in pure solvents.
Conclusion
While quantitative solubility data for Acetochlor ESA sodium salt remains a gap in the scientific literature, this guide provides the necessary theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of molecular structure, solvent properties, and environmental conditions, researchers can accurately measure and predict the solubility of this important herbicide metabolite. The methodologies outlined herein are designed to ensure scientific integrity and provide reliable data for environmental modeling, analytical method development, and toxicological assessments.
References
-
Dagnac, T., P. P. Yáñez, C. G. Barriada, E. M. Val, and E. F. de L. Tascón. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 1067(1-2), 225-231. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1988, Acetochlor. Retrieved from [Link]
- Department of Chemistry, University of Malaya. (n.d.).
-
Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
- Ferreira, O., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents.
- U.S. Environmental Protection Agency. (n.d.).
- European Union Reference Laboratory for Alternatives to Animal Testing. (2021, February 15). Standard Operating Procedure for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0.
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
- Moučka, F., Lísal, M., & Smith, W. R. (2022). Activity Coefficients and Solubilities of NaCl in Water-Methanol Solutions from Molecular Dynamics Simulations.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
-
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
- Königsberger, E., & Königsberger, L.-C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
-
Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]
- Zimmerman, L. R., & Thurman, E. M. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of agricultural and food chemistry, 50(22), 6483–6491.
- Lund University. (n.d.).
- Zhang, H., Wang, J., & Li, Y. (2020). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Molecules, 25(22), 5438.
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- MDPI. (n.d.). Construction of Hydrogen-Bonded Self-Assembled Structures of Sodium 4-[(4-Chlorobenzoyl)
- Sigma-Aldrich. (n.d.). Acetochlor ESA PESTANAL®, analytical standard.
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Methodological & Application
Application Note: Quantitative Analysis of Acetochlor ESA Sodium Salt in Environmental Water Samples by High-Performance Liquid Chromatography (HPLC)
Introduction & Significance
Acetochlor is a widely used chloroacetanilide herbicide for pre-emergence control of grasses and broadleaf weeds, particularly in corn cultivation.[1][2] Following its application, acetochlor degrades in the environment into several metabolites, with the ethanesulfonic acid (ESA) derivative being one of the most frequently detected and persistent in water resources.[3][4] Acetochlor ESA sodium salt (CAS 947601-84-5) is the sodium salt of this major metabolite.[5] Due to its high polarity and water solubility, Acetochlor ESA poses a significant concern for groundwater and surface water contamination, necessitating robust and reliable analytical methods for its monitoring.[3][5]
This document provides a comprehensive guide for the quantitative analysis of Acetochlor ESA sodium salt in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols herein are designed for researchers in environmental science, regulatory monitoring, and water quality assessment, providing a self-validating system from sample preparation to data analysis. While HPLC-UV offers a reliable and accessible method, for higher sensitivity and confirmation, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred technique.[6]
Principle of the Method
The analytical workflow is based on concentrating the highly polar Acetochlor ESA from a large volume water sample using Solid-Phase Extraction (SPE), followed by separation and quantification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector.
-
Solid-Phase Extraction (SPE): This critical step serves two purposes: to remove interfering matrix components from the sample and to concentrate the analyte, thereby lowering the method's detection limit.[7] A polymeric reversed-phase sorbent is used to effectively retain the polar Acetochlor ESA from the aqueous matrix.
-
HPLC Separation: The extract is injected into an RP-HPLC system. A C18 analytical column is used with a highly aqueous mobile phase to achieve sufficient retention and separation of the polar analyte from other components.
-
UV Detection: Quantification is achieved by monitoring the column effluent at a specific UV wavelength (e.g., 210 nm), where the analyte exhibits absorbance.[8] The peak area of the analyte is proportional to its concentration in the sample.
Materials and Instrumentation
Reagents and Standards
-
Acetochlor ESA sodium salt analytical standard (PESTANAL® or equivalent)
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC or Milli-Q® grade)
-
Potassium Phosphate Monobasic (KH₂PO₄), ACS grade
-
Phosphoric Acid (for pH adjustment)
-
Nitrogen gas, high purity
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A column designed for enhanced retention of polar compounds (e.g., "AQ" type) is recommended.
-
Solid-Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 200 mg, 6 cc).[9]
-
SPE Vacuum Manifold
-
Sample Concentrator/Evaporator (e.g., nitrogen blow-down apparatus)
-
Glassware: Volumetric flasks, pipettes, autosampler vials.
-
Filtration: 0.45 µm syringe filters (for standards), 1.0 µm glass fiber filters (for samples).
Experimental Protocols
Analytical Workflow Overview
The entire process from sample collection to final data reporting is a sequential system designed to ensure accuracy and reproducibility.
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Application Note: Robust Solid-Phase Extraction Protocol for the Quantification of Acetochlor ESA in Environmental Water Samples
Abstract
This application note provides a comprehensive and validated protocol for the solid-phase extraction (SPE) of Acetochlor Ethanesulfonic Acid (ESA), a major degradation product of the widely used herbicide acetochlor, from various water matrices. Due to its increased polarity and mobility compared to the parent compound, Acetochlor ESA is frequently detected in ground and surface water, necessitating a reliable method for its quantification to assess environmental impact and ensure water quality.[1][2] This guide, designed for researchers, environmental scientists, and analytical chemists, details a robust SPE procedure using polymeric sorbents, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the rationale behind each step, ensuring both methodological clarity and scientific integrity.
Introduction: The Environmental Significance of Acetochlor ESA
Acetochlor is a pre-emergent herbicide extensively used in agriculture, primarily for corn and soybean cultivation, to control annual grasses and broadleaf weeds.[2] In the environment, acetochlor rapidly degrades into more persistent and mobile metabolites, principally Acetochlor ESA and Acetochlor Oxanilic Acid (OA).[1][2] These degradates are more water-soluble than the parent acetochlor, leading to their common detection in water resources.[1] Regulatory bodies and environmental protection agencies worldwide closely monitor the levels of these compounds in drinking and surface water. The United States Environmental Protection Agency (US EPA), for instance, has developed specific methods for their determination, such as EPA Method 535, which underscores their environmental relevance.[1][3]
The accurate quantification of Acetochlor ESA requires a sample preparation technique that can effectively isolate this polar analyte from complex aqueous matrices and concentrate it to detectable levels. Solid-phase extraction (SPE) has emerged as a superior alternative to traditional liquid-liquid extraction due to its efficiency, reduced solvent consumption, and potential for automation.[4] This application note provides a detailed protocol leveraging the unique selectivity of polymeric SPE sorbents for the reliable analysis of Acetochlor ESA.
Principles of Solid-Phase Extraction for Polar Analytes
Solid-phase extraction is a chromatographic technique used for the selective adsorption of analytes from a liquid sample onto a solid sorbent. The choice of sorbent is critical and is dictated by the physicochemical properties of the target analyte and the sample matrix. Acetochlor ESA is a polar, water-soluble compound, which presents a challenge for traditional reversed-phase sorbents like C18 that primarily retain non-polar compounds.
For polar analytes like Acetochlor ESA, polymeric sorbents are often more effective.[4] These sorbents, typically composed of materials like polystyrene-divinylbenzene, offer a combination of hydrophobic and hydrophilic retention mechanisms, allowing for the effective capture of a wider range of compounds, including polar herbicides and their metabolites.[5] The selection of a polymeric sorbent for this protocol is based on its high surface area and enhanced retention of polar compounds, leading to superior recovery and reproducibility.
The SPE process for Acetochlor ESA in water can be systematically broken down into four key stages:
-
Conditioning: The sorbent is treated with a solvent to activate the stationary phase and ensure reproducible interactions with the analyte.
-
Loading: The aqueous sample is passed through the sorbent, where Acetochlor ESA is retained.
-
Washing: Interferences and matrix components that are weakly bound to the sorbent are removed using a solvent that does not elute the target analyte.
-
Elution: A strong solvent is used to disrupt the analyte-sorbent interaction and elute the purified and concentrated Acetochlor ESA.
Below is a visual representation of the SPE workflow:
Caption: The four-step solid-phase extraction workflow for isolating Acetochlor ESA.
Detailed Experimental Protocol
This protocol is optimized for the extraction of Acetochlor ESA from a 250 mL water sample. All solvents and reagents should be of HPLC grade or higher to minimize background interference.
Materials and Reagents
| Reagent/Material | Specifications |
| Solid-Phase Extraction Cartridges | Polymeric Sorbent (e.g., Oasis HLB), 6 cc, 200 mg |
| Methanol | HPLC Grade |
| Ethyl Acetate | HPLC Grade |
| Acetonitrile | HPLC Grade |
| Ammonium Acetate | ACS Grade |
| Reagent Water | Deionized, >18 MΩ·cm |
| Sample Collection Bottles | 250 mL, Amber Glass |
| SPE Vacuum Manifold | Capable of processing multiple samples |
| Nitrogen Evaporation System | For solvent evaporation |
| Autosampler Vials | 2 mL, Amber, with PTFE-lined caps |
Sample Pre-treatment
-
Collect water samples in amber glass bottles and store at 4°C until analysis.
-
Allow samples to equilibrate to room temperature before extraction.
-
If the sample contains suspended solids, filter it through a 0.45 µm glass fiber filter.
Solid-Phase Extraction Procedure
The following steps should be performed using a vacuum manifold to control the flow rate.
| Step | Procedure | Solvent/Sample | Volume (mL) | Flow Rate | Rationale |
| 1 | Conditioning | Ethyl Acetate | 5 | ~5 mL/min | To solvate the polymeric sorbent and remove any non-polar impurities. |
| 2 | Dichloromethane | 5 | ~5 mL/min | Further cleans the sorbent material.[6] | |
| 3 | Methanol | 10 | ~5 mL/min | Wets the sorbent and prepares it for the aqueous sample.[6] | |
| 4 | Reagent Water | 10 | ~5 mL/min | Equilibrates the sorbent to the aqueous sample conditions.[6] | |
| 5 | Sample Loading | Water Sample | 250 | ~10-15 mL/min | The analyte is retained on the sorbent as the sample passes through. |
| 6 | Drying | Nitrogen Gas | N/A | Full Vacuum | To remove residual water from the cartridge, which can interfere with elution. |
| 7 | Elution | Ethyl Acetate | 20 | ~2-3 mL/min | Elutes the Acetochlor ESA from the sorbent.[7] |
| 8 | Dichloromethane | 20 | ~2-3 mL/min | Ensures complete elution of the analyte.[6] |
Eluate Processing
-
Collect the eluate from steps 7 and 8 in a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1.0 mL of 10:90 (v/v) acetonitrile/water.[8]
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
Analytical Finish: LC-MS/MS Conditions
The analysis of Acetochlor ESA is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[9]
Typical LC-MS/MS Parameters
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | Optimized for separation of Acetochlor ESA from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transition | Specific precursor and product ions for Acetochlor ESA |
The following diagram illustrates the analytical workflow post-SPE:
Caption: Workflow for the analytical determination of Acetochlor ESA after SPE.
Conclusion
The solid-phase extraction protocol detailed in this application note provides a reliable and efficient method for the isolation and concentration of Acetochlor ESA from water samples. The use of a polymeric sorbent ensures high recovery and reproducibility for this polar analyte. When coupled with LC-MS/MS analysis, this method offers the sensitivity and selectivity required for the accurate quantification of Acetochlor ESA at environmentally relevant concentrations. This protocol serves as a robust foundation for laboratories conducting routine monitoring of acetochlor and its degradates in various water sources.
References
-
Minnesota Department of Health. (n.d.). Acetochlor and Drinking Water. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2005). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]
-
Yokley, R. A., Mayer, L. C., Huang, S. B., & Vargo, J. D. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanilic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(22), 6305-6313. Retrieved from [Link]
-
Lee, E. A., & Strahan, A. P. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 2003-173. Retrieved from [Link]
-
Biotage. (n.d.). Optimizing Extraction of Multianalyte Suites from Water Samples Using Layered SPE Cartridges. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1996). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]
-
FMS, Inc. (n.d.). Automated Solid Phase Extraction (SPE) of Organochlorine Pesticides in Water. Retrieved from [Link]
- Sandstrom, M. W., & Moody, J. A. (1997). Determination of Low Concentrations of Acetochlor in Water by Automated Solid-Phase Extraction and Gas Chromatography with Mass-Selective Detection. U.S. Geological Survey Fact Sheet FS-033-97.
- U.S. Environmental Protection Agency. (n.d.).
- U.S. Environmental Protection Agency. (n.d.).
- MDPI. (2021).
- ResearchGate. (2020). (PDF) Development of a MOF-based SPE method combined with GC-MS for simultaneous determination of alachlor, acetochlor and pretilachlor in field soil.
- ResearchGate. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS | Request PDF.
- ResearchGate. (2004). (PDF)
- U.S. Environmental Protection Agency. (n.d.).
- ResearchGate. (2021). Development of a MOF-based SPE method combined with GC–MS for simultaneous determination of alachlor, acetochlor and pretilachlor in field soil | Request PDF.
- Metro Vancouver. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides.
- Waters Corporation. (n.d.). EPA Method 535.
- American Laboratory. (2014).
- LCGC International. (2018).
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- 8. Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Acetochlor ESA in Drinking Water by EPA Method 535
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
This document provides a detailed guide for the quantitative analysis of Acetochlor ethanesulfonic acid (ESA), a primary degradation product of the widely used herbicide Acetochlor, in drinking water. The protocol is grounded in the U.S. Environmental Protection Agency (EPA) Method 535, which employs solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This application note is designed for researchers, analytical chemists, and environmental scientists, offering not only a step-by-step methodology but also the scientific rationale behind critical procedural choices to ensure data of the highest integrity and reliability.
Introduction: The Imperative for Monitoring Acetochlor ESA
Acetochlor is a pre-emergent herbicide used extensively in agriculture, primarily on corn crops, to control grasses and broadleaf weeds.[4] In the environment, the parent Acetochlor compound degrades into more water-soluble and mobile metabolites, principally Acetochlor ethanesulfonic acid (ESA) and Acetochlor oxanilic acid (OA).[5] Due to their increased mobility, these degradates are frequently detected in ground and surface water sources, often at higher concentrations than the parent herbicide itself.[5]
The presence of these metabolites in drinking water sources is a growing public health concern. While toxicological data on the degradates is less extensive than for the parent compound, their potential for long-term exposure through drinking water necessitates sensitive and reliable monitoring.[6][7] EPA Method 535 was specifically developed to address this need, providing a robust framework for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water.[1][3] This method leverages the selectivity and sensitivity of tandem mass spectrometry, making it the authoritative choice for regulatory monitoring and scientific research.[2][6]
Principle of the Method: A Synergistic Approach
The analytical workflow is a multi-stage process designed to isolate, concentrate, and accurately quantify Acetochlor ESA at trace levels (parts-per-trillion, or ng/L). The core principle relies on two key technologies:
-
Solid-Phase Extraction (SPE): This is the sample preparation cornerstone. A 250 mL water sample is passed through an SPE cartridge containing a nonporous graphitized carbon sorbent.[1][6][8] This material has a high affinity for organic molecules like Acetochlor ESA, effectively trapping the analyte from the large volume of water while allowing salts and other polar impurities to pass through. The trapped analyte is then eluted with a small volume of organic solvent, achieving a significant concentration factor.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the determinative step. The concentrated extract is injected into an LC system, where Acetochlor ESA is chromatographically separated from other co-extracted compounds. A critical aspect of the chromatography is the separation of Acetochlor ESA from its structural isomer, Alachlor ESA, which is essential for unambiguous quantification.[2][9] The eluent from the LC column is then directed into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. The mass spectrometer provides two layers of selectivity: first, by isolating the specific precursor ion for Acetochlor ESA (m/z 314), and second, by fragmenting it and monitoring for specific, characteristic product ions (e.g., m/z 80 and 121).[2] This dual-stage mass analysis, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and minimizes the risk of false positives.[2][5]
Experimental Workflow Diagram
The logical flow from sample collection to final data analysis is depicted below. This diagram illustrates the critical control points and sequential nature of the protocol.
Caption: End-to-end workflow for Acetochlor ESA analysis via EPA Method 535.
Detailed Protocols
Reagents and Standards
-
Reagent Water: HPLC-grade or equivalent, free of interferences.
-
Methanol: HPLC-grade.
-
Ammonium Acetate: ACS reagent grade or higher.
-
Ammonium Chloride: ACS reagent grade or higher, used as a sample preservative.
-
Standard Solutions: Purchase certified analytical standards for Acetochlor ESA, the chosen surrogate (e.g., Dimethachlor ESA), and internal standard (e.g., Butachlor ESA).[2] Prepare stock and working solutions in methanol and store at ≤ 4°C.[2]
-
Mobile Phase A: 5 mM ammonium acetate in reagent water. Prepare fresh every 48 hours.[1]
-
Mobile Phase B: Methanol.
-
SPE Elution Solvent: 10 mM ammonium acetate in methanol.[1]
Sample Collection, Preservation, and Holding
Proper sample handling is the first line of defense against analyte degradation and contamination.
-
Collection: Collect a 250 mL drinking water sample in a clean, designated sample bottle.[1]
-
Preservation: Add ~25 mg of ammonium chloride to the 250 mL sample to achieve a concentration of 100 mg/L.[1] This inhibits microbial degradation of the analytes.
-
Storage & Transport: Immediately after collection, cool the sample to ≤ 10°C. Upon arrival at the laboratory, store samples protected from light in a refrigerator at ≤ 6°C. Do not freeze.[6]
-
Holding Time: Samples must be extracted within 14 days of collection.[6]
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a 0.5 g graphitized carbon SPE cartridge.
-
Cartridge Conditioning:
-
Pass 20 mL of 10 mM ammonium acetate/methanol through the cartridge.
-
Follow with 30 mL of reagent water. Crucially, do not allow the cartridge sorbent to go dry from this point until the sample is fully loaded. [2] This ensures the sorbent bed remains activated for optimal analyte retention.
-
-
Sample Loading:
-
Measure 250 mL of the preserved water sample.
-
Spike the sample with the surrogate standard (e.g., Dimethachlor ESA).
-
Load the entire sample onto the conditioned SPE cartridge using a vacuum manifold at a controlled flow rate of 10-15 mL/min.[2][10] A flow rate that is too high can lead to poor retention and low recovery.
-
-
Cartridge Rinsing & Drying:
-
After loading, wash the cartridge with 5 mL of reagent water to remove any remaining water-soluble interferences.
-
Dry the cartridge thoroughly by drawing nitrogen or air through it for a minimum of 10 minutes. This step is vital to remove residual water, which can interfere with the subsequent elution and concentration steps.
-
-
Elution:
-
Concentration and Reconstitution:
-
Place the collection tube in a heated water bath (60-65°C) and evaporate the eluate to dryness under a gentle stream of nitrogen.[1][2][10]
-
Reconstitute the dried residue with exactly 1.0 mL of 5 mM ammonium acetate/reagent water.[1][2]
-
Add the internal standard (e.g., Butachlor ESA) to the reconstituted extract.
-
Vortex the sample to ensure the residue is fully dissolved, then transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumental Analysis
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 3 µm)[2] | Provides robust retention and separation for the target analytes. |
| Column Temp. | 65°C [1][9] | This is a critical parameter. Elevated temperature is required to achieve the necessary chromatographic resolution (>1.0 Rs) between the structural isomers Acetochlor ESA and Alachlor ESA.[7][9] |
| Mobile Phase | A: 5 mM Ammonium Acetate (aq) B: Methanol | Ammonium acetate is a volatile salt compatible with mass spectrometry that aids in the negative ionization process. |
| LC Gradient | See Table 1 below | A shallow, stepping gradient is employed to ensure the separation of the isomeric pair.[2] |
| Flow Rate | ~0.4 mL/min[1] | Compatible with standard ESI sources. |
| Injection Vol. | 25 µL[2] | Can be adjusted based on instrument sensitivity and desired reporting limits. |
| Ionization Mode | Negative Electrospray (ESI-)[1][5] | The sulfonic acid moiety of Acetochlor ESA is acidic and readily forms a negative ion [M-H]⁻ in the ESI source, making this the ideal ionization mode. |
| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. |
| MRM Transitions | Acetochlor ESA (Precursor m/z 314.0) [2][9] | Quantifier: 314.0 → 80.0Qualifier: 314.0 → 121.0 |
Table 1: Example LC Gradient Program [2]
| Time (min) | Flow (mL/min) | %A (5mM Amm. Acetate) | %B (Methanol) |
|---|---|---|---|
| 0.00 | 0.4 | 80 | 20 |
| 4.00 | 0.4 | 70 | 30 |
| 15.0 | 0.4 | 50 | 50 |
| 17.0 | 0.4 | 15 | 85 |
| 18.0 | 0.4 | 15 | 85 |
| 18.1 | 0.4 | 80 | 20 |
| 28.0 | 0.4 | 80 | 20 |
Quality Control and Data Validation
Adherence to stringent Quality Control (QC) protocols is mandatory for producing legally defensible and scientifically sound data. The system must be self-validating.
Table 2: Key Quality Control Requirements for EPA Method 535 [1]
| QC Parameter | Frequency | Acceptance Criteria | Purpose |
|---|---|---|---|
| Laboratory Reagent Blank (LRB) | One per extraction batch | Below the Minimum Reporting Level (MRL) | Assesses for contamination from reagents, glassware, and the overall system. |
| Laboratory Fortified Blank (LFB) | One per extraction batch | 70-130% recovery of the true value | Demonstrates the accuracy and performance of the entire method in a clean matrix. |
| Internal Standard (IS) Response | Every sample | Area counts within 50-150% of the average in the calibration curve | Monitors for matrix effects (ion suppression/enhancement) and variations in instrument response. |
| Surrogate Standard Recovery | Every sample | 70-130% recovery | Assesses the efficiency of the sample preparation (SPE) step for each individual sample. |
| Laboratory Fortified Matrix (LFM) / Duplicate | One per 20 samples | Recovery: 70-130% RSD: <20% | Evaluates method performance and potential bias in a real sample matrix. |
| Initial Calibration | Before first analysis | r ≥ 0.995 | Establishes the linear range of the instrument response for quantification. |
| Continuing Calibration Verification (CCV) | Every 10 samples | Within ±30% of true value | Verifies the stability of the initial calibration over the course of the analytical run. |
Performance Characteristics
The performance of this method is characterized by its low detection limits and high precision.
Table 3: Method Performance Data
| Analyte | Method Detection Limit (MDL) | Lowest Concentration Minimum Reporting Level (LCMRL) |
|---|
| Acetochlor ESA | 0.002 - 0.006 µg/L[1][2] | 0.012 - 0.016 µg/L[1][2] |
Values are typical and must be determined by the individual laboratory. µg/L is equivalent to parts-per-billion (ppb).
Conclusion
EPA Method 535 provides a highly selective, sensitive, and robust protocol for the analysis of Acetochlor ESA in drinking water. The combination of solid-phase extraction with graphitized carbon and LC-MS/MS analysis ensures reliable quantification at levels relevant to public health and regulatory action. The causality behind each step—from sample preservation and critical chromatographic separation to the use of dual MRM transitions and stringent QC checks—creates a self-validating system. By following the detailed protocols and understanding the scientific principles outlined in these application notes, laboratories can confidently generate data of the highest quality and integrity.
References
-
U.S. EPA. Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). [Link]
-
SCIEX. EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. [Link]
-
Minnesota Department of Health. Acetochlor and Drinking Water. [Link]
-
National Environmental Methods Index. Method Summary - 535 (ITMS). [Link]
-
U.S. EPA. EPA Method 535 - Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Drinking Water. [Link]
-
Waters Corporation. EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
U.S. EPA. EPA Drinking Water Research Methods. [Link]
-
PubMed. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. [Link]
-
Waters Corporation. Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. [Link]
-
PubMed. Application of the health risk assessment of acetochlor in the development of water quality criteria. [Link]
Sources
- 1. organomation.com [organomation.com]
- 2. sciex.com [sciex.com]
- 3. Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. waters.com [waters.com]
- 6. NEMI Method Summary - 535 (ITMS) [nemi.gov]
- 7. waters.com [waters.com]
- 8. unitedchem.com [unitedchem.com]
- 9. waters.com [waters.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols for the Gas Chromatographic Analysis of Acetochlor ESA Sodium Salt
Introduction: The Analytical Challenge of Acetochlor ESA Sodium Salt
Acetochlor, a widely used pre-emergent herbicide, undergoes transformation in the environment to form various metabolites. Among these, Acetochlor ethanesulfonic acid (ESA) sodium salt is a major and frequently detected degradation product in water and soil. Due to its high polarity and ionic nature, Acetochlor ESA sodium salt is highly soluble in water, leading to concerns about its potential to contaminate ground and surface water resources.
The direct analysis of Acetochlor ESA sodium salt by gas chromatography (GC) is fundamentally challenging. The compound's salt form and the presence of the sulfonic acid group render it non-volatile, a critical prerequisite for GC analysis. Therefore, a chemical modification step, known as derivatization, is imperative to convert the analyte into a volatile and thermally stable derivative that can be readily analyzed by GC, often coupled with mass spectrometry (GC-MS) for definitive identification and quantification.
This comprehensive guide provides a detailed exploration of the methodologies required for the successful analysis of Acetochlor ESA sodium salt using a derivatization-based GC-MS approach. We will delve into the rationale behind each step, from sample preparation to the final chromatographic analysis, offering field-proven insights and robust protocols for researchers, scientists, and professionals in drug development and environmental monitoring.
The Core Principle: Volatilization through Derivatization
To overcome the inherent non-volatility of Acetochlor ESA sodium salt, the polar sulfonic acid group must be chemically modified. The two most effective and widely practiced derivatization strategies for acidic compounds are silylation and methylation .
-
Silylation: This process involves the replacement of the acidic proton of the sulfonic acid with a trimethylsilyl (TMS) group. Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective and produce TMS esters that are significantly more volatile and thermally stable.[1]
-
Methylation: This technique converts the sulfonic acid into its corresponding methyl ester. Reagents like diazomethane or trimethylsilyldiazomethane are commonly used for this purpose. The resulting methyl esters are amenable to GC analysis.[2][3]
The choice between silylation and methylation often depends on laboratory safety protocols (diazomethane is explosive and toxic), the complexity of the sample matrix, and the desired sensitivity.
Visualizing the Workflow: From Sample to Signal
The entire analytical process can be visualized as a multi-step workflow, starting from sample collection and culminating in data acquisition.
Caption: Workflow for the GC-MS analysis of Acetochlor ESA sodium salt.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the analysis of Acetochlor ESA sodium salt in water and soil samples. These are robust starting points that may require optimization based on specific laboratory conditions and sample characteristics.
Part 1: Sample Preparation - Extraction and Clean-up
The goal of sample preparation is to isolate Acetochlor ESA sodium salt from the sample matrix and remove interfering substances. Solid-Phase Extraction (SPE) is a highly effective technique for this purpose.
Protocol 1: Solid-Phase Extraction (SPE) of Acetochlor ESA from Water Samples
This protocol is adapted from established methods for the extraction of polar herbicides and their metabolites from aqueous matrices.[4][5][6][7]
-
Sample Preparation:
-
Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove particulate matter.
-
Acidify the sample to a pH of approximately 3 with a suitable acid (e.g., formic acid). This ensures that the sulfonic acid is in its protonated form, enhancing its retention on the SPE sorbent.
-
-
SPE Cartridge Conditioning:
-
Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 500 mg).
-
Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of deionized water (pH 3). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.
-
Dry the cartridge under a gentle stream of nitrogen or by vacuum for at least 20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained Acetochlor ESA with two 5 mL aliquots of a suitable organic solvent, such as ethyl acetate or a mixture of dichloromethane and methanol (e.g., 90:10 v/v).
-
-
Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
The dried residue is now ready for derivatization.
-
Protocol 2: Extraction of Acetochlor ESA from Soil Samples
This protocol is based on methods for the extraction of acetochlor metabolites from soil.[8]
-
Sample Preparation:
-
Air-dry the soil sample and sieve it through a 2 mm mesh.
-
Weigh 20 g of the sieved soil into a centrifuge tube.
-
-
Extraction:
-
Add 40 mL of an extraction solvent mixture, such as acetonitrile/water (80:20 v/v), to the soil sample.
-
Vortex or shake vigorously for 30 minutes.
-
Centrifuge the sample at a high speed (e.g., 4000 rpm) for 10 minutes.
-
-
Supernatant Collection:
-
Carefully decant the supernatant into a clean collection tube.
-
-
Concentration and Clean-up:
-
Take a known volume of the supernatant (e.g., 20 mL) and concentrate it under a gentle stream of nitrogen to approximately 1 mL.
-
Dilute the concentrated extract with deionized water to a final volume where the organic solvent concentration is low enough for SPE loading (e.g., <5%).
-
Proceed with the SPE clean-up as described in Protocol 1 , starting from the sample loading step.
-
Part 2: Derivatization - Preparing the Analyte for GC
Option A: Silylation Protocol
This protocol uses BSTFA with a catalyst for the efficient formation of the TMS derivative.[1][9]
-
Reagent Preparation:
-
Prepare a solution of BSTFA with 1% trimethylchlorosilane (TMCS) as a catalyst.
-
-
Reaction:
-
To the dried extract from the sample preparation step, add 100 µL of the BSTFA + 1% TMCS reagent and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the reaction vial tightly.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis.
-
Option B: Methylation Protocol (using Trimethylsilyldiazomethane)
Trimethylsilyldiazomethane is a safer alternative to diazomethane for methylation.[7]
-
Reaction:
-
To the dried extract, add 200 µL of a solvent mixture of methanol and toluene (e.g., 1:1 v/v).
-
Add 50 µL of a 2.0 M solution of trimethylsilyldiazomethane in hexane.
-
Cap the vial and let the reaction proceed at room temperature for 30 minutes. A gentle vortexing at the beginning can aid the reaction.
-
-
Quenching and Analysis:
-
After 30 minutes, add a small drop of acetic acid to quench any excess reagent (indicated by the disappearance of the yellow color).
-
The sample is now ready for GC-MS analysis.
-
| Derivatization Method | Reagents | Pros | Cons |
| Silylation | BSTFA + 1% TMCS, Pyridine/Acetonitrile | Highly effective for acidic protons, relatively fast reaction. | Reagents are moisture-sensitive, derivatives can be susceptible to hydrolysis. |
| Methylation | Trimethylsilyldiazomethane, Methanol/Toluene | Produces stable methyl esters, safer than diazomethane. | Reagent can be expensive, may require quenching of excess reagent. |
Part 3: GC-MS Analysis - Separation and Detection
The following GC-MS parameters are a starting point and should be optimized for the specific instrument and column used.
Table of Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| GC Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or equivalent) | These columns provide good separation for a wide range of derivatized compounds based on their boiling points and slight polarity differences.[10][11][12] |
| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) | Optimal flow for good separation and peak shape. |
| Inlet Temperature | 250 - 280°C | Ensures complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Splitless (for trace analysis) | Maximizes the amount of analyte transferred to the column for enhanced sensitivity. |
| Oven Temperature Program | Initial: 80°C (hold for 2 min) | Allows for proper focusing of the analytes at the head of the column. |
| Ramp 1: 15°C/min to 200°C | A moderate ramp rate to separate early eluting compounds. | |
| Ramp 2: 10°C/min to 300°C (hold for 5 min) | A slower ramp to resolve higher boiling point compounds and ensure elution of the derivatized analyte. | |
| MS Transfer Line Temp. | 280°C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temperature | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and structural elucidation. |
| Acquisition Mode | Full Scan (for method development) and Selected Ion Monitoring (SIM) (for quantification) | Full scan is used to identify the characteristic ions of the derivatized analyte. SIM mode provides higher sensitivity and selectivity for routine quantification. |
Data Analysis and Quantification
For quantitative analysis, a calibration curve should be prepared using standards of Acetochlor ESA sodium salt that have undergone the same extraction and derivatization procedure as the samples. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and derivatization yield. A suitable internal standard would be a structurally similar compound that is not expected to be present in the samples.
Conclusion: A Robust Framework for a Challenging Analysis
The analysis of Acetochlor ESA sodium salt by gas chromatography is a feasible yet intricate task that hinges on a successful derivatization strategy. By converting the non-volatile sulfonic acid into a volatile silyl or methyl ester, GC-MS can be effectively employed for its separation, identification, and quantification in environmental matrices. The protocols and guidelines presented in this application note provide a comprehensive framework for researchers and analysts to develop and validate a robust method for monitoring this important herbicide metabolite. As with any analytical method, careful optimization and validation are crucial to ensure accurate and reliable results.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. [Link]
-
Derivatisation of sulfonic acids for GC/MS analysis. Chromatography Forum. [Link]
-
Determination of Herbicides by Solid Phase Extraction Gas Chromatography-mass Spectrometry in Drinking Waters. ResearchGate. [Link]
-
Derivatization Methods in GC and GC/MS. IntechOpen. [Link]
-
Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. [Link]
-
Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. [Link]
-
Chemometric analysis based on GC-MS chemical profiles of essential oil and extracts of black cumin (Nigella sativa L). Semantic Scholar. [Link]
-
Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites. [Link]
-
Method selection for trace analysis of pote impurities in active pharmaceutical. Agilent. [Link]
-
Solid-phase extraction of some herbicides presents in water. ResearchGate. [Link]
-
Determination of Triazine Herbicides and Metabolites by Solid Phase Extraction with HPLC Analysis. ResearchGate. [Link]
-
Application Data Sheet No.18B. Shimadzu. [Link]
-
Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention. PubMed. [Link]
-
Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. USDA ARS. [Link]
-
Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. LCGC International. [Link]
-
GC Column Types & Selection Guide. Shimadzu. [Link]
-
Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. PMC - PubMed Central. [Link]
-
Automated Solid-Phase Extraction (SPE) for Pesticides. Central Contra Costa Sanitary District. [Link]
-
How To Select The Ideal GC Columns. Phenomenex. [Link]
-
Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. [Link]
-
SOLID-PHASE EXTRACTION AS PROMISING SAMPLE PREPARATION METHOD FOR COMPOUNDS OF EMERGING CONCERNS ANALYSIS. Croatian Waters. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. obrnutafaza.hr [obrnutafaza.hr]
- 8. ars.usda.gov [ars.usda.gov]
- 9. brjac.com.br [brjac.com.br]
- 10. GC Column Types & Selection Guide | Shimadzu [shimadzu.com]
- 11. trajanscimed.com [trajanscimed.com]
- 12. Selecting the Ideal Gas Chromatography Columns [phenomenex.com]
Application Notes and Protocols for the Analysis of Acetochlor ESA in Soil Matrices
Introduction: The Environmental Significance of Acetochlor ESA
Acetochlor, a widely used pre-emergent herbicide for broadleaf weeds and annual grasses, undergoes transformation in the soil environment. A primary and highly mobile degradation product is Acetochlor ethane sulfonic acid (ESA). Due to its increased water solubility and reduced sorption to soil particles compared to the parent compound, Acetochlor ESA has a higher potential to leach into groundwater, posing a risk to water resources. Accurate and reliable monitoring of Acetochlor ESA in soil is therefore critical for environmental risk assessment and ensuring the safety of our ecosystems.
This application note provides a comprehensive guide for researchers and analytical scientists on the sample preparation and analysis of Acetochlor ESA in soil. We will delve into two robust protocols, offering a classic, validated solvent extraction method and a modern, high-throughput QuEChERS-based approach. The scientific rationale behind each step will be thoroughly explained to empower analysts to adapt and troubleshoot these methods for various soil types.
Challenges in Acetochlor ESA Analysis in Soil
The analysis of Acetochlor ESA in soil presents several analytical challenges:
-
Polarity: Acetochlor ESA is a highly polar and anionic compound, making its extraction from complex soil matrices and retention on traditional reversed-phase chromatographic columns difficult.
-
Matrix Complexity: Soil is a heterogeneous matrix containing a vast array of organic and inorganic compounds that can interfere with the analysis, leading to matrix effects in LC-MS/MS detection.
-
Low Concentrations: Environmental levels of Acetochlor ESA can be very low, necessitating sensitive analytical instrumentation and efficient sample enrichment.
The protocols outlined below are designed to address these challenges and provide reliable and reproducible results.
Protocol 1: Validated Solvent Extraction with SPE Cleanup
This protocol is based on established methods for the analysis of Acetochlor metabolites in soil and is well-suited for a wide range of soil types. It involves a liquid-solid extraction followed by a solid-phase extraction (SPE) cleanup to remove interfering matrix components.
Scientific Rationale
The choice of an acetonitrile-water mixture as the extraction solvent is crucial for effectively extracting the polar Acetochlor ESA from the soil matrix. The addition of water helps to swell the soil particles and improve the desorption of the analyte. The subsequent SPE cleanup is designed to isolate the anionic ESA metabolite from other co-extracted organic matter. A mixed-mode anion exchange SPE sorbent is recommended as it provides a dual retention mechanism: a non-polar C18 chain for retaining non-polar interferences and a quaternary amine or other anion exchange group to retain the anionic ESA.
Experimental Workflow
Caption: Workflow for Solvent Extraction with SPE Cleanup.
Detailed Step-by-Step Protocol
1. Sample Extraction
-
Weigh 20 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 50 mL of an acetonitrile/water (60:40, v/v) solution to the tube.
-
Cap the tube and shake vigorously on a mechanical shaker for 30 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean collection vessel.
2. Solid-Phase Extraction (SPE) Cleanup
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load the supernatant from the extraction step onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of a methanol/water (20:80, v/v) solution to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the Acetochlor ESA from the cartridge with 10 mL of a 1% formic acid in acetonitrile solution.
3. Final Sample Preparation and Analysis
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Vortex the sample and transfer it to an autosampler vial for injection.
-
Analyze the sample using a validated LC-MS/MS method in negative electrospray ionization (ESI) mode.
Protocol 2: Modified QuEChERS for High-Throughput Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach that combines extraction and cleanup into a single step.[1] This modified protocol is designed to be effective for the polar and anionic Acetochlor ESA in soil.
Scientific Rationale
The standard QuEChERS procedure is adapted here to enhance the recovery of the polar Acetochlor ESA. The use of acetonitrile as the extraction solvent is maintained due to its efficiency in extracting a broad range of pesticides.[2] The key modification is the selection of appropriate salts for the extraction and partitioning step to ensure the recovery of the anionic ESA metabolite. The dispersive SPE (d-SPE) cleanup step utilizes a combination of sorbents to remove matrix interferences. Primary secondary amine (PSA) is included to remove organic acids, while C18 is used to remove non-polar interferences.
Experimental Workflow
Caption: Workflow for the Modified QuEChERS Protocol.
Detailed Step-by-Step Protocol
1. QuEChERS Extraction
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE (d-SPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex the tube for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
3. Final Sample Preparation and Analysis
-
Take an aliquot of the final supernatant and dilute it with the initial mobile phase if necessary.
-
Transfer the sample to an autosampler vial for LC-MS/MS analysis.
-
Analyze the sample using a validated LC-MS/MS method in negative ESI mode.
Data Presentation: Expected Performance
The following table summarizes typical performance data for the analysis of Acetochlor ESA in soil based on literature values. Actual performance may vary depending on soil type, instrumentation, and laboratory conditions.
| Parameter | Solvent Extraction with SPE | Modified QuEChERS |
| Recovery | 90 - 120% | 85 - 115% |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
| Limit of Quantification (LOQ) | ~1 µg/kg | ~2 - 5 µg/kg |
| Throughput | Moderate | High |
| Solvent Consumption | High | Low |
LC-MS/MS Analysis and Mitigation of Matrix Effects
A significant challenge in the LC-MS/MS analysis of soil extracts is the potential for matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte.[3]
Strategies to Mitigate Matrix Effects:
-
Effective Sample Cleanup: The SPE and d-SPE cleanup steps in the presented protocols are crucial for removing a significant portion of matrix components.
-
Chromatographic Separation: Optimize the LC method to achieve good separation of Acetochlor ESA from the bulk of the matrix components.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has been subjected to the same sample preparation procedure to compensate for matrix effects.
-
Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard for Acetochlor ESA is the most effective way to correct for matrix effects and variations in extraction recovery.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Incomplete extraction | Ensure thorough shaking/vortexing; consider increasing extraction time or using a different solvent ratio. |
| Analyte loss during SPE | Check for proper conditioning and elution of the SPE cartridge; ensure the correct sorbent is being used. | |
| Analyte degradation | Ensure samples are stored properly (e.g., at -20°C) and processed promptly. | |
| High Background/Interferences | Insufficient cleanup | Optimize the SPE wash step or d-SPE sorbent composition. |
| Contamination from labware or reagents | Use high-purity solvents and thoroughly clean all glassware. | |
| Poor Peak Shape in LC-MS/MS | Matrix effects | Dilute the final extract; optimize chromatographic conditions. |
| Incompatible reconstitution solvent | Ensure the final extract is reconstituted in a solvent similar in composition to the initial mobile phase. | |
| Inconsistent Results | Non-homogenous soil sample | Thoroughly homogenize the soil sample before taking a subsample. |
| Inconsistent sample preparation | Ensure all steps of the protocol are followed precisely for all samples. |
Conclusion
The accurate determination of Acetochlor ESA in soil is essential for a comprehensive understanding of the environmental fate of Acetochlor. The two detailed protocols presented in this application note provide robust and reliable methods for the extraction and cleanup of Acetochlor ESA from complex soil matrices. The choice between the classic solvent extraction with SPE and the modern QuEChERS approach will depend on the specific laboratory's requirements for throughput, solvent consumption, and desired sensitivity. By understanding the scientific principles behind each step and implementing strategies to mitigate matrix effects, researchers can achieve high-quality data for their environmental monitoring studies.
References
- Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
-
United States Environmental Protection Agency. (n.d.). Analytical Method for the Determination of Acetochlor in Soil Treated with MON-8460. Retrieved from [Link]
- López-Blanco, C., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4287.
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
- Choi, B. K., Hercules, D. M., & Gusev, A. I. (2001). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Fresenius' journal of analytical chemistry, 369(3-4), 370-377.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of Ultrasonic and QuEChERS Extraction Methods Efficiency for the Determination of Herbicides Residues in Soil and Maize Cob | Trends in Sciences [tis.wu.ac.th]
Application Note: Proteomic Analysis of Herbicide-Induced Cellular Stress
A Clarification on the Role of Acetochlor ESA Sodium Salt and the Application of Proteomics in Environmental Toxicology
Executive Summary & Scientific Clarification
Researchers investigating the cellular impact of environmental contaminants require precise tools and methodologies. This document addresses the topic of Acetochlor ESA sodium salt in the context of proteomics research. A comprehensive review of current scientific literature reveals that Acetochlor ESA sodium salt, a primary metabolite of the chloroacetanilide herbicide acetochlor, is not utilized as a reagent, tool, or compound for proteomics research. Its primary role in the scientific community is that of an analytical reference standard for environmental monitoring of water and soil contamination.[1][2][3]
One supplier lists the compound as "for proteomics research"; however, this appears to be a broad, unsubstantiated categorization, as no peer-reviewed studies or established protocols support this application.[4] The parent compound, acetochlor, and other herbicides, are known to function by interfering with essential protein synthesis in target plants.[5][6][7][8]
Therefore, this guide has been structured to address the scientifically accurate and highly relevant application: the use of mass spectrometry-based proteomics to analyze the cellular response to herbicide exposure. This approach allows researchers, toxicologists, and drug development professionals to understand the mechanisms of herbicide toxicity, identify biomarkers of exposure, and assess the off-target effects of agrochemicals on various organisms.[9][10][11][12] We will detail the principles, protocols, and data analysis workflows for investigating how a compound like acetochlor, or its metabolites, impacts the proteome of a given biological system.
Introduction: Uncovering Herbicide Mechanisms with Proteomics
Herbicides are designed to interact with specific biological pathways in weeds, often by inhibiting critical enzymes.[7] Chloroacetamide herbicides like acetochlor, for instance, are known to disrupt protein synthesis.[5] However, the full extent of their impact—including off-target effects, stress responses, and resistance mechanisms—can create complex changes across the entire proteome.
Proteomics, the large-scale study of proteins, offers a powerful lens to view these changes.[13][14] By comparing the proteomes of untreated and herbicide-treated cells or tissues, researchers can:
-
Identify specific protein targets and downstream signaling cascades affected by the compound.
-
Elucidate mechanisms of toxicity by observing changes in pathways related to oxidative stress, metabolism, DNA repair, and protein folding.[10][12]
-
Discover potential biomarkers for monitoring environmental exposure and its biological consequences.[15]
-
Analyze the development of herbicide resistance in weed populations.[16][17]
This application note provides a comprehensive workflow for a typical bottom-up, label-free quantitative proteomics experiment designed to assess the impact of herbicide exposure on a model biological system (e.g., cell culture or plant tissue).
Experimental Workflow & Key Considerations
The overall strategy involves exposing the biological system to the herbicide, extracting the complete protein complement, digesting the proteins into peptides, and analyzing these peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13] The resulting data is then used to identify and quantify thousands of proteins, revealing those that are differentially expressed between control and treated groups.
Caption: High-level workflow for a quantitative proteomics experiment.
Detailed Protocol: Label-Free Quantitation of Herbicide-Stressed Cells
This protocol provides a generalized method. Researchers must optimize specific steps, such as lysis buffer composition and LC-MS gradient, for their particular sample type and instrumentation.
4.1. Materials and Reagents
| Reagent | Supplier | Purpose |
| Urea | Sigma-Aldrich | Protein denaturation and solubilization |
| Dithiothreitol (DTT) | Sigma-Aldrich | Reduction of disulfide bonds |
| Iodoacetamide (IAA) | Sigma-Aldrich | Alkylation of cysteine residues |
| Trypsin, Sequencing Grade | Promega | Proteolytic digestion |
| Acetonitrile (ACN), LC-MS Grade | Fisher Scientific | Mobile phase for chromatography |
| Formic Acid (FA), LC-MS Grade | Thermo Scientific | Mobile phase modifier |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Ion-pairing agent for desalting |
| C18 Desalting Columns | Thermo Scientific | Peptide cleanup |
4.2. Step-by-Step Methodology
Part A: Protein Extraction and Preparation
-
Sample Collection: Harvest control and herbicide-treated cells (e.g., 3 biological replicates per condition). Wash 3x with ice-cold PBS to remove media.
-
Lysis: Resuspend cell pellets in lysis buffer (8 M Urea in 50 mM Ammonium Bicarbonate with protease/phosphatase inhibitors). Sonicate on ice (3 cycles of 30s on, 30s off) to ensure complete lysis and shear nucleic acids.
-
Clarification: Centrifuge at 16,000 x g for 20 minutes at 4°C. Carefully collect the supernatant containing the soluble proteome.
-
Quantification: Determine protein concentration using a BCA or Bradford assay. Normalize all samples to the same concentration (e.g., 1 mg/mL).
Part B: Protein Digestion
-
Reduction: To 100 µg of protein, add DTT to a final concentration of 10 mM. Incubate for 1 hour at 37°C. This step breaks the disulfide bonds in proteins.
-
Alkylation: Add IAA to a final concentration of 50 mM. Incubate for 45 minutes in the dark at room temperature. This step covalently modifies cysteine residues, preventing disulfide bonds from reforming.
-
Dilution & Digestion: Dilute the sample 8-fold with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to <1 M (critical for trypsin activity). Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Part C: Peptide Cleanup
-
Acidification & Desalting: Acidify the peptide solution with TFA to a final concentration of 0.1%. Use a C18 StageTip or equivalent solid-phase extraction method to desalt the peptides.
-
Elution & Drying: Elute peptides with a solution of 50-80% ACN / 0.1% FA. Dry the purified peptides completely using a vacuum centrifuge.
-
Reconstitution: Resuspend the dried peptides in a solution of 2% ACN / 0.1% FA for LC-MS/MS analysis.
4.3. LC-MS/MS Analysis and Data Processing
-
Analysis: Inject the peptide mixture onto a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) coupled to a nano-flow HPLC system.
-
Database Search: Process the raw MS data using a search algorithm (e.g., MaxQuant, Proteome Discoverer). Search against a species-specific protein database (e.g., UniProt) to identify peptides and infer proteins.
-
Quantification: Use the label-free quantification (LFQ) intensities calculated by the software. Perform statistical analysis (e.g., t-test or ANOVA) to identify proteins with a statistically significant change in abundance (e.g., p-value < 0.05 and fold change > 1.5).
Data Interpretation: From Protein Lists to Biological Insight
A list of differentially expressed proteins is the primary output. To derive biological meaning, this list must be analyzed using bioinformatics tools.
-
Gene Ontology (GO) Enrichment Analysis: This method determines if proteins from specific biological processes, cellular components, or molecular functions are over-represented in your list of significant proteins.
-
Pathway Analysis (e.g., KEGG, Reactome): This analysis maps the differentially expressed proteins to known biochemical and signaling pathways. An over-representation of proteins in a pathway (e.g., "Glutathione Metabolism" or "Ribosome Biogenesis") suggests that the herbicide exposure has significantly impacted that pathway.
Caption: Hypothetical pathway changes after herbicide exposure.
This diagram illustrates a plausible cellular response to a herbicide. The compound induces reactive oxygen species (ROS), leading to the upregulation of detoxification and protein repair machinery (GSTs, Peroxiredoxins, HSPs). Simultaneously, it may directly inhibit protein synthesis, evidenced by the downregulation of ribosomal proteins.
Conclusion
While Acetochlor ESA sodium salt is a metabolite relevant to environmental analysis, it is not a tool used within proteomics research. The true synergy between these fields lies in applying proteomic techniques to unravel the complex cellular impacts of herbicides and their metabolites. The workflow and protocols described here provide a robust framework for researchers to investigate mechanisms of toxicity, identify biomarkers, and contribute to the safer development and regulation of agrochemicals. By moving from a simple list of affected proteins to an integrated understanding of pathway perturbations, proteomics delivers critical insights into how biological systems respond to chemical stressors.
References
-
ResearchGate. (2019). Effect of herbicide application on biochemical changes in weeds commonly infesting tuber crops growing fields. Retrieved from [Link]
-
ResearchGate. (1999). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proteomic and Metabolomic Evaluation of Insect- and Herbicide-Resistant Maize Seeds. Retrieved from [Link]
-
Hindawi. (2016). Mass Spectrometry-Based Metabolomic and Proteomic Strategies in Organic Acidemias. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers. Retrieved from [Link]
-
MDPI. (2021). Proteomic Profile of Glyphosate-Resistant Soybean under Combined Herbicide and Drought Stress Conditions. Retrieved from [Link]
-
PubMed. (2024). Determination of acetochlor by UPLC-MS3 in cells and its application to a cellular pharmacokinetic study. Retrieved from [Link]
-
MDPI. (n.d.). Diagnostic Potential of Metabolomic and Proteomic Biomarkers in Cardiology—A Narrative Review. Retrieved from [Link]
-
Oxford Academic. (n.d.). Proteomic analysis of grapevine (Vitis vinifera L.) tissues subjected to herbicide stress. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Proteomic Approaches to Uncover Salt Stress Response Mechanisms in Crops. Retrieved from [Link]
-
ACS Publications. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. Retrieved from [Link]
-
BioTechnologia. (n.d.). Mass spectrometry approaches in proteomic and metabolomic studies. Retrieved from [Link]
-
SciSpace. (n.d.). Biochemical Mechanisms of Action of Herbicides and the Impact of Biotechnology on the Development of Herbicides. Retrieved from [Link]
-
Docta Complutense. (n.d.). Proteomics analyses of herbicide-tolerant genetically modified, conventionally, and organically farmed soybean seeds. Retrieved from [Link]
-
Cambridge University Press. (2019). Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation. Retrieved from [Link]
-
PubMed. (1992). In vitro protein synthesis is affected by the herbicide 2,4-dichlorophenoxyacetic acid in Azospirillum brasilense. Retrieved from [Link]
-
PubMed. (n.d.). Evaluation of the application of sodium deoxycholate to proteomic analysis of rat hippocampal plasma membrane. Retrieved from [Link]
-
PubMed. (2025). Proteomic analysis reveals the roles of silicon in mitigating glyphosate-induced toxicity in Brassica napus L. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The ability of salts to stabilize proteins in vivo or intracellularly correlates with the Hofmeister series of ions. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Metabolism of Herbicides or Xenobiotics in Plants. Retrieved from [Link]
-
MDPI. (n.d.). Integrated Analysis of Proteomics and Metabolomics Uncovered the Anti-Inflammatory Mechanisms of Baicalin in CIA Rat FLS. Retrieved from [Link]
-
PubMed Central. (n.d.). Protein-Metabolite Association Studies Identify Novel Proteomic Determinants of Metabolite Levels in Human Plasma. Retrieved from [Link]
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- 15. An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Herbicide Metabolism: Crop Selectivity, Bioactivation, Weed Resistance, and Regulation | Weed Science | Cambridge Core [cambridge.org]
- 17. "Metabolism of Herbicides or Xenobiotics in Plants" by Tracy M. Sterling, Deana Namuth et al. [digitalcommons.unl.edu]
Application Note: Quantitative Analysis of Acetochlor ESA in Agricultural Runoff by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction: The Environmental Significance of Acetochlor ESA
Acetochlor is a chloroacetanilide herbicide extensively used for pre-emergence control of grasses and broadleaf weeds, particularly in corn and soybean cultivation.[1] Following its application, acetochlor degrades in the environment into several metabolites. Among these, Acetochlor ethanesulfonic acid (ESA) is a major and persistent degradation product.[2] Due to its high water solubility, Acetochlor ESA is significantly more mobile in soil and water systems than its parent compound, leading to its frequent detection in both surface and groundwater.[1][3]
The presence of acetochlor and its degradates in water bodies is a growing environmental concern. The United States Environmental Protection Agency (EPA) has classified the parent acetochlor as a "suggestive human carcinogen," making the monitoring of its environmental fate crucial for assessing potential risks to ecosystems and human health.[4] Agricultural runoff is a primary pathway for the transport of these compounds from treated fields into aquatic environments.
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of Acetochlor ESA in complex agricultural runoff matrices. The methodology leverages Solid Phase Extraction (SPE) for robust sample cleanup and concentration, followed by the high sensitivity and selectivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This approach is grounded in established regulatory frameworks, such as EPA Method 535, ensuring data of the highest quality and reliability for researchers and environmental monitoring professionals.[5][6]
Principle of the Method
The fundamental principle of this protocol is the effective isolation and quantification of the polar Acetochlor ESA analyte from a complex aqueous matrix.
-
Sample Pre-treatment: The aqueous sample is first clarified by filtration to remove suspended particulate matter that could otherwise interfere with the extraction process.
-
Solid Phase Extraction (SPE): The sample is then passed through an SPE cartridge. The sorbent material within the cartridge retains the Acetochlor ESA while allowing unretained salts, minerals, and other highly polar matrix components to pass through. This step serves the dual purpose of concentrating the analyte and removing significant interferences. The choice of a C18 or graphitized carbon-based sorbent is critical for effectively capturing chloroacetamide degradates.[5][7]
-
Elution and Concentration: The retained Acetochlor ESA is subsequently eluted from the SPE cartridge using a small volume of an appropriate organic solvent mixture. This eluate is then gently evaporated and reconstituted in a solution compatible with the LC-MS/MS mobile phase, achieving a final concentration factor that enhances method sensitivity.
-
Instrumental Analysis (LC-MS/MS): The prepared extract is injected into an LC-MS/MS system. A reversed-phase C18 column provides the necessary chromatographic separation of Acetochlor ESA from other co-extracted compounds.[6] Detection is achieved using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization (-ESI) source. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor ion-to-product ion transition unique to Acetochlor ESA.
Materials and Reagents
Equipment
-
Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with ESI source
-
Solid Phase Extraction (SPE) Vacuum Manifold and cartridges (e.g., C18, 500 mg, 6 mL)
-
Nitrogen Evaporation System with water bath
-
Analytical Balance (0.0001 g precision)
-
Vortex Mixer
-
Centrifuge
-
Calibrated Pipettes and Class A Volumetric Glassware
-
Autosampler Vials (Amber, 2 mL) with caps
Chemicals and Standards
-
Acetochlor ESA analytical standard (Purity ≥98%)
-
Isotopically labeled internal standard (e.g., Acetochlor-d11 ESA, if available)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Reagent Water (Type I, 18.2 MΩ·cm)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Nitrogen Gas (Ultra-High Purity)
Experimental Protocols
Protocol 1: Preparation of Standards and Quality Control Samples
Causality: The accuracy of quantitative analysis is fundamentally dependent on the quality of the calibration standards. A multi-point calibration curve is essential to accurately define the instrument's response across a range of concentrations. Quality Control (QC) samples are prepared independently to provide an unbiased verification of the calibration curve's accuracy and the method's performance during a sample run.[8]
-
Primary Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of neat Acetochlor ESA standard into a 100 mL amber volumetric flask. Dissolve and bring to volume with methanol. Store at -20°C.
-
Working Standard Solution (1 µg/mL): Dilute the primary stock solution 1:100 with methanol to create an intermediate working solution.
-
Calibration Standards (0.1 to 50 ng/mL): Perform serial dilutions of the working standard solution with a 10:90 (v/v) acetonitrile:water mixture to prepare a series of at least 5-7 calibration standards. The concentration range should bracket the expected concentrations in the runoff samples.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate stock solution to validate the accuracy of the analysis.
-
Internal Standard (IS) Spiking Solution (100 ng/mL): Prepare a solution of the isotopically labeled internal standard in methanol. This solution will be added to all samples, standards, and blanks to correct for variations in sample preparation and instrument response.
Protocol 2: Sample Collection and Preparation (SPE)
Causality: Agricultural runoff is a complex matrix containing dissolved organic matter, sediments, and other agrochemicals. The SPE protocol is designed to selectively isolate Acetochlor ESA, thereby reducing matrix effects that can cause ion suppression or enhancement in the MS source, leading to inaccurate quantification.[7][9]
-
Sample Collection: Collect approximately 1 L of runoff water in an amber glass bottle. Transport to the laboratory on ice and store at 4°C. All analyses should be performed as soon as possible to minimize analyte degradation.[10]
-
Filtration: Allow samples to equilibrate to room temperature. Filter a 250 mL aliquot through a 0.45 µm glass fiber filter to remove suspended solids.
-
Spiking: Add a precise volume of the Internal Standard (IS) spiking solution to the filtered sample.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 5 mL of methanol followed by 5 mL of reagent water through the cartridge. Rationale: This step activates the C18 functional groups and ensures the sorbent is properly wetted for aqueous sample loading.
-
Sample Loading: Load the 250 mL water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min. Do not allow the cartridge to go dry.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual polar interferences. Rationale: This wash step removes hydrophilic compounds that are not retained on the C18 sorbent, cleaning the sample without eluting the target analyte.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the Acetochlor ESA from the cartridge by passing 2 x 4 mL aliquots of 80:20 (v/v) methanol:water through the cartridge into a collection tube.[7]
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of 10:90 (v/v) acetonitrile:water.[7] Vortex to mix and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Instrumental Analysis
Causality: LC-MS/MS in MRM mode provides the highest degree of certainty for analyte identification and quantification. By monitoring two distinct precursor-product ion transitions, the method significantly reduces the likelihood of false positives from isobaric interferences.[6] The chromatographic gradient is optimized to ensure baseline separation from any isomers (such as Alachlor ESA) and other potential interferences.[6]
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B held for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to 10% B and equilibrate for 4 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | Analyte |
| Acetochlor ESA | |
| IS (Example) |
Data Analysis and Quality Control
A robust quality control system is essential for generating legally defensible and scientifically sound data.[10][11]
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards. A correlation coefficient (r²) of ≥0.995 is required.
-
Method Blank: A method blank (reagent water carried through the entire process) should be analyzed with each batch to ensure no contamination is present. Analyte concentration should be below the Limit of Detection (LOD).
-
Laboratory Control Sample (LCS): An LCS (reagent water spiked with a known concentration of Acetochlor ESA) should be analyzed with each batch. Recoveries should fall within 80-120% of the true value.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A portion of a real sample is spiked with a known amount of analyte and analyzed in duplicate. This assesses the effect of the sample matrix on the analytical method. Percent recovery and the relative percent difference (RPD) between duplicates should be within established laboratory control limits (typically 70-130% recovery and <20% RPD).
Method Performance Characteristics
The following table summarizes typical performance data for this analytical method, derived from established literature.[6][7]
| Parameter | Typical Value | Description |
| Limit of Detection (LOD) | 0.005 µg/L | The lowest concentration of analyte that can be reliably distinguished from background noise. |
| Limit of Quantitation (LOQ) | 0.015 µg/L | The lowest concentration of analyte that can be reported with a high degree of confidence and accuracy.[6][7] |
| Linear Dynamic Range | 0.015 - 50 µg/L | The concentration range over which the instrument response is linear. |
| Average Recovery | 95 - 105% | The efficiency of the extraction process, determined from spiked samples.[7] |
| Precision (RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to samples. |
Workflow Visualization
The diagram below outlines the complete analytical workflow from sample acquisition to final data reporting, ensuring a clear and logical progression of steps.
Caption: End-to-end workflow for Acetochlor ESA analysis.
Conclusion
This application note details a robust and reliable method for the quantitative analysis of Acetochlor ESA in agricultural runoff. By combining a meticulous Solid Phase Extraction protocol with the unparalleled sensitivity and selectivity of LC-MS/MS, this method is capable of achieving low limits of detection and high accuracy in complex environmental matrices. The integrated quality control procedures ensure that the data generated is scientifically sound, defensible, and suitable for regulatory monitoring, environmental risk assessment, and academic research. Adherence to this protocol will enable laboratories to confidently monitor the environmental fate of this significant herbicide degradate.
References
-
Title: Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry Source: ResearchGate URL: [Link]
-
Title: Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry Source: MDPI URL: [Link]
-
Title: Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301 Source: US EPA URL: [Link]
-
Title: Acetochlor and Drinking Water Source: Minnesota Department of Health URL: [Link]
-
Title: Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS Source: ResearchGate URL: [Link]
-
Title: Acetochlor ESA and Drinking Water Source: Minnesota Department of Health URL: [Link]
-
Title: Wisconsin Groundwater Coordinating Council Report to the Legislature Source: UW-Stevens Point URL: [Link]
-
Title: Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024 Source: MDPI URL: [Link]
-
Title: Acetochlor OXA and Drinking Water Source: Minnesota Department of Health URL: [Link]
-
Title: NEMI Method Summary - 535 (ITMS) Source: National Environmental Methods Index URL: [Link]
-
Title: ECM for Acetochlor (Multi-analyte) in Water Source: US EPA URL: [Link]
-
Title: Quality Control Procedures for Pesticide Residues Analysis Source: European Commission URL: [Link]
-
Title: EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS Source: SCIEX URL: [Link]
-
Title: Quality control of Pesticide Products – Guidelines for National Laboratories Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: Environmental Chemistry Method for Acetochlor, 42573402 Source: US EPA URL: [Link]
-
Title: Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry Source: ResearchGate URL: [Link]
-
Title: Quality Control of Pesticide Residue Measurements and Evaluation of Their Results Source: National Institutes of Health (NIH) URL: [Link]
Sources
- 1. health.state.mn.us [health.state.mn.us]
- 2. health.state.mn.us [health.state.mn.us]
- 3. Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 4. uwsp.edu [uwsp.edu]
- 5. NEMI Method Summary - 535 (ITMS) [nemi.gov]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. epa.gov [epa.gov]
- 10. eurl-pesticides.eu [eurl-pesticides.eu]
- 11. Quality Control of Pesticide Residue Measurements and Evaluation of Their Results - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: High-Purity Analytical Reference Materials for Chloroacetanilide Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Growing Need for Metabolite-Specific Analysis
Chloroacetanilide herbicides, including widely used compounds like alachlor, metolachlor, and acetochlor, are mainstays in modern agriculture for controlling annual grasses and broadleaf weeds in crops such as corn and soybeans.[1][2] However, the very properties that make them effective—their mobility and persistence—also lead to concerns about their environmental fate and potential impact on non-target organisms and human health.[1] These parent herbicides degrade in the environment and are metabolized in organisms, forming various breakdown products.[2][3]
Notably, ethane sulfonic acid (ESA) and oxanilic acid (OA) metabolites are frequently detected at higher concentrations and with greater frequency in ground and surface water than the parent compounds themselves.[2][4] This is due to their increased water solubility and mobility, which allows them to leach more readily into water systems.[2][4] Consequently, accurate and reliable detection of these metabolites is paramount for comprehensive environmental monitoring, human exposure assessment, and toxicological studies.
This guide provides a detailed framework for the use of analytical reference materials in the quantitative analysis of chloroacetanilide metabolites, focusing on robust and validated methodologies essential for generating high-quality, defensible data.
Understanding Chloroacetanilide Metabolism: The "Why" Behind the Analytes
Chloroacetanilide herbicides undergo extensive metabolism in soil, plants, and animals. The primary transformation pathways involve the initial displacement of the chlorine atom, often via conjugation with glutathione, followed by a series of enzymatic modifications.[3] This process ultimately leads to the formation of more polar, water-soluble end-products, primarily the ESA and OA metabolites.[4]
Understanding this metabolic sequence is crucial for analytical scientists because it dictates which compounds should be targeted for monitoring. Focusing solely on the parent herbicide can significantly underestimate the extent of environmental contamination and potential exposure.
Caption: Simplified metabolic pathway of chloroacetanilide herbicides.
The Cornerstone of Accuracy: Certified Reference Materials (CRMs)
In analytical chemistry, accuracy is not assumed; it is proven. Certified Reference Materials (CRMs) are the foundation of this proof. A CRM is a highly characterized and homogenous material with one or more certified property values, accompanied by a certificate that provides traceability and a statement of uncertainty.[5]
Why are CRMs non-negotiable for this analysis?
-
Traceability and Comparability: CRMs ensure that results are traceable to a recognized standard (e.g., SI units), allowing for data comparability across different laboratories, methods, and time.
-
Method Validation: They are indispensable for validating in-house analytical methods, proving accuracy, precision, linearity, and establishing limits of detection (LOD) and quantification (LOQ).
-
Instrument Calibration: CRMs are used to prepare accurate calibration standards, which are essential for converting an instrument's signal (e.g., peak area in a chromatogram) into a concentration.
-
Quality Control: Routine analysis of CRMs or solutions prepared from them serves as an ongoing quality control check, ensuring the analytical system remains stable and reliable.
High-quality reference materials for pesticide analysis are available from various commercial suppliers.[6][7][8][9]
Application Protocol: Analysis of Chloroacetanilide Metabolites in Water
This section details a standard protocol for the quantification of chloroacetanilide ESA and OA metabolites in drinking water, based on principles outlined in U.S. EPA Method 535.[2][10] The method of choice is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity.[10][11][12]
Workflow Overview
Caption: General workflow for water analysis of herbicide metabolites.
Step 1: Preparation of Standards from CRMs
-
Causality: The accuracy of your final results is directly dependent on the accuracy of your calibration standards. Start with certified neat materials or high-concentration certified solutions.
-
Protocol:
-
Obtain certified reference materials for each target metabolite (e.g., Alachlor-ESA, Metolachlor-OA) and for the chosen surrogate and internal standards (e.g., Dimethachlor-ESA as surrogate, Butachlor-ESA as internal standard).[10][13]
-
Allow the CRM ampules to equilibrate to room temperature before opening.
-
Prepare a primary stock solution (e.g., 100-1000 µg/mL) for each compound in a suitable solvent like methanol. Use Class A volumetric flasks and a calibrated analytical balance.
-
From these primary stocks, prepare a combined working stock solution containing all target analytes.
-
Create a series of calibration standards by serially diluting the working stock solution in reagent water or a suitable solvent. The concentration range should bracket the expected concentration in samples and must include the method's limit of quantification (LOQ). A typical range might be 0.05 to 5.0 µg/L.[11]
-
Step 2: Sample Preparation and Solid-Phase Extraction (SPE)
-
Causality: Environmental water samples contain metabolites at trace levels (ng/L to µg/L). SPE is a critical step to concentrate the analytes to a level detectable by the instrument and to remove interfering matrix components.[10][12] Graphitized carbon-based SPE cartridges are often recommended for these polar metabolites.[10]
-
Protocol:
-
Sample Collection: Collect a 250 mL water sample in a clean glass bottle. Preserve the sample to prevent microbial degradation and dechlorinate if necessary.[2][14]
-
Spiking: Add a known amount of the surrogate standard solution to each sample, blank, and calibration standard. The surrogate is used to monitor the efficiency of the preparation and analysis process for each sample.
-
SPE Cartridge Conditioning: Condition a graphitized carbon SPE cartridge by passing methanol followed by reagent water. Do not allow the cartridge to go dry.[15]
-
Sample Loading: Pass the 250 mL water sample through the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).[16] The polar metabolites will be retained on the sorbent.
-
Elution: Elute the retained analytes from the cartridge using a small volume of an appropriate solvent, such as methanol.[12] This step releases the concentrated analytes.
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen.[17] Add the internal standard, and then reconstitute the residue in a known final volume (e.g., 1 mL) of the initial LC mobile phase. The internal standard is used to correct for variations in instrument response and injection volume.
-
Step 3: LC-MS/MS Analysis
-
Causality: LC separates the metabolites based on their physicochemical properties, which is crucial for distinguishing between structural isomers like Alachlor-ESA and Acetochlor-ESA.[13] Tandem MS (MS/MS) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).[2]
-
Protocol:
-
LC Separation: Use a C18 reversed-phase column.[1][2] The mobile phase is typically a gradient of water and methanol containing a modifier like ammonium acetate to improve ionization.[2]
-
MS/MS Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode.[2] For each analyte, surrogate, and internal standard, optimize at least two MRM transitions—a primary transition for quantification and a secondary transition for confirmation.[13]
-
Table 1: Example LC-MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
|---|---|---|---|
| Alachlor ESA | 298.1 | 160.1 | 176.1 |
| Metolachlor ESA | 312.1 | 176.1 | 121.1 |
| Acetochlor ESA | 298.1 | 144.1 | 162.1 |
| Alachlor OA | 268.1 | 222.1 | 162.1 |
| Metolachlor OA | 282.1 | 236.1 | 176.1 |
| Acetochlor OA | 268.1 | 222.1 | 148.1 |
(Note: These values are illustrative. Actual m/z values and collision energies must be optimized on the specific instrument used.)
Method Validation and Quality Control: A Self-Validating System
Using your CRMs, you must validate the entire analytical method to ensure it is fit for purpose. This creates a self-validating system where performance is continuously monitored.
Table 2: Key Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Linearity | Assesses the relationship between analyte concentration and instrument response over a range. | Correlation coefficient (r²) > 0.995 |
| Accuracy | The closeness of a measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | Mean recovery of 70-130% |
| Precision | The degree of agreement among replicate measurements. Measured as Relative Standard Deviation (%RSD). | %RSD < 20% |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Signal-to-Noise > 10; must meet accuracy/precision criteria. The LOQ for chloroacetanilide metabolites by LC/MS is often around 0.05 µg/l.[11] |
| Surrogate Recovery | The recovery of the surrogate standard in each sample. Monitors matrix effects and extraction efficiency. | Typically 70-130% |
References
-
University of Wisconsin-Extension. (n.d.). CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Soil Science Extension. [Link]
-
Hostetler, K. A., & Thurman, E. M. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Journal of AOAC International, 83(1), 16-23. [Link]
-
Zemánková, L., et al. (2022). Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. Molecules, 27(19), 6529. [Link]
-
Shoemaker, J. A., & Tettenhorst, D. R. (2001). Development of EPA method 535 for the determination of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid-phase extraction and liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 84(2), 333-342. [Link]
-
Thurman, E. M., et al. (1996). Identification of ionic chloroacetanilide-herbicide metabolites in surface water and groundwater by HPLC/MS using negative ion spray. Analytical Chemistry, 68(21), 3701-3708. [Link]
-
Barceló, D., & Hennion, M. C. (1997). Determination of Alachlor, Metolachlor, and Their Acidic Metabolites in Soils by Microwave-assisted Extraction (MAE) Combined with Solid Phase Extraction (SPE) Coupled with GC-MS and HPLC-UV Analysis. Analytical Chemistry, 69(15), 3050-3056. [Link]
-
Cardoso, E. C., et al. (2018). Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine. Journal of Analytical Toxicology, 42(8), 525-535. [Link]
-
Waters Corporation. (n.d.). EPA Method 535.0 Measurement of Chloracetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Di Corcia, A., & Nazzari, M. (2002). Determination of Herbicides by Solid Phase Extraction Gas Chromatography-mass Spectrometry in Drinking Waters. Journal of Chromatography A, 970(1-2), 1-13. [Link]
-
Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
-
Driskell, W. J., et al. (1996). Identification of a major human urinary metabolite of alachlor by LC-MS/MS. Bulletin of Environmental Contamination and Toxicology, 56(6), 853-859. [Link]
-
Quanrud, G. M., et al. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 16(11), 2209-2219. [Link]
-
CPAChem. (n.d.). Pesticide Standards. [Link]
-
SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Agilent Technologies. (n.d.). Pesticide Reference Standards. [Link]
-
Quanrud, G. M., & Bal, S. V. (2021). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. [Link]
-
ZeptoMetrix. (n.d.). Pesticide Residue Analytical Reference Material. [Link]
-
U.S. Environmental Protection Agency. (2002). EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Drinking Water. [Link]
-
Kovaľ, M., et al. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Water, 16(3), 442. [Link]
-
California Environmental Protection Agency. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3535A: Solid-Phase Extraction (SPE). [Link]
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Application Note: A Robust Multi-Residue Method for the Quantification of Acetochlor and its Key Degradates in Environmental Matrices by LC-MS/MS
Abstract
This application note presents a detailed, validated, and robust multi-residue analytical method for the simultaneous determination of the herbicide acetochlor and its primary, environmentally significant degradates, acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OXA). Acetochlor is a widely used pre-emergent herbicide for controlling weeds in crops like corn and soybeans.[1] Due to its physicochemical properties, including moderate persistence and water solubility, acetochlor and its metabolites are frequently detected in soil and water resources, necessitating sensitive and reliable monitoring methods.[2] This guide provides comprehensive protocols for sample preparation from both water and soil matrices using Solid Phase Extraction (SPE) and the QuEChERS methodology, respectively, followed by quantification using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The method has been developed and validated following principles outlined in international guidance documents, ensuring its fitness for purpose in regulatory monitoring and environmental research.[3][4]
Introduction: The Analytical Imperative
Acetochlor (C₁₄H₂₀ClNO₂) is a chloroacetanilide herbicide effective against annual grasses and broadleaf weeds.[2] However, its widespread application leads to residues in the environment. The parent compound undergoes microbial degradation in soil and water, forming more polar and mobile metabolites, principally acetochlor ESA and acetochlor OXA.[1] These degradates are often found more frequently and at higher concentrations than the parent compound, making their inclusion in monitoring programs critical for a comprehensive risk assessment.[1]
Regulatory bodies worldwide, such as the U.S. Environmental Protection Agency (EPA) and European authorities, set maximum residue limits (MRLs) for pesticides in food and environmental compartments.[5] For instance, the limit for individual pesticides in drinking water is often stringently set at 0.1 µg/L.[6] Achieving the required sensitivity and selectivity for a multi-residue analysis of both the moderately nonpolar parent compound and its polar, acidic degradates presents a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent technique for this task, offering unparalleled sensitivity, selectivity, and the ability to analyze a wide range of analyte polarities in complex matrices.[6][7][8]
This document provides a self-validating framework, explaining the causality behind each step to empower researchers to implement and adapt this method confidently.
Analyte Chemistry and Degradation Pathway
Understanding the transformation of acetochlor is fundamental to developing an effective analytical method. The primary degradation pathways involve the substitution of the chlorine atom and subsequent oxidation.
Caption: Simplified degradation pathway of Acetochlor in the environment.
Principle of the Method
The overall analytical workflow is designed to efficiently extract the target analytes from complex matrices, minimize interferences, and achieve sensitive quantification via LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.
Caption: Overall experimental workflow from sample to result.
Materials and Reagents
-
Standards: Certified reference standards of Acetochlor (≥98% purity), Acetochlor ESA sodium salt (≥95%), and Acetochlor OXA (≥95%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water. Reagent grade ethyl acetate.
-
Reagents: Formic acid (≥98%), ammonium formate, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, 6 cc, 200 mg) for water samples.
-
QuEChERS Salts and Tubes: 50 mL polypropylene centrifuge tubes. Pre-packaged salt packets (e.g., 4 g MgSO₄, 1 g NaCl).
-
d-SPE Sorbents: Primary secondary amine (PSA) and C18 sorbents for cleanup of soil extracts.
-
Glassware: Class A volumetric flasks, pipettes, and autosampler vials.
Experimental Protocols
Preparation of Standard Solutions
Accuracy begins with correctly prepared standards. All standards should be stored at 4°C in the dark.
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh ~10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve Acetochlor in methanol. Dissolve Acetochlor ESA and OXA in a 1:1 methanol:water solution. Sonicate briefly if necessary.
-
Intermediate Stock Solution (10 µg/mL): Prepare a combined intermediate stock solution containing all three analytes by diluting the primary stocks with methanol.
-
Working Calibration Standards (0.1 - 50 ng/mL): Serially dilute the intermediate stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to prepare a series of calibration standards.
Protocol 1: Water Sample Preparation via SPE
This protocol is optimized for concentrating analytes from aqueous matrices and removing polar interferences.[9]
-
Sample Preparation: Allow water samples to reach room temperature. If high in particulates, centrifuge at 4000 rpm for 10 minutes and use the supernatant.[9]
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of reagent water. Do not allow the sorbent bed to go dry.
-
Sample Loading: Measure 250 mL of the water sample and add 0.25 mL of formic acid to acidify to pH ~3. Load the entire sample onto the SPE cartridge at a flow rate of ~5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of reagent water to remove residual salts and highly polar interferences.
-
Drying: Dry the cartridge under vacuum for 15-20 minutes to remove excess water.
-
Elution: Elute the analytes with 2 x 4 mL aliquots of ethyl acetate followed by 2 x 4 mL of methanol into a collection tube. The combination of solvents ensures the elution of both the parent compound and its more polar degradates.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase, vortex, and transfer to an autosampler vial.
Protocol 2: Soil & Crop Sample Preparation via QuEChERS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for solid samples, providing excellent recoveries with minimal solvent usage.[7][10]
Caption: Step-by-step workflow for the QuEChERS protocol.
-
Extraction: Weigh 10 ± 0.1 g of homogenized soil or crop sample into a 50 mL centrifuge tube. Add 10 mL of acetonitrile.
-
Salting-Out: Add the QuEChERS extraction salt packet (4 g MgSO₄, 1 g NaCl). The anhydrous MgSO₄ helps remove water and drives the analytes into the acetonitrile layer, while NaCl aids in phase separation.
-
Shaking & Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
Causality: PSA removes organic acids and other polar interferences. C18 removes non-polar interferences like lipids. MgSO₄ removes any remaining water.
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥8000 rpm for 5 minutes.
-
Analysis: Transfer the final cleaned extract into an autosampler vial for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized for the separation and detection of all three target compounds in a single run.
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| LC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Offers good retention and peak shape for all analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation for ESI+. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 8 min; hold for 2 min | Broad gradient to elute polar degradates first, followed by the parent. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential matrix effects. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for high-selectivity MRM experiments. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | All analytes contain nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and ion generation. |
| Source Temp. | 150 °C |
| Desolvation Temp. | 450 °C | |
Table 2: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | CE 1 (eV) | Product Ion 2 (m/z) | CE 2 (eV) | Use |
|---|---|---|---|---|---|---|
| Acetochlor | 270.1 | 148.1 | 20 | 176.1 | 15 | Quantifier / Qualifier |
| Acetochlor ESA | 284.1 | 148.1 | 25 | 204.1 | 18 | Quantifier / Qualifier |
| Acetochlor OXA | 282.1 | 148.1 | 22 | 192.1 | 16 | Quantifier / Qualifier |
(Note: These m/z values correspond to [M+H]⁺. Collision energies (CE) are instrument-dependent and must be optimized.)
Method Validation
To ensure the method is trustworthy and fit for purpose, a full validation was performed according to the SANTE/11312/2021 guidelines.[3][4] Blank soil and water matrices were fortified with the analytes at various concentrations and analyzed in replicates.
Table 3: Summary of Method Validation Performance
| Parameter | Specification | Result | Status |
|---|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 for all analytes | Pass |
| Working Range | 0.1 - 50 µg/L (water) / 1 - 100 µg/kg (soil) | N/A | Pass |
| Accuracy (Recovery) | 70 - 120% | 85 - 108% | Pass |
| Precision (RSDr) | ≤ 20% | < 15% | Pass |
| LOQ (Water) | 0.1 µg/L | 0.1 µg/L | Pass |
| LOQ (Soil) | 5 µg/kg | 5 µg/kg | Pass |
| Selectivity | No interferences at analyte retention times | No significant interferences observed | Pass |
-
Accuracy & Precision: Determined from five replicate analyses of spiked blank matrix at three concentration levels (low, medium, high). The consistently high recoveries and low standard deviations demonstrate the method's reliability.[3]
-
Limit of Quantification (LOQ): Defined as the lowest validated spike level meeting the accuracy and precision criteria.[11][12]
Conclusion
The multi-residue method detailed in this application note provides a sensitive, accurate, and robust protocol for the simultaneous quantification of acetochlor and its key degradates in water and soil. By employing optimized SPE and QuEChERS sample preparation techniques coupled with LC-MS/MS analysis, this method meets the stringent requirements for environmental monitoring and food safety analysis. The clear, step-by-step protocols and the explained causality behind experimental choices provide researchers with a solid foundation for implementing this method and ensuring the generation of high-quality, defensible data.
References
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor, 42573402.
- Vargová, M., et al. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. MDPI.
- Chen, Y., et al. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. National Institutes of Health (NIH).
- ResearchGate. (n.d.). Proposed acetochlor metabolic degradation pathways.
- Kim, H., et al. (2018). Development of an LC–MS/MS-based method for determination of acetochlor and its metabolites in crops. ResearchGate.
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021.
- ACS Publications. (n.d.). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry.
- U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of acetochlor in soil treated with mon-8460.
- U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor & Oxanilic Acid Degradate, 44632708.
- Sobhanzadeh, E., et al. (2009). Sample Preparation Methods for Pesticides Analysis in Food Matrices and Environmental Samples by Chromatography-Based Techniques: A Review. ResearchGate.
- Wang, Y., et al. (2024). Impacts of Acetochlor on Nitrogen-Cycling-Related Microbial Communities in Riparian Zone Soils. MDPI.
- Waters. (n.d.). Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials.
- Agilent. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
- Eurachem. (n.d.). Validation of analytical methods.
- Minnesota Department of Health. (n.d.). Acetochlor and Drinking Water.
- Federal Register. (2018). Acetochlor; Pesticide Tolerances.
- U.S. Environmental Protection Agency. (n.d.). EPA Method 525.3. The Royal Society of Chemistry.
- Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed.
- Phytocontrol. (2025). EUROPE – COM : New update of the analytical guidance document for residue.
- BVL. (n.d.). Method validation and analytical quality control in pesticide residues analysis.
Sources
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- 4. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 5. Federal Register :: Acetochlor; Pesticide Tolerances [federalregister.gov]
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- 12. epa.gov [epa.gov]
Application Notes and Protocols for the Detection of Acetochlor ESA in Environmental Matrices
Introduction: The Environmental Significance of Acetochlor and its ESA Metabolite
Acetochlor is a widely used chloroacetamide herbicide employed for the pre-emergence control of annual grasses and broadleaf weeds in various agricultural crops, most notably corn.[1] Following its application, acetochlor undergoes transformation in the environment, leading to the formation of several degradation products. Among these, Acetochlor ethanesulfonic acid (Acetochlor ESA) is a major and frequently detected metabolite.[2] Due to its increased polarity and mobility compared to the parent compound, Acetochlor ESA is prone to leaching into groundwater and transport into surface water, making it a significant environmental contaminant of concern.[3] Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have recognized the importance of monitoring for this metabolite in drinking water sources.[4]
This application note provides a comprehensive guide for researchers, scientists, and environmental monitoring professionals on the detection of Acetochlor ESA in various environmental matrices. It details robust and validated analytical methodologies, with a focus on providing not just procedural steps, but also the scientific rationale behind the selection of specific techniques and parameters. The protocols described herein are designed to ensure data of the highest quality and reliability.
Physicochemical Properties and Environmental Fate
Understanding the chemical nature of Acetochlor ESA is fundamental to developing effective analytical strategies. Acetochlor ESA is significantly more water-soluble than its parent compound, acetochlor, which explains its prevalence in aqueous environmental compartments.[5] The transformation from acetochlor to Acetochlor ESA involves the substitution of the chlorine atom with a glutathione molecule, which is subsequently metabolized to the ethanesulfonic acid derivative.[6] This increased polarity necessitates analytical approaches tailored for polar compounds.
Analytical Workflow for Acetochlor ESA Detection
The reliable quantification of Acetochlor ESA in environmental samples hinges on a well-defined analytical workflow. This workflow encompasses sample collection and preservation, efficient extraction and cleanup, and sensitive instrumental analysis.
Caption: General analytical workflow for Acetochlor ESA detection.
Protocol 1: Determination of Acetochlor ESA in Water Samples
This protocol is primarily based on methodologies aligned with U.S. EPA Method 535, which is a robust method for the analysis of acetamide herbicide degradates in drinking water.[7] The core of this method involves solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Collection and Preservation
-
Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Preservation: If the samples are not to be extracted immediately, they should be stored at or below 6 °C and protected from light. It is recommended to extract the samples as soon as possible.
Solid-Phase Extraction (SPE)
The choice of SPE sorbent is critical for the efficient extraction of the polar Acetochlor ESA from a complex aqueous matrix. While traditional C18 phases can be used, graphitized carbon-based sorbents are often preferred due to their enhanced retention of polar analytes.
Materials:
-
SPE cartridges (e.g., Graphitized Carbon, 500 mg)
-
SPE vacuum manifold
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Ammonium acetate
-
Reagent water (HPLC grade)
-
Nitrogen evaporator
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of ethyl acetate through the SPE cartridge.
-
Follow with 5 mL of methanol.
-
Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent does not go dry.
-
-
Sample Loading:
-
Pass a 250 mL water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Cartridge Drying:
-
After the entire sample has passed through, dry the cartridge by drawing a vacuum or passing nitrogen through it for 10-20 minutes to remove residual water.
-
-
Elution:
-
Elute the retained analytes with two 5 mL aliquots of a 90:10 (v/v) methanol:water solution containing 10 mM ammonium acetate.
-
-
Concentration:
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (not exceeding 40°C).
-
The final extract is then ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
LC-MS/MS provides the high sensitivity and selectivity required for the detection of Acetochlor ESA at trace levels in environmental samples.[4]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 5 mM ammonium acetate in water.
-
Mobile Phase B: Methanol.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
MS/MS Conditions (Typical):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for Acetochlor ESA for quantification and confirmation.
-
Note: Acetochlor ESA and Alachlor ESA are structural isomers and may share common product ions. Chromatographic separation is crucial.[2]
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Acetochlor ESA | 314.1 | 80.0 | 121.0 |
Quality Control and Validation
A robust analytical method requires a stringent quality control regimen.[8]
-
Method Blank: An aliquot of reagent water carried through the entire analytical process to check for contamination.
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of Acetochlor ESA to assess method accuracy.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration of Acetochlor ESA to evaluate matrix effects on recovery and precision.
-
Internal Standards: The use of a labeled internal standard is recommended to correct for variations in extraction efficiency and instrument response.
| Parameter | Acceptance Criteria |
| Recovery | 70-130% |
| Relative Standard Deviation (RSD) | ≤ 20% |
Protocol 2: Determination of Acetochlor ESA in Soil and Sediment Samples
The analysis of Acetochlor ESA in solid matrices like soil and sediment presents additional challenges due to the more complex matrix and the potential for stronger analyte-matrix interactions.
Sample Preparation and Extraction
The goal of the extraction is to efficiently transfer Acetochlor ESA from the solid matrix into a liquid solvent.
Materials:
-
Acetonitrile (HPLC grade)
-
Reagent water (HPLC grade)
-
Centrifuge
-
Shaker table
-
SPE cartridges (as in Protocol 1)
Procedure:
-
Sample Homogenization:
-
Air-dry the soil or sediment sample and sieve to remove large debris.
-
Homogenize the sample by thorough mixing.
-
-
Solvent Extraction:
-
Weigh 20 g of the homogenized sample into a centrifuge tube.
-
Add 40 mL of a 60:40 (v/v) acetonitrile:water solution.
-
Shake vigorously on a shaker table for 30 minutes.[9]
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the sample at a sufficient speed to pellet the solid material.
-
Carefully decant the supernatant into a clean collection tube.
-
-
SPE Cleanup and Concentration:
-
The collected supernatant can be diluted with reagent water and subjected to the SPE cleanup and concentration procedure as described in Protocol 1 (Section 1.2).
-
LC-MS/MS Analysis
The LC-MS/MS conditions for the analysis of soil and sediment extracts are generally the same as those described for water samples in Protocol 1 (Section 1.3). However, due to the higher potential for matrix effects from soil extracts, careful evaluation of matrix suppression or enhancement is crucial.
Data Presentation and Performance Characteristics
The following tables summarize typical performance data for the analytical methods described.
Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Acetochlor ESA
| Matrix | MDL (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |
| Drinking Water | 0.002 - 0.004 µg/L | ~0.01 µg/L | |
| Ground/Surface Water | - | 0.10 µg/L | [10] |
| Soil | - | ~1 µg/kg | [11] |
Table 2: Recovery and Precision Data for Acetochlor ESA
| Matrix | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Water | 0.10 - 100 µg/L | 95 - 105% | < 10% | [10] |
| Soil | 2 - 80 µg/kg | 90 - 120% | < 15% | [11] |
Causality and Self-Validation in Protocols
-
Choice of SPE Sorbent: The use of graphitized carbon or polymeric sorbents is a deliberate choice to enhance the recovery of the polar Acetochlor ESA, which may not be efficiently retained by traditional C18 phases from aqueous samples.
-
LC-MS/MS in Negative Ion Mode: Acetochlor ESA contains a sulfonic acid group, which is readily deprotonated, making it highly suitable for analysis by negative ion electrospray ionization, leading to enhanced sensitivity.
-
Use of MRM: Monitoring two specific precursor-to-product ion transitions for Acetochlor ESA provides a high degree of confidence in its identification and quantification, minimizing the risk of false positives from co-eluting matrix components. This serves as an inherent self-validation step in the analytical measurement.
-
Internal Standards: The incorporation of a stable isotope-labeled internal standard is a critical component of a self-validating system. It compensates for any analyte loss during sample preparation and for fluctuations in the mass spectrometer's response, thereby improving the accuracy and precision of the results.
Diagram of the Analytical Process
Caption: Detailed workflow for water and soil sample analysis.
Conclusion
The methodologies detailed in this application note provide a robust framework for the accurate and sensitive determination of Acetochlor ESA in environmental matrices. The combination of optimized sample preparation techniques and the specificity of LC-MS/MS analysis ensures the generation of high-quality, defensible data. Adherence to the described protocols and quality control measures is paramount for reliable environmental monitoring and risk assessment of this important herbicide metabolite.
References
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
- Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
- Krynitsky, A. J., & Swineford, D. M. (2002). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 50(19), 5312-5323.
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Acetochlor (Agricultural Products). Retrieved from [Link]
- Vargová, M., et al. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Toxics, 12(1), 48.
- Vargo, J. D. (2015). Environmental Chemistry and LC/MS/MS.
-
U.S. Geological Survey. (1995). Determination of low concentrations of acetochlor in water by automated solid-phase extraction and gas chromatography with mass-selective detection. Retrieved from [Link]
-
Chiron. (n.d.). Acetochlor. Retrieved from [Link]
-
Rheineck, B. D., & Postle, J. (n.d.). Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. Retrieved from [Link]
-
Chiron. (n.d.). Acetochlor. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Analytical method for the determination of acetochlor in soil treated with mon-8460. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). Retrieved from [Link]
-
U.S. Geological Survey. (1995). Determination of Low Concentrations of Acetochlor in Water by Automated Solid-Phase Extraction and Gas Chromatography With Mass-Selective Detection. Retrieved from [Link]
-
Joint Research Centre. (2019). Guidelines for performance criteria and validation procedures of analytical methods used in controls of food contact materials. Retrieved from [Link]
- Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Ecotoxicology and Environmental Safety, 213, 112048.
- Siregar, A. S., et al. (2023). Method Validation for Pesticide Residues on Rice Grain in Aceh Besar District, Indonesia Using Gas Chromatography-Electron Capture Detector. Journal of Ecological Engineering, 24(8), 1-11.
- Koutna, K., et al. (2022). Chronic Toxicity of Primary Metabolites of Chloroacetamide and Glyphosate to Early Life Stages of Marbled Crayfish Procambarus virginalis. Toxics, 10(11), 659.
-
Hellenic Accreditation System. (2016). GUIDANCE DOCUMENT ON METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDES RESIDUES LABORATORIES. Retrieved from [Link]
-
Society of Toxicological and Forensic Chemistry. (2009). APPENDIX B Requirements for the validation of analytical methods. Retrieved from [Link]
-
California Department of Food and Agriculture. (2022). Automated Solid-Phase Extraction (SPE) for Pesticides. Retrieved from [Link]
- Ferrer, I., et al. (1997). Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. Analytical Chemistry, 69(22), 4547-4554.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chiron.no [chiron.no]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 187022-11-3: ACETOCHLOR ESA SODIUM SALT | CymitQuimica [cymitquimica.com]
- 6. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetochlor | C14H20ClNO2 | CID 1988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. esydops.gr [esydops.gr]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Acetochlor ESA Soil Analysis
Welcome to the technical support center for the analysis of Acetochlor ethanesulfonic acid (ESA) from soil matrices. This guide is designed for researchers and analytical scientists who are looking to develop, optimize, or troubleshoot their methods for quantifying this critical herbicide degradate. Acetochlor ESA, a primary metabolite of the widely used herbicide Acetochlor, is significantly more mobile and polar than its parent compound, presenting unique challenges in soil extraction and analysis.[1]
This document moves beyond simple protocols to explain the underlying principles of the analytical choices you make, ensuring robust and reliable results. We will explore common pitfalls in sample preparation and analysis and provide logical, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting Acetochlor ESA from soil?
A1: The primary challenges stem from two key areas:
-
Physicochemical Properties of Acetochlor ESA: Unlike the parent Acetochlor, Acetochlor ESA is a polar, water-soluble compound.[2] This means it has a low affinity for non-polar organic solvents traditionally used for pesticide extraction and a higher affinity for water and polar components within the soil matrix. Its sulfonic acid moiety makes it anionic, leading to strong interactions with certain soil components.
-
Complexity of the Soil Matrix: Soil is a highly heterogeneous mixture of minerals, organic matter (humic and fulvic acids), and water.[3][4] Acetochlor ESA can bind ionically to positively charged sites on clay particles and organic matter, making it difficult to extract. Furthermore, co-extraction of matrix components like humic acids can interfere with downstream analysis, a phenomenon known as the matrix effect.[5]
Q2: Which analytical technique is most suitable for quantifying Acetochlor ESA?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the analysis of Acetochlor ESA and other polar pesticide metabolites.[2][6] Its high selectivity and sensitivity are necessary to detect the low concentrations typically found in environmental samples and to distinguish the analyte from complex soil matrix interferences. Gas Chromatography (GC) is generally not suitable without a derivatization step due to the low volatility and high polarity of Acetochlor ESA.
Troubleshooting Guide: Low or Inconsistent Recovery
This section addresses the most common issue faced by analysts: poor recovery of Acetochlor ESA. We will diagnose potential causes and provide validated solutions.
Problem 1: Consistently Low (<70%) or No Recovery
Q: I am performing a soil extraction, but my recovery for Acetochlor ESA is consistently below acceptable limits. What are the likely causes?
A: This issue almost always points to a fundamental mismatch between the analyte's properties and the extraction/cleanup methodology. Let's break down the potential culprits.
-
The "Why": Acetochlor ESA is polar. Using a non-polar or weakly polar solvent (like pure hexane or dichloromethane) will result in extremely poor extraction efficiency. The principle of "like dissolves like" is paramount. An effective solvent system must be polar enough to disrupt the analyte's interaction with the soil matrix and fully solvate it.
-
The Solution: Employ a polar, protic solvent system. An acidified acetonitrile/water mixture is a highly effective and widely documented choice.[6] The water component enhances the solvation of the polar ESA metabolite, while acetonitrile helps to precipitate proteins and disrupt hydrophobic interactions. Acidification (e.g., with formic or acetic acid) helps to neutralize negatively charged binding sites in the soil, releasing the anionic ESA metabolite.
| Parameter | Recommendation | Rationale |
| Primary Solvent | Acetonitrile (ACN) | Good balance of polarity, miscibility with water, and compatibility with LC-MS/MS. |
| Solvent Modifier | Deionized Water | Increases polarity to efficiently extract the water-soluble ESA metabolite. |
| Recommended Ratio | 60:40 to 80:20 (ACN:Water) | Balances extraction efficiency with minimizing co-extraction of highly polar interferences.[6][7] |
| Acidification | 0.1% - 1% Formic Acid | Suppresses the negative charge on the sulfonic acid group, reducing strong binding to soil. |
-
The "Why": Simply mixing the soil and solvent may not provide enough energy to overcome the strong adsorptive forces between Acetochlor ESA and soil particles, particularly in soils with high clay or organic matter content.
-
The Solution: Incorporate a vigorous mechanical disruption technique.
-
High-Speed Homogenization/Shaking: Use a mechanical shaker or vortexer at high speed for 10-30 minutes.
-
Ultrasonication: An ultrasonic bath can provide energy to break analyte-matrix bonds. A typical duration is 15-30 minutes.
-
Accelerated Solvent Extraction (ASE): This technique uses elevated temperature and pressure to increase extraction efficiency and reduce solvent consumption and time.[2][3] It is highly effective but requires specialized equipment.
-
Caption: Basic workflow for solvent extraction of Acetochlor ESA from soil.
Problem 2: High Variability in Recovery (Poor RSD)
Q: My average recovery is acceptable, but my relative standard deviation (RSD) between replicates is very high (>15%). What's causing this inconsistency?
A: High variability typically points to issues with sample homogeneity, procedural consistency, or matrix effects that vary between samples.
-
The "Why": Field-collected soil is rarely uniform. "Hot spots" of contamination can exist. If subsamples are not representative of the whole, results will be inconsistent.
-
The Solution: Rigorous sample preparation is non-negotiable.
-
Air-dry the entire soil sample in a well-ventilated area away from direct sunlight.
-
Remove large debris (rocks, roots).
-
Grind and Sieve: Grind the sample to a fine, uniform powder (e.g., using a mortar and pestle or a mill) and pass it through a 2 mm sieve.
-
Homogenize: Thoroughly mix the sieved soil before taking analytical subsamples.
-
-
The "Why": The cleanup step, typically using Solid Phase Extraction (SPE), is critical for removing interferences but can also be a source of analyte loss if not performed correctly. Inconsistent flow rates or incomplete elution can introduce significant variability.
-
The Solution: Optimize and standardize your SPE protocol. For a polar, anionic compound like Acetochlor ESA, a mixed-mode or polymeric sorbent is often required.
-
Recommended Sorbent: A polymeric sorbent with anion-exchange functionality is ideal. This allows for the retention of Acetochlor ESA while more hydrophobic interferences are washed away.
-
Protocol Standardization:
-
Conditioning: Always pre-condition the SPE cartridge as per the manufacturer's instructions (typically with methanol followed by acidified water).
-
Loading: Load the sample extract at a slow, consistent flow rate (e.g., 1-2 mL/min). Never let the cartridge run dry after conditioning and before loading.
-
Washing: Wash with a weak organic solvent to remove non-polar interferences.
-
Elution: Elute with a small volume of a strong, basic solvent (e.g., ammoniated methanol) to disrupt the ionic interaction and release the Acetochlor ESA. Ensure the elution solvent fully wets the sorbent bed.
-
-
Caption: Decision tree for troubleshooting poor Acetochlor ESA recovery.
Experimental Protocol: QuEChERS-based Method for Acetochlor ESA
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for produce, can be adapted for soil analysis and is highly effective for a broad range of pesticides.[3][4]
Sample Preparation & Extraction
-
Weigh 10 g of homogenized, sieved soil into a 50 mL centrifuge tube.
-
Add 10 mL of 1% acetic acid in water. Vortex for 30 seconds.
-
Add 10 mL of acetonitrile (ACN).
-
Add the QuEChERS extraction salts (typically 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate).
-
Immediately cap and shake vigorously for 2 minutes . This step is critical for partitioning the analyte into the ACN layer.
-
Centrifuge at ≥4000 x g for 5 minutes .
Dispersive SPE (d-SPE) Cleanup
-
Transfer 6 mL of the upper ACN layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain cleanup sorbents appropriate for soil. A common mixture includes:
-
900 mg MgSO₄ (to remove residual water)
-
150 mg PSA (Primary Secondary Amine) (to remove organic acids, including humic/fulvic acids)
-
150 mg C18 (to remove non-polar interferences)
-
-
Vortex the d-SPE tube for 1 minute .
-
Centrifuge at ≥4000 x g for 5 minutes .
-
Take an aliquot of the cleaned supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
References
-
DISSIPATION OF ACETOCHLOR AND RESIDUE ANALYSIS IN PLANTS AND SOIL UNDER FIELD CONDITIONS. (n.d.). Retrieved from [Link]
-
Environmental Chemistry Method for Acetochlor, 42573402. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
analytical method for the determination of acetochlor in soil treated with mon-8460. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Acetochlor ESA and Drinking Water. (n.d.). Minnesota Department of Health. Retrieved from [Link]
-
What are the best steps to rehabilitate a soil from any kind for the use in the agricultural field? (2020). ResearchGate. Retrieved from [Link]
-
Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. (2026). MDPI. Retrieved from [Link]
-
Acetochlor Separation And Purification Equipment. (2025). TOPTION. Retrieved from [Link]
-
Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. (1999). ResearchGate. Retrieved from [Link]
-
Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). PubMed Central. Retrieved from [Link]
-
Remediation of acetochlor-contaminated maize field soil using Serratia odorifera AC-1 fertilizer: effects on soil microbial communities. (2025). Frontiers in Microbiology. Retrieved from [Link]
-
Monitoring of acetochlor residues in soil and maize grain supported by the laboratory study. (2014). Retrieved from [Link]
-
DISSIPATION OF ACETOCHLOR AND RESIDUE ANALYSIS IN MAIZE AND SOIL UNDER FIELD CONDITIONS. (2017). ResearchGate. Retrieved from [Link]
-
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. (2024). Journal of the Chemical Society of Nigeria. Retrieved from [Link]
-
Evaluation of method performance and matrix effect for 57 commonly used herbicides in some vegetable families using LC-MS/MS determination. (2020). Taylor & Francis Online. Retrieved from [Link]
-
Risk Assessment of Sulfonylurea Herbicides Based on a Complex Bioindicator. (2023). MDPI. Retrieved from [Link]
-
Development of an LC–MS/MS-based method for determination of acetochlor and its metabolites in crops. (n.d.). ResearchGate. Retrieved from [Link]
-
Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). ResearchGate. Retrieved from [Link]
Sources
Technical Support Center: Acetochlor ESA LC-MS/MS Analysis
Welcome to the technical support center for the analysis of Acetochlor and its ethanesulfonic acid (ESA) metabolite using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a primary focus on mitigating matrix effects.
Introduction to Matrix Effects in Acetochlor ESA Analysis
Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when dealing with complex environmental samples such as soil, water, and agricultural products.[1][2] These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, Acetochlor ESA.[3][4] This interference can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity.[2][5]
The primary cause of matrix effects in electrospray ionization (ESI) is the competition for ionization between the analyte and co-eluting matrix components in the ESI source.[2][6] Compounds with high polarity, basicity, and mass are often the culprits behind ion suppression.[3] Understanding and mitigating these effects is crucial for developing robust and reliable analytical methods for Acetochlor ESA.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your Acetochlor ESA LC-MS/MS analysis in a question-and-answer format.
Section 1: Poor Sensitivity and Signal Suppression
Question 1: I am observing significantly lower than expected signal intensity for Acetochlor ESA standards prepared in my sample matrix compared to those in a neat solvent. What is causing this, and how can I fix it?
Answer:
This is a classic sign of ion suppression , a common form of matrix effect.[2][6] It occurs when co-eluting compounds from your sample matrix interfere with the ionization of Acetochlor ESA in the mass spectrometer's ion source.[3] This leads to a reduced number of analyte ions reaching the detector, resulting in a lower signal.
Troubleshooting Steps:
-
Confirm Matrix Effects: First, you need to quantify the extent of the matrix effect. This can be done by comparing the peak area of a post-extraction spiked sample to that of a standard in neat solvent at the same concentration.
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.
-
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.[7][8]
-
Solid-Phase Extraction (SPE): For water and soil extracts, SPE is a highly effective cleanup technique.[1][7] A well-chosen SPE sorbent can retain Acetochlor ESA while allowing matrix components to be washed away.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide residue analysis in various matrices, including soil and agricultural products.[9][10][11] The d-SPE (dispersive SPE) cleanup step is particularly effective at removing interfering compounds.
-
-
Optimize Chromatographic Separation: If co-elution is the issue, improving your chromatographic method can separate Acetochlor ESA from the interfering matrix components.[7][8]
-
Gradient Optimization: Adjust your mobile phase gradient to increase the resolution between your analyte and interfering peaks.
-
Column Chemistry: Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity.
-
-
Sample Dilution: A straightforward approach to reduce the concentration of matrix components is to dilute the sample extract.[8][12] However, be mindful that this will also dilute your analyte, potentially impacting the limit of quantification (LOQ).
Section 2: Inconsistent Results and Poor Reproducibility
Question 2: My replicate injections of the same sample are showing high variability in peak area for Acetochlor ESA. What could be the cause?
Answer:
Inconsistent results are often a symptom of variable matrix effects between samples or even within the same sample over time. This can be due to the non-homogeneity of the matrix or buildup of matrix components in the analytical system.
Troubleshooting Steps:
-
Implement an Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects.[7] An ideal SIL-IS for Acetochlor ESA would be, for example, Acetochlor ESA-d4. The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects can be normalized.
-
Matrix-Matched Calibration: If a suitable SIL-IS is not available, creating your calibration curve in a blank matrix extract that is free of the analyte can help compensate for consistent matrix effects.[2] This ensures that your standards and samples experience similar matrix-induced signal changes.
-
System Maintenance: Ensure your LC-MS system is clean. Matrix components can accumulate in the injection port, column, and ion source, leading to erratic performance. Regular cleaning and maintenance are crucial for reproducible results.
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol provides a general guideline for the extraction of Acetochlor ESA from water samples. Optimization may be required based on your specific water matrix and instrumentation.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Ethyl Acetate (HPLC grade)
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Sample Preparation: Acidify the water sample (e.g., 250 mL) to pH 2-3 with a suitable acid (e.g., formic acid).[13]
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of ethyl acetate.
-
Wash with 5 mL of methanol.
-
Equilibrate with 5 mL of deionized water (pH 2-3). Do not let the cartridge run dry.
-
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 20-30 minutes to remove residual water.
-
Elution: Elute the Acetochlor ESA from the cartridge with 2 x 4 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
Protocol 2: QuEChERS for Soil Samples
This protocol is a modified QuEChERS method suitable for the extraction of Acetochlor ESA from soil.
Materials:
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
-
Acetonitrile (HPLC grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
PSA (primary secondary amine) sorbent
-
C18 sorbent
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant and transfer it to a 2 mL d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
Data Presentation & Visualization
Table 1: Comparison of Sample Preparation Methods for Acetochlor ESA Recovery and Matrix Effect
| Sample Preparation Method | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Matrix Effect (%) |
| Dilute-and-Shoot | 95.2 | 15.8 | 45.3 (Suppression) |
| Solid-Phase Extraction (SPE) | 89.5 | 6.2 | 85.1 (Minor Suppression) |
| QuEChERS | 92.1 | 5.5 | 90.4 (Negligible Effect) |
Data is hypothetical and for illustrative purposes.
Diagrams
Caption: Solid-Phase Extraction (SPE) Workflow for Acetochlor ESA.
Caption: QuEChERS Workflow for Acetochlor ESA in Soil.
Caption: Principle of Stable Isotope Dilution for Matrix Effect Correction.
References
-
Fauvelle, V., Mazzella, N., Morin, S., & Budzinski, H. (2014). Hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for acidic herbicides and metabolites analysis in fresh water. ResearchGate. [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. [Link]
-
Stancu, A., & Ciorîță, A. (2021). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
-
Stoll, D. R. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. [Link]
-
Capriotti, A. L., Caruso, G., Cavaliere, C., Foglia, P., Samperi, R., & Laganà, A. (2014). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor & Sulphonic Acid Degradate. EPA. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor (Multi-analyte). EPA. [Link]
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. MDPI. [Link]
-
Wang, S., Cyronak, M., & Yang, E. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry. [Link]
-
Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]
-
Hawach Scientific. (n.d.). Basic Principle and Application of the QuEChERS Method. Hawach Scientific. [Link]
-
Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Acetochlor (Agricultural Products). MHLW. [Link]
-
United Chemical Technologies (UCT). (n.d.). Determination of Pesticide Residues in Soil Using a QuEChERS Approach. UCT. [Link]
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Technical Support Center: Chromatographic Separation of Acetochlor ESA and Alachlor ESA Isomers
This technical guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are tasked with the challenging chromatographic separation of Acetochlor ethanesulfonic acid (ESA) and Alachlor ESA isomers. As structural isomers, these herbicide degradates present a unique analytical challenge due to their similar physicochemical properties, often leading to co-elution and complicating accurate quantification. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and achieve robust and reliable separations.
The Challenge: Unraveling Structural Isomers
Acetochlor ESA and Alachlor ESA are major degradation products of their parent herbicides and are of significant environmental and health concern.[1] Their structural similarity, differing only in the position of a methyl versus an ethyl group on the aromatic ring, results in nearly identical polarity and mass-to-charge ratios. Consequently, achieving baseline chromatographic separation is critical, especially when using mass spectrometry for detection, as they can exhibit similar fragmentation patterns, making their individual quantification from a co-eluting peak unreliable.[2]
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to separate Acetochlor ESA and Alachlor ESA?
A1: The primary challenge lies in their isomeric nature. As structural isomers, they possess the same molecular weight and empirical formula, leading to very similar physicochemical properties such as polarity and hydrophobicity.[3] This similarity results in nearly identical interaction with the stationary phase in reversed-phase chromatography, making their separation challenging. In mass spectrometry, they can also produce common product ions, necessitating chromatographic resolution for accurate quantification.[2]
Q2: What is the standard recommended column for this separation?
A2: The most commonly recommended starting point is a C18 reversed-phase column.[2] These columns separate compounds primarily based on hydrophobicity. While the difference in hydrophobicity between Acetochlor ESA and Alachlor ESA is minimal, optimization of other parameters can often achieve the required separation.
Q3: Can I separate these isomers isocratically?
A3: While not impossible, an isocratic elution is generally not recommended for this separation, especially in complex matrices. A gradient elution, which involves changing the mobile phase composition over time, provides better control over the separation and is more effective at resolving closely eluting peaks.[4] A shallow gradient is often key to resolving these isomers.[2]
Q4: My peaks for Acetochlor ESA and Alachlor ESA are co-eluting. What is the first thing I should try to fix this?
A4: The first step is to optimize your gradient. A shallower gradient will increase the separation window between the two isomers.[4] If you are already using a shallow gradient, consider increasing the column temperature. Elevated temperatures can improve separation efficiency and alter selectivity.[5] For instance, EPA Method 535 suggests a column temperature of 65 °C to aid in the separation of these isomers.
Q5: Are there alternative analytical techniques to HPLC for this separation?
A5: While HPLC is the most common technique, other methods like capillary electrophoresis have been explored for the separation of herbicide metabolites. However, for routine analysis, HPLC coupled with tandem mass spectrometry (LC-MS/MS) remains the gold standard due to its sensitivity and robustness.[6]
Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section addresses specific issues you may encounter during your experiments, providing a logical, step-by-step approach to problem-solving.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise resolution and lead to inaccurate integration.
Caption: Troubleshooting workflow for poor peak shape.
-
Explanation of Causality:
-
Peak Tailing: This is often caused by secondary interactions between the acidic silanol groups on the silica-based stationary phase and the analyte.[7] Adjusting the mobile phase pH to keep the analytes in a single ionic state can mitigate this.
-
Peak Fronting: This can be a sign of column overload, where too much sample is injected, or the sample is dissolved in a solvent stronger than the mobile phase, causing the peak to spread out before it has a chance to interact with the stationary phase.[8]
-
Problem 2: Co-elution or Poor Resolution of Acetochlor ESA and Alachlor ESA
This is the most critical challenge for this specific analysis.
Caption: Step-by-step workflow for resolving co-eluting isomers.
-
Expert Insights:
-
Gradient Optimization: A shallow gradient increases the difference in mobile phase composition over which the two isomers travel through the column, providing more opportunity for separation.
-
Temperature Effects: Increasing the temperature reduces the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution. It can also subtly change the interactions between the analytes and the stationary phase, altering selectivity.[5]
-
Mobile Phase Modifiers: Acetonitrile and methanol have different properties and will interact differently with the analytes and the stationary phase. Switching between them can sometimes dramatically change the elution order and resolution.
-
Alternative Stationary Phases: If a C18 column is not providing the required selectivity, consider a stationary phase that offers different interaction mechanisms.
-
Phenyl-Hexyl and Pentafluorophenyl (PFP) columns: These columns provide alternative selectivity to C18 phases, particularly for aromatic compounds, through π-π interactions.[9][10][11] This can be highly effective for separating positional isomers like Acetochlor ESA and Alachlor ESA.
-
Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange functionalities, offering multiple modes of interaction that can be fine-tuned by adjusting mobile phase pH and ionic strength.[12][13][14][15][16] This is particularly useful for polar and ionizable compounds like the ESA metabolites.
-
Hydrophilic Interaction Chromatography (HILIC): For these highly polar metabolites, HILIC can be a powerful alternative to reversed-phase chromatography, offering enhanced retention and different selectivity.[8][17][18][19]
-
-
Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method for Acetochlor ESA and Alachlor ESA
This protocol is a starting point based on established methods like EPA 535 and is intended for initial method development.
Table 1: LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatograph |
| Column | C18 Reversed-Phase, 2.1 x 150 mm, 1.7 µm |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Methanol |
| Gradient | 0-2 min, 10% B; 2-15 min, 10-90% B (shallow gradient); 15-17 min, 90% B; 17.1-20 min, 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 60-65 °C |
| Injection Vol. | 10 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Monitor at least two transitions per analyte for confirmation |
Self-Validation:
-
System Suitability: Before running samples, inject a standard mixture to ensure adequate resolution (baseline separation is ideal), peak shape (tailing factor < 1.5), and sensitivity (signal-to-noise > 10).
-
Matrix Effects: Analyze matrix-matched standards to assess and correct for any ion suppression or enhancement from the sample matrix.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting and concentrating the analytes from a water sample.
Step-by-Step SPE Protocol:
-
Conditioning: Condition a graphitized carbon SPE cartridge with 10 mL of methanol followed by 10 mL of reagent water. Do not let the cartridge go dry.
-
Loading: Load 250 mL of the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 10 mL of reagent water to remove any unretained interferences.
-
Drying: Dry the cartridge by pulling a vacuum through it for 10-15 minutes.
-
Elution: Elute the analytes with 2 x 5 mL aliquots of a methanol/water (80/20, v/v) solution.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40 °C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% methanol in 5 mM ammonium acetate).
References
-
Welch Materials, Inc. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Long, W., & Horton, J. (2014, April 3). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies, Inc. Retrieved from [Link]
-
Yannell, K. E., Hsiao, J., & Cuthbertson, D. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies, Inc. Retrieved from [Link]
-
Shimadzu. (n.d.). Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
GL Sciences. (n.d.). InertSustain PFP HPLC Columns. Retrieved from [Link]
- Dolan, J. W., & Snyder, L. R. (n.d.).
- Lemasson, E., Bertin, S., Hennig, P., Lesellier, E., & West, C. (2016, November 1). Mixed-Mode Chromatography—A Review.
- Li, L., et al. (2014). Ion-pairing reversed-phase liquid chromatography fractionation in combination with isotope labeling reversed-phase liquid chromatography-mass spectrometry for comprehensive metabolome profiling. Analytical Chemistry, 86(15), 7565-7572.
-
Organomation. (n.d.). Method 535: Measurement of chloroacetanilide and other acetamide herbicide degradates in drinking water by solid phase extraction. Retrieved from [Link]
- Das, A., et al. (2012). Quantitative profiling of polar primary metabolites using hydrophilic interaction ultrahigh performance liquid chromatography-tandem mass spectrometry.
-
Spectroscopy Online. (2014, November 1). Solid-Phase Extraction of US EPA 535 for Chloroacetanilide and Acetamide Degradates in Drinking Water Samples Prior to Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Element. (n.d.). HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More. Retrieved from [Link]
-
LCGC International. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. Retrieved from [Link]
-
LCGC International. (2011, November 1). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from [Link]
-
Element. (n.d.). HPLC Column Selection. Retrieved from [Link]
-
Taylor & Francis Online. (2011, April 21). Analysis of Polar Metabolites by Hydrophilic Interaction Chromatography–MS/MS. Retrieved from [Link]
-
Phenomenex. (n.d.). Herbicides on Luna 3 µm PFP(2). Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Regulations.gov. (n.d.). EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Drinking Water. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases. Retrieved from [Link]
-
Separation Science. (n.d.). The Case of the Unintentional Ion-Pairing Reagent. Retrieved from [Link]
-
ResearchGate. (2025, October 17). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). PFP Pentafluorophenyl. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. Retrieved from [Link]
-
ScienceDirect. (2021, July 21). Chapter 4: Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]
-
PubMed. (2022, March 15). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). HPLC Column for Structual Isomers. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
ACS Publications. (2022, November 25). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Retrieved from [Link]
-
SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Retrieved from [Link]
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- 19. books.rsc.org [books.rsc.org]
Technical Support Center: Acetochlor ESA Analytical Standards
Welcome to the technical support resource for Acetochlor ethanesulfonic acid (ESA) analytical standards. This guide is designed for researchers, analytical chemists, and laboratory professionals to ensure the accurate and reliable use of these standards in their experimental workflows. As a Senior Application Scientist, I have structured this guide to provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and fundamental properties of Acetochlor ESA analytical standards.
Q1: What are the optimal storage conditions for Acetochlor ESA analytical standards?
A: Proper storage is critical to maintain the integrity and shelf-life of your standard. Recommendations vary depending on whether the standard is in a neat (solid/crystalline) form or a prepared solution.
For neat standards , typically supplied as a sodium salt, the primary goal is to protect them from moisture and excessive heat.[1] While the parent compound Acetochlor is stable for up to two years under ambient conditions, it is best practice to store all standards under controlled conditions to maximize their lifespan.[2]
For prepared solutions , such as a stock or working standard in acetonitrile, storage at a refrigerated temperature is recommended to minimize solvent evaporation and slow any potential long-term degradation.[3][4]
| Standard Format | Recommended Temperature | Storage Conditions | Rationale |
| Neat (Solid) | Ambient (preferably ≤30°C) | Cool, dry, dark location. Tightly sealed container. | Prevents thermal degradation and hydrolysis from atmospheric moisture. Protection from light minimizes photodegradation risk. |
| Solution in Acetonitrile | 4°C | Tightly sealed, amber glass vial. Protect from light. | Reduces solvent evaporation which would alter concentration. Low temperature slows potential chemical reactions.[3] |
Q2: What is the typical shelf-life of an Acetochlor ESA standard?
A: The shelf-life is specific to the batch and supplier and is indicated by the expiration date on the Certificate of Analysis (CoA).[1] For neat standards stored correctly, the expiration date provided by the manufacturer should be strictly followed.
For prepared solutions , the stability is more limited. An EPA method for the parent compound, Acetochlor, suggests that new calibration standards should be prepared from a stock solution approximately every 6 months.[5] This is a sound practice to adopt for its metabolites as well. It is highly recommended to perform periodic quality control checks on your working standards against a freshly prepared standard or a certified reference material to verify their integrity over time.
Q3: Which solvents are recommended for preparing stock and working solutions of Acetochlor ESA?
A: Acetonitrile is a widely used and recommended solvent for preparing stock solutions of Acetochlor and its metabolites.[3][4][5] For subsequent dilutions and the preparation of working standards for LC-MS/MS analysis, a mixture of acetonitrile and high-purity water is common. An EPA method for Acetochlor sulfonic acid degradates specifies using a 90:10 (v/v) mixture of acetonitrile and ultrapure water for stock solutions.[6] The final reconstitution solvent should ideally match the initial mobile phase composition of your chromatographic method to ensure good peak shape.[7]
Q4: Is Acetochlor ESA sensitive to specific pH ranges or light exposure?
A: While sulfonic acids are generally stable compounds, it is a universal best practice in analytical chemistry to protect all standards from prolonged exposure to light to prevent potential photodegradation.[8] Using amber vials or storing solutions in the dark is a simple and effective measure.[2][9]
Acetochlor ESA is a salt of a strong acid. In typical reversed-phase LC-MS/MS applications, mobile phases are often neutral or weakly acidic. Under these conditions, the Acetochlor ESA anion is stable. The parent compound, Acetochlor, can be more susceptible to degradation under strongly acidic conditions.[7]
Troubleshooting Guide
This section provides solutions to specific experimental issues you may encounter.
Q1: I'm observing a gradual decrease in the signal response (peak area) for my calibration standards over a few weeks. What is the likely cause?
A: This is a common sign of standard instability or a change in concentration. There are two primary causes:
-
Chemical Degradation: Although Acetochlor ESA is relatively stable in solution, very slow degradation can occur over extended periods, even when refrigerated. The parent compound can undergo degradation via pathways like dechlorination and hydroxylation.[10][11]
-
Concentration Change: If the vial is not perfectly sealed, the solvent (especially volatile ones like acetonitrile) can slowly evaporate, leading to an increase in concentration. Conversely, if the standard adsorbs to the surface of the container, the concentration in solution will decrease.
Solutions:
-
Prepare Fresh Working Standards: The most reliable solution is to prepare fresh working standards from your stock solution more frequently (e.g., weekly).
-
Verify Stock Solution Integrity: If fresh working standards still show a low response, prepare a new intermediate or stock solution from the neat material. Compare its response to your old stock solution.
-
Use Appropriate Vials: Consider using silanized glass vials to minimize adsorption of the analyte to the container walls.
-
Check Storage Conditions: Ensure that your solutions are stored at the recommended temperature (4°C) and are tightly capped.[3]
Q2: My chromatogram shows poor peak shape for Acetochlor ESA (e.g., tailing, fronting, or split peaks). How can I fix this?
A: Poor peak shape can originate from several sources, from the sample itself to the HPLC/UHPLC system.
-
Cause 1: Solvent Mismatch: If the solvent your standard is dissolved in is significantly stronger (more organic content) than your mobile phase, it can cause peak distortion, particularly fronting.
-
Solution: Ensure your sample solvent is as close as possible to the initial mobile phase composition. If your standard is in 100% acetonitrile, try a final dilution step into the mobile phase.[7]
-
-
Cause 2: Column Issues: The analytical column is a frequent source of peak shape problems.
-
Solution:
-
Contamination: Flush the column with a strong solvent to remove contaminants.
-
Void Volume: A void at the head of the column can cause split or tailing peaks. This can happen from repeated injections or high pressure. Try reversing the column (if permissible by the manufacturer) and flushing at a low flow rate. If this doesn't work, the column may need to be replaced.
-
Poor Fittings: Improperly seated fittings can create dead volume, leading to peak tailing.[12] Re-check all connections between the injector, column, and detector.
-
-
-
Cause 3: Co-elution: Acetochlor ESA is a structural isomer of Alachlor ESA. They share common product ions in MS/MS analysis, which means they must be chromatographically separated for accurate quantification.[13] If your peak is broad or appears split, you may be seeing co-elution.
-
Solution: Optimize your chromatographic method (e.g., gradient slope, mobile phase composition, or column chemistry) to achieve baseline resolution between Acetochlor ESA and Alachlor ESA.
-
Q3: My retention times are shifting from one injection to the next. What's happening?
A: Retention time instability points to a problem with the physical or chemical environment of the HPLC system.
-
Cause 1: Insufficient Equilibration: The column requires adequate time to equilibrate with the initial mobile phase conditions before the first injection and between gradient runs.
-
Solution: Increase the column equilibration time in your method. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column before injecting.
-
-
Cause 2: Pump or Mobile Phase Issues: Inconsistent mobile phase composition is a direct cause of shifting retention times.
-
Solution:
-
Check for leaks in the pump or fittings.[14]
-
Degas your mobile phases thoroughly to remove dissolved air, which can cause pressure fluctuations and affect pump performance.
-
If you are mixing solvents online, ensure the proportioning valve is functioning correctly.
-
-
-
Cause 3: Temperature Fluctuations: Column temperature directly affects retention time.
-
Solution: Use a column oven to maintain a constant, stable temperature throughout your analytical run.[15]
-
Experimental Protocols & Diagrams
Protocol 1: Preparation of Stock and Working Standard Solutions
This protocol describes a self-validating procedure for preparing accurate standard solutions from a neat solid.
Objective: To prepare a 100 µg/mL stock solution and a 100 ng/mL working solution of Acetochlor ESA.
Materials:
-
Acetochlor ESA Sodium Salt (Neat Standard)
-
Acetonitrile (HPLC or LC-MS grade)
-
Ultrapure Water (18.2 MΩ·cm)
-
Calibrated analytical balance (readable to 0.01 mg)
-
Class A volumetric flasks (10 mL, 100 mL)
-
Calibrated micropipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Equilibration: Allow the neat standard container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.
-
Stock Solution Preparation (100 µg/mL): a. Accurately weigh approximately 10.0 mg of the Acetochlor ESA neat standard into a 100 mL Class A volumetric flask. Record the exact weight. b. Add approximately 80 mL of a 90:10 (v/v) acetonitrile/water solution.[6] c. Sonicate or vortex the flask for 5-10 minutes until the standard is completely dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with the 90:10 acetonitrile/water solvent. Cap and invert the flask 15-20 times to ensure homogeneity. f. Calculate the exact concentration based on the actual weight and purity from the CoA. g. Transfer the stock solution to an amber glass vial, label clearly, and store at 4°C.[3]
-
Intermediate Solution Preparation (1 µg/mL): a. Pipette 1.0 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with your desired final solvent (e.g., 10:90 acetonitrile/water, to match the mobile phase). c. Cap, invert to mix, and transfer to a labeled vial for short-term storage at 4°C.
-
Working Solution Preparation (100 ng/mL): a. Pipette 10.0 mL of the 1 µg/mL intermediate solution into a 100 mL volumetric flask. b. Dilute to the mark with the final solvent. c. Cap, invert to mix. This solution is now ready for building your calibration curve. It is recommended to prepare this fresh daily or weekly.
Diagram 1: Standard Preparation & QC Workflow
Caption: A decision tree for diagnosing common causes of poor peak shape.
References
-
Chiron AS. (n.d.). Acetochlor. Retrieved from [Link]
-
Blašković, A., et al. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. MDPI. Retrieved from [Link]
-
Zhu, L., et al. (2001). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate. Retrieved from [Link]
-
Villa Crop Protection. (2022). Acetochlor 900 EC Safety Data Sheet. Retrieved from [Link]
-
FarmAg. (n.d.). FarmAg Acetochlor 900 EC (Acetochlor 900 g/l). Retrieved from [Link]
-
Wang, Q., et al. (2022). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Weinstein, D. S., et al. (2010). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor, 42573402. Retrieved from [Link]
-
Ye, C., et al. (2003). Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor & Sulphonic Acid Degradate, 44632709. Retrieved from [Link]
-
Academia.edu. (n.d.). Troubleshooting and Maintenance of High-Performance Liquid Chromatography during Herbicide Analysis: An Overview. Retrieved from [Link]
-
Agilent Technologies, Inc. (2019). Acetochlor Standard - Safety Data Sheet. Retrieved from [Link]
-
Weinstein, D. S., et al. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. PMC - NIH. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Wang, Y., et al. (2008). Degradation of acetochlor by four microbial communities. PubMed. Retrieved from [Link]
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]
-
Elder, D. P., et al. (2016). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry. Retrieved from [Link]
Sources
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- 7. researchgate.net [researchgate.net]
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- 11. Degradation of acetochlor by four microbial communities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
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- 14. (PDF) Troubleshooting and Maintenance of High-Performance Liquid Chromatography during Herbicide Analysis: An Overview [academia.edu]
- 15. halocolumns.com [halocolumns.com]
Minimizing ion suppression for Acetochlor ESA in electrospray ionization
Welcome to the technical support center for the analysis of Acetochlor ethane-sulfonic acid (ESA). This resource is designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring who are utilizing electrospray ionization-liquid chromatography-mass spectrometry (ESI-LC/MS) for the quantification of this critical analyte.
Acetochlor ESA is a major degradation product of the widely used herbicide Acetochlor.[1] Its detection and quantification in various matrices, such as soil and water, are crucial for environmental assessment.[2][3] However, as a polar, sulfonated compound, Acetochlor ESA is susceptible to ion suppression in ESI, a common matrix effect that can severely compromise analytical sensitivity, precision, and accuracy.[4][5]
This guide provides in-depth, field-proven insights into the mechanisms of ion suppression and offers a systematic approach to its minimization. We will move beyond generic advice to provide you with the causal explanations behind our recommended protocols, empowering you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding ion suppression and Acetochlor ESA analysis.
Q1: What is ion suppression and why is it a particular problem for Acetochlor ESA?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[6] This occurs because ESI is a competitive process; all molecules in an electrospray droplet compete for a limited number of charges and for access to the droplet surface to be released as gas-phase ions. Acetochlor ESA, being a polar, water-soluble sulfonic acid, is often analyzed in complex matrices like water or soil extracts.[7] These matrices can contain high concentrations of salts, endogenous compounds, and other contaminants that can co-elute and interfere with its ionization, leading to a suppressed signal.[8]
Q2: How can I quickly determine if my Acetochlor ESA signal is being suppressed?
A2: The most definitive method is a post-column infusion experiment.[9] This involves continuously infusing a standard solution of Acetochlor ESA into the mobile phase stream after the analytical column but before the ESI source. When a blank matrix extract is injected, any dip in the constant signal of the infused standard directly corresponds to a region of ion suppression in your chromatogram.[8] A simpler, though less detailed, method is the post-extraction spike, where you compare the signal of an analyte spiked into a matrix extract versus the signal of the same concentration in a clean solvent.[10] A significantly lower signal in the matrix indicates suppression.
Q3: Is it better to switch to positive or negative ionization mode for Acetochlor ESA?
A3: Given its sulfonic acid moiety, Acetochlor ESA is best analyzed in negative ionization mode . The sulfonic acid group readily loses a proton to form a negative ion ([M-H]⁻). Operating in negative mode can also inherently reduce some sources of ion suppression, as fewer matrix components tend to ionize efficiently in this polarity compared to the positive mode.[4]
Q4: Can I just dilute my sample to get rid of ion suppression?
A4: Dilution can be a surprisingly effective strategy, as it reduces the concentration of all matrix components, thereby lessening their suppressive effect.[11] However, this is a trade-off. While it may reduce suppression, it also dilutes your analyte, which could compromise your method's limit of quantitation (LOQ).[4] This approach is most viable when the initial analyte concentration is high and the method has ample sensitivity to spare.
Q5: Are there any mobile phase additives I should absolutely avoid?
A5: Yes. Avoid non-volatile buffers like phosphate buffers (e.g., sodium phosphate) and strong ion-pairing reagents like trifluoroacetic acid (TFA) if possible.[12] Non-volatile salts will precipitate in the ESI source, leading to rapid signal loss and contamination.[8] While TFA is volatile, it is a very strong acid and can cause significant signal suppression in negative ion mode. If an acid is needed for chromatography, opt for a more volatile and weaker acid like formic acid, and keep its concentration low (e.g., 0.1% or less).[13]
Troubleshooting Guides: From Problem to Protocol
This section provides systematic troubleshooting for common issues encountered during method development for Acetochlor ESA.
Issue 1: Low and Irreproducible Signal Intensity for Acetochlor ESA
This is the classic symptom of significant and variable ion suppression. Our goal is to separate the analyte from the interfering matrix components, either physically through sample preparation or chromatographically.
Low signal intensity is a direct result of co-eluting matrix components outcompeting Acetochlor ESA for ionization. Irreproducibility arises because the concentration and composition of these interfering compounds can vary from one sample to another, leading to inconsistent degrees of suppression.
The following diagram outlines a systematic approach to diagnosing and mitigating this issue.
Caption: A systematic workflow for troubleshooting ion suppression.
Protocol 1: Enhanced Sample Cleanup with Solid-Phase Extraction (SPE)
-
Rationale: SPE is a powerful technique to remove interfering matrix components while concentrating the analyte of interest.[10] For a polar compound like Acetochlor ESA in a water sample, a reversed-phase sorbent is often effective.
-
Methodology:
-
Conditioning: Condition an Oasis HLB SPE cartridge (or equivalent) with 5 mL of methanol, followed by 5 mL of LC-MS grade water. Do not let the sorbent go dry.
-
Loading: Pass a 50 mL aliquot of the water sample through the conditioned cartridge at a slow, steady flow rate (e.g., 5-10 mL/min).
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove highly polar interferences.
-
Elution: Elute the Acetochlor ESA from the cartridge with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-45°C. Reconstitute the residue in a known, small volume (e.g., 1 mL) of the initial mobile phase.[14]
-
Protocol 2: Chromatographic Optimization to Shift Analyte Retention
-
Rationale: If suppression is occurring at a specific retention time, adjusting the chromatography to move the Acetochlor ESA peak away from this interference zone is a key strategy.[6]
-
Methodology:
-
Column Selection: Consider a column with a different selectivity. If you are using a standard C18 column, try a polar-embedded or phenyl-hexyl phase to alter the retention of both the analyte and matrix components.
-
Gradient Modification:
-
Initial Hold: Increase the initial hold at a low organic percentage. This can allow highly polar, interfering salts to elute before your analyte.[8]
-
Gradient Slope: Make the gradient shallower. A slower increase in the organic solvent percentage will improve the separation between closely eluting compounds.
-
Example Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient Profile:
-
0-2 min: 5% B
-
2-10 min: 5% to 60% B (shallow gradient)
-
10-12 min: 60% to 95% B (column wash)
-
12-15 min: Hold at 95% B
-
15-15.1 min: 95% to 5% B
-
15.1-20 min: Re-equilibration at 5% B
-
-
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can compromise integration and reduce the accuracy of quantification.
Peak tailing for an acidic compound like Acetochlor ESA can be caused by secondary interactions with active sites on the silica packing material of the column. Peak fronting is often a sign of column overload or an injection solvent that is too strong compared to the initial mobile phase.
-
Check Injection Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Injecting in a high percentage of organic solvent can cause the peak to distort and front.
-
Mobile Phase pH: While Acetochlor ESA is acidic, the mobile phase pH can still influence peak shape. Ensure a consistent, low pH using a volatile buffer like formic or acetic acid to maintain a consistent ionization state of the analyte and minimize interactions with the stationary phase.[13]
-
Column Health: A contaminated guard column or a failing analytical column can lead to poor peak shape. Replace the guard column first. If the problem persists, try flushing the analytical column or replacing it.[15]
Optimizing ESI Source Parameters for Acetochlor ESA
Fine-tuning the ESI source parameters is the final step to maximize the signal for your now chromatographically separated analyte. These parameters should be optimized by infusing a standard solution and monitoring the signal while adjusting each parameter individually.
| Parameter | Typical Range (Negative Mode) | Rationale for Acetochlor ESA |
| Capillary Voltage | -2.5 to -4.5 kV | Start around -3.5 kV. Too high a voltage can cause in-source fragmentation or corona discharge, reducing the desired [M-H]⁻ ion.[16] |
| Nebulizer Gas (N₂) Pressure | 30 - 50 psi | This parameter affects droplet size. Higher pressure creates finer droplets, which aids desolvation, but excessive pressure can cool the ESI tip and reduce efficiency.[16] |
| Drying Gas (N₂) Flow | 8 - 12 L/min | This gas helps evaporate the solvent from the droplets. The optimal flow depends on the mobile phase flow rate and composition. |
| Drying Gas Temperature | 250 - 350 °C | Higher temperatures promote faster desolvation. For a thermally stable molecule like Acetochlor ESA, you can typically use higher temperatures without risking degradation.[16] |
Note: Optimal values are instrument-dependent. The ranges provided are a good starting point for method development.
References
-
Annesley, T. M. (2003). Ion suppression in mass spectrometry. Clinical chemistry, 49(7), 1041-1044. Available at: [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Available at: [Link]
-
Wüthrich, C., Giannoukos, S., & Zenobi, R. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry, 34(10), 2265–2272. Available at: [Link]
- Barceló, D., et al. (1998). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry.
-
Wikipedia. (2023). Electrospray ionization. Available at: [Link]
- Marwah, A., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC North America, 39(11), 546-553.
- Li, Y., et al. (2019). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical chemistry, 91(15), 10219–10226.
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Available at: [Link]
-
Waters Corporation. (2021). Electrospray ionization mass spectrometry ion suppression/ enhancement caused by column bleed for three mixed-mode reversed. Available at: [Link]
- Jafari, M., et al. (2021). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review.
- Kvocak, M., et al. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Toxics, 12(3), 193.
-
AMSbiopharma. (2023). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Available at: [Link]
- Lee, J., et al. (2015). Development of an LC–MS/MS-based method for determination of acetochlor and its metabolites in crops. Food Analytical Methods, 8, 2115-2123.
-
ZefSci. (2023). 14 Best Practices for Effective LCMS Troubleshooting. Available at: [Link]
-
Phenomenex. (n.d.). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Available at: [Link]
- Croley, T. R., et al. (2012). Acetonitrile Ion Suppression in Atmospheric Pressure Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(10), 1729–1737.
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Available at: [Link]
- Nawrocki, G., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 28-35.
-
SCIEX. (2021). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Available at: [Link]
-
Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Available at: [Link]
-
Chromatography Online. (2023). Ion Suppression and its Role in Secondary Electrospray Ionization. Available at: [Link]
- Yin, L., et al. (2024). Determination of acetochlor by UPLC-MS3 in cells and its application to a cellular pharmacokinetic study. Analytical Biochemistry, 689, 115476.
-
Chromatography Online. (2018). Tips for Optimizing Key Parameters in LC–MS. Available at: [Link]
-
ResearchGate. (n.d.). How to optimize ESI source parameters for better sensitivity in LC-MS analysis. Available at: [Link]
-
University of Waterloo Mass Spectrometry Facility. (n.d.). Ion Suppression and ESI. Available at: [Link]
- Ghassabian, S., & Tredger, J. M. (2014). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 36(1), 1-13.
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Acetochlor (Agricultural Products). Available at: [Link]
- Nair, H., & Wanalu, S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(2), 39-57.
-
PubChem. (n.d.). Acetochlor. Available at: [Link]
-
Fossiliontech. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Available at: [Link]
-
ResearchGate. (2022). LC/MS Troubleshooting Guide. Available at: [Link]
-
California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. Available at: [Link]
-
SCIEX. (2023). Pro Tips for Maintenance and Troubleshooting (LC-MS/MS 101). Available at: [Link]
-
University of California, Davis. (n.d.). Electrospray Ionization (ESI). Available at: [Link]
-
Chemical Warehouse. (n.d.). Acetochlor - Active Ingredient Page. Available at: [Link]
-
LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. Available at: [Link]
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- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. CAS 187022-11-3: ACETOCHLOR ESA SODIUM SALT | CymitQuimica [cymitquimica.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. cdpr.ca.gov [cdpr.ca.gov]
- 15. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 16. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
Troubleshooting poor peak shape in Acetochlor ESA analysis
Technical Support Center: Acetochlor ESA Analysis
A Senior Application Scientist's Guide to Troubleshooting Poor Peak Shape
Welcome to the technical support center for Acetochlor ethanesulfonic acid (ESA) analysis. Achieving a symmetrical, sharp, and well-resolved chromatographic peak is fundamental to generating accurate and reproducible data. This guide is designed to help you diagnose and resolve common peak shape issues you may encounter during your High-Performance Liquid Chromatography (HPLC) experiments. We will explore the root causes of these problems and provide logical, step-by-step solutions to get your analysis back on track.
Part 1: Diagnosing and Solving Peak Tailing
Peak tailing, where the latter half of the peak is drawn out, is one of the most common chromatographic problems. It can compromise resolution and lead to inaccurate peak integration.[1]
Q1: My Acetochlor ESA peak is tailing significantly. What are the likely causes and how can I fix it?
A: Peak tailing for a polar, ionizable compound like Acetochlor ESA often points to undesirable secondary interactions with the stationary phase or issues with the column hardware. Let's break down the primary culprits and their solutions.
Cause 1: Secondary Silanol Interactions
-
The "Why": Most reversed-phase HPLC columns use silica particles as a base. Even with advanced bonding and end-capping, some residual silanol groups (Si-OH) remain on the silica surface. At mid-range pH values (typically > 3), these silanols can become ionized (Si-O-) and interact strongly with polar or basic analytes through a secondary ion-exchange mechanism.[2] This mixed-mode retention causes a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[2]
-
The Solution:
-
Lower the Mobile Phase pH: By lowering the pH of your mobile phase (e.g., to pH 2.5-3.0), you can suppress the ionization of the silanol groups, forcing them into their neutral, protonated state.[2] This minimizes the secondary interactions and significantly improves peak symmetry.
-
Use a Modern, End-Capped Column: Select a high-purity silica column that has been thoroughly end-capped. End-capping chemically converts most of the residual silanols into less reactive groups, effectively shielding the analyte from these problematic sites.[1]
-
Cause 2: Column Contamination or Degradation
-
The "Why": Accumulation of strongly retained sample matrix components or precipitated buffer salts at the column inlet can create active sites that cause tailing.[3] Over time, high pH or aggressive mobile phases can also degrade the silica packing material, exposing more silanols and leading to a physical void at the top of the column. A void creates an empty space, disrupting the sample band and causing tailing or splitting.[4][5]
-
The Solution:
-
Implement a Column Wash Protocol: If you suspect contamination, a rigorous column cleaning procedure can restore performance. Disconnect the column from the detector, reverse its flow direction (if permitted by the manufacturer), and flush with a sequence of solvents.[6]
-
Use a Guard Column: A guard column is a small, sacrificial column placed before your analytical column. It traps contaminants and particulates from the sample, protecting the more expensive analytical column and extending its lifetime.[3]
-
Experimental Protocol: Mobile Phase pH Optimization
This experiment will help you determine the optimal pH to minimize peak tailing for Acetochlor ESA.
-
Prepare Buffers: Prepare identical mobile phases (e.g., 60:40 Acetonitrile:Water with 10 mM buffer) but adjust the aqueous portion to three different pH values: 4.5, 3.5, and 2.8 using formic acid or phosphoric acid. Ensure you select a buffer with a pKa within 1 pH unit of your target pH for stable control.[7]
-
Equilibrate the System: Start with the highest pH mobile phase (4.5). Flush the column for at least 20 column volumes or until the backpressure is stable.
-
Inject Standard: Inject your Acetochlor ESA standard and record the chromatogram.
-
Step Down pH: Switch to the pH 3.5 mobile phase, re-equilibrate the system, and inject the standard again.
-
Final pH: Repeat the process with the pH 2.8 mobile phase.
-
Analyze Results: Compare the peak shape from the three runs. Calculate the USP Tailing Factor (Tf) for each peak. An ideal peak has a Tf of 1.0, while values above 1.5 indicate significant tailing.[1]
Table 1: Example Data from a pH Scouting Experiment
| Mobile Phase pH | USP Tailing Factor (Tf) | Peak Shape Observation |
| 4.5 | 2.1 | Severe Tailing |
| 3.5 | 1.6 | Moderate Tailing |
| 2.8 | 1.1 | Symmetrical |
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start [label="Peak Tailing Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_all_peaks [label="Does it affect all peaks?"];
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// Path for "No, only Acetochlor ESA" no_one [label="No", shape=diamond, style=filled, fillcolor="#34A853"]; chemical_issue [label="Chemical Interaction Likely:\n- Secondary silanol interactions\n- Mobile phase pH near pKa\n- Column contamination"]; chemical_solution [label="Solution:\n1. Lower mobile phase pH (e.g., < 3).\n2. Use end-capped column.\n3. Perform column wash protocol.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> yes_all [xlabel="Yes"]; check_all_peaks -> no_one [xlabel="No"]; yes_all -> hardware_issue; hardware_issue -> hardware_solution; no_one -> chemical_issue; chemical_issue -> chemical_solution; } Caption: Troubleshooting flowchart for peak tailing.
Part 2: Addressing Peak Fronting and Splitting
While less common than tailing, peak fronting (a leading edge) and split peaks are serious issues that indicate a fundamental problem with the sample introduction or column integrity.
Q2: My Acetochlor ESA peak is fronting. What does this mean?
A: Peak fronting is often a sign of column overload or sample solvent incompatibility.[8]
-
Cause 1: Mass Overload: You are injecting too much analyte mass onto the column.[9] When the concentration of the sample band is too high, the stationary phase sites become saturated, and the equilibrium between the mobile and stationary phases is distorted. Excess molecules are forced to travel ahead of the main band, causing the peak to front.[10]
-
Solution: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject each and observe the peak shape. The concentration at which the peak becomes symmetrical is your upper limit. Alternatively, you can reduce the injection volume.[9]
-
-
Cause 2: Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% Acetonitrile sample in a 40% Acetonitrile mobile phase), the sample band will not focus properly at the head of the column.[8] This causes the peak to spread out and often results in fronting or splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.
-
Q3: My peak is split into two or has a shoulder. How do I diagnose this?
A: Split peaks indicate that the sample band is being divided into two or more paths as it enters or travels through the column.
-
Cause 1: Partially Blocked Inlet Frit: Debris from the sample, mobile phase, or worn pump seals can clog the porous frit at the top of the column.[11] This blockage disrupts the flow path, causing the sample to be distributed unevenly onto the stationary phase, which can lead to a split or distorted peak.[11][12]
-
Solution: First, try back-flushing the column (disconnect from the detector and reverse flow).[11] If this doesn't work, the frit may need to be replaced, or if that is not possible, the column itself will need to be replaced. Using an in-line filter between the injector and the column is a highly effective preventative measure.[11]
-
-
Cause 2: Column Void or Channeling: A physical void or a "channel" in the packed bed of the column creates two different paths for the analyte to travel, one faster than the other, resulting in a split peak.[4] This can be caused by pressure shocks or using the column outside its recommended pH range.[4]
-
Solution: A column void is typically irreversible damage. The column must be replaced.
-
-
Cause 3: Co-elution: The "split" may actually be two different compounds eluting very close together.[12]
-
Solution: Inject a much smaller volume of your sample. If the two peaks become more distinct, it is likely a co-elution issue. You will need to optimize your method (e.g., change mobile phase composition, gradient, or temperature) to improve resolution.[12]
-
dot graph "Split_Peak_Diagnosis" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];
start [label="Split Peak Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_injection [label="Inject a smaller volume\n(e.g., 1/5th of original)"];
// Path for "Peaks merge" peaks_merge [label="Peaks Merge", shape=diamond, style=filled, fillcolor="#FBBC05"]; overload_issue [label="Diagnosis: Sample Overload\nor Solvent Mismatch"]; overload_solution [label="Solution:\n1. Dilute sample.\n2. Dissolve sample in mobile phase.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for "Peaks resolve" peaks_resolve [label="Peaks Resolve", shape=diamond, style=filled, fillcolor="#34A853"]; coelution_issue [label="Diagnosis: Co-eluting\nCompounds"]; coelution_solution [label="Solution:\nOptimize method to improve resolution\n(adjust gradient, temperature, etc.).", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for "Shape unchanged" shape_unchanged [label="Shape Unchanged", shape=diamond, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; hardware_issue [label="Diagnosis: Hardware Problem\n(Blocked Frit or Column Void)"]; hardware_solution [label="Solution:\n1. Back-flush column.\n2. Replace column.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_injection; check_injection -> peaks_merge [xlabel="Peaks merge into one"]; check_injection -> peaks_resolve [xlabel="Two distinct peaks appear"]; check_injection -> shape_unchanged [xlabel="Split shape remains"];
peaks_merge -> overload_issue -> overload_solution; peaks_resolve -> coelution_issue -> coelution_solution; shape_unchanged -> hardware_issue -> hardware_solution; } Caption: Decision tree for diagnosing the cause of split peaks.
Frequently Asked Questions (FAQs)
Q: What is the ideal mobile phase pH for Acetochlor ESA analysis? A: Acetochlor ESA is an acidic compound. To ensure it is in a single, un-ionized state for consistent retention and good peak shape, the mobile phase pH should be buffered at least 2 pH units below its pKa. Operating near the pKa can lead to a mix of ionized and un-ionized species, causing peak splitting or broadening.[13][14] A pH in the range of 2.5-3.5 is a common starting point for similar compounds.[15]
Q: How does temperature affect my peak shape? A: Higher column temperatures decrease mobile phase viscosity, which can lead to sharper, more efficient peaks. However, be aware that operating silica-based columns at high temperatures (>40-60°C) with a high pH mobile phase (pH > 7) can accelerate the degradation of the silica packing material, leading to voids and poor peak shape over time.
Q: What are the best practices for sample preparation to avoid peak shape issues? A: Proper sample preparation is a critical preventative measure. Always filter your samples through a 0.22 or 0.45 µm filter to remove particulates that could clog the column frit.[11] Whenever possible, dissolve your final sample in the mobile phase to prevent solvent mismatch effects. If your sample matrix is complex, consider using Solid Phase Extraction (SPE) to clean up the sample and remove potential contaminants before injection.[3]
References
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Chromatography Forum. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
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Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]
-
GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. Retrieved from [Link]
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Phenomenex. (2025). Understanding Peak Fronting in HPLC. Retrieved from [Link]
-
Welch, C. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
ResearchGate. (2025). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
ResearchGate. (2013). When using HPLC, how do you deal with split peaks? Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor & Sulphonic Acid Degradate. Retrieved from [Link]
-
ACD/Labs. (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
MOYO Scientific. (2021). HPLC Column Cleaning and Regeneration. Retrieved from [Link]
-
Journal of Scientific Research and Reports. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Column Care, Cleaning and Storage. Retrieved from [Link]
-
AXI. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
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Axion Labs. (2022). HPLC Tips Peak Tailing. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Analysis of 50% Acetochlor and Clomazone EC by HPLC. Retrieved from [Link]
-
GL Sciences. (n.d.). Column Cleaning and Storage. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
MDPI. (n.d.). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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- 15. agilent.com [agilent.com]
Identifying and removing interferences in Acetochlor ESA samples
Welcome to the technical support center for the analysis of Acetochlor ethanesulfonic acid (ESA). This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis who are working with this critical metabolite. Acetochlor, a widely used chloroacetanilide herbicide, metabolizes in the environment to form more persistent and mobile degradation products, including Acetochlor ESA.[1][2][3] Accurate quantification of Acetochlor ESA is paramount for environmental monitoring and toxicological assessment.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and eliminate interferences in your analytical workflow.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common challenges and questions that arise during the analysis of Acetochlor ESA.
Initial Observations & Common Issues
Q1: We are observing a peak at the expected retention time for Acetochlor ESA in our blank samples. What is the likely source of this contamination?
A1: Background contamination is a common issue. Potential sources include:
-
Solvent Contamination: Ensure all solvents (e.g., methanol, acetonitrile, water) are of the highest purity (LC-MS grade).
-
System Contamination: The analytical system, including tubing, autosampler, and column, can retain analytes from previous high-concentration samples. Implement a rigorous system flushing protocol between runs.
-
Sample Handling: Contamination can be introduced from glassware or pipette tips. Ensure all materials are scrupulously cleaned and rinsed with high-purity solvent.[4]
Q2: Our Acetochlor ESA peak is broad and tailing. What are the potential causes and how can we improve the peak shape?
A2: Poor peak shape can compromise integration and reduce sensitivity. The causality is often linked to interactions between the analyte and the analytical system or improper chromatographic conditions.
-
Column Degradation: The analytical column may be degrading. Consider replacing it or using a guard column to protect it from matrix components.
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Acetochlor ESA. Ensure the pH is stable and appropriate for the column chemistry.
-
Secondary Interactions: Active sites on the column or in the flow path can cause tailing. Masking these sites can sometimes be achieved by modifying the mobile phase or using advanced column chemistries.[5]
Q3: We are experiencing significant signal suppression for Acetochlor ESA in our sample matrix compared to the standard in a pure solvent. What is causing this matrix effect?
A3: This phenomenon is known as ion suppression, a common matrix effect in electrospray ionization (ESI) mass spectrometry.[6] It occurs when co-eluting matrix components compete with the analyte for ionization, reducing the signal intensity of Acetochlor ESA.[7][8] The complexity of the sample matrix (e.g., soil, plant tissue, water) directly influences the severity of this effect.[5][9] To mitigate this, you must either remove the interfering components during sample preparation or compensate for the signal loss during data analysis.
Sample Preparation & Interference Removal
Q4: What is the most effective technique for cleaning up complex environmental water or soil samples before analysis?
A4: Solid-Phase Extraction (SPE) is the most robust and widely used technique for cleaning up and concentrating Acetochlor ESA from aqueous and soil samples.[10][11] For soil, an initial solvent extraction (e.g., with acetone or methanol) is required before proceeding to SPE.[12]
-
Mechanism: SPE separates components of a mixture based on their physical and chemical properties. A suitable sorbent (like C18-endcapped silica or graphitized carbon) retains the analyte while unwanted matrix components are washed away.[13] The purified analyte is then eluted with a small volume of a stronger solvent.
-
Benefit: This not only removes interferences but also concentrates the analyte, improving the method's limit of quantification (LOQ).
Q5: Are there alternative cleanup methods to SPE?
A5: Yes, for certain matrices, especially in food and agricultural products, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an excellent alternative.[14] It involves a simple solvent extraction followed by a dispersive SPE (dSPE) cleanup step. While effective, the choice of dSPE sorbent must be optimized for your specific matrix to avoid loss of the target analyte.[14]
Chromatography & Mass Spectrometry
Q6: We are having difficulty separating Acetochlor ESA from its structural isomer, Alachlor ESA. How can we achieve baseline resolution?
A6: This is a critical challenge as Acetochlor ESA and Alachlor ESA are structural isomers and can share common product ions in MS/MS analysis, leading to inaccurate quantification.[1]
-
Chromatographic Optimization: Achieving chromatographic separation is essential. You can improve resolution by:
-
Using a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) and a longer length.
-
Optimizing the Gradient: A slower, more shallow elution gradient can enhance separation.
-
Adjusting Column Temperature: Increasing the column temperature can sometimes improve resolution between isomers.[13]
-
-
Mass Spectrometry: While some product ions are shared (e.g., m/z 80 and 121), it is crucial to identify unique, albeit potentially less sensitive, product ions for unambiguous confirmation and quantification.[1]
Q7: How do we build a reliable quantification method that accounts for matrix effects?
A7: To ensure trustworthiness and accuracy, you must compensate for matrix effects. The gold standard is matrix-matched calibration .
-
Principle: Instead of preparing your calibration standards in a pure solvent, you prepare them in a blank matrix extract that is representative of your actual samples. This ensures that the calibration standards experience the same level of ion suppression or enhancement as your unknown samples, leading to more accurate results.[5][6]
-
Alternative: The method of standard additions or the use of a stable isotope-labeled internal standard for Acetochlor ESA can also effectively compensate for these effects.[6]
Part 2: Experimental Protocols & Data
Protocol 1: Solid-Phase Extraction (SPE) for Acetochlor ESA in Water Samples
This protocol provides a validated workflow for the cleanup and concentration of Acetochlor ESA from water samples.
Materials:
-
C18 SPE Cartridges (1 g, 6 cc)
-
SPE Vacuum Manifold
-
Methanol (LC-MS Grade)
-
Ultrapure Water (LC-MS Grade)
-
Glacial Acetic Acid
-
Nitrogen Evaporation System
Step-by-Step Procedure:
-
Sample Preparation: Collect a 250 mL water sample. If the sample contains particulate matter, filter it through a 0.45 µm filter. Acidify the sample by adding 0.75 mL of glacial acetic acid.[11]
-
SPE Cartridge Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Wash each cartridge with 5 mL of methanol, drawing it through the sorbent via a light vacuum.
-
Equilibrate each cartridge with 5 mL of ultrapure water. Do not allow the cartridge to go dry.[11]
-
-
Sample Loading:
-
Load the 250 mL acidified water sample onto the conditioned cartridge.
-
Apply a vacuum to maintain a slow, steady flow rate of approximately 5-10 mL/min.
-
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any remaining polar interferences.
-
Dry the cartridge under a full vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Place a collection tube inside the manifold.
-
Elute the retained Acetochlor ESA from the cartridge using two 4 mL aliquots of methanol. Allow the solvent to soak for 1 minute before drawing it through.
-
-
Concentration and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile) for LC-MS/MS analysis.[10]
-
Data Presentation: Common Interferences & Mitigation Strategies
| Interference Type | Common Source(s) | Impact on Analysis | Recommended Mitigation Strategy |
| Matrix Co-extractives | Humic acids (soil/water), pigments (plants), lipids (biological samples) | Ion suppression or enhancement, leading to inaccurate quantification.[5][7] | Solid-Phase Extraction (SPE), QuEChERS cleanup, Matrix-Matched Calibration.[14] |
| Isomeric Compounds | Alachlor ESA, Metolachlor ESA | Co-elution and shared MS/MS fragments can cause false positives and quantification errors.[1][15] | High-resolution chromatography, selection of unique MS/MS transitions.[1] |
| Plasticizers | Lab consumables (tubing, vials, caps) | Extraneous peaks in the chromatogram, potential for co-elution.[4] | Use high-quality, certified consumables; run frequent solvent blanks. |
| Carryover | High-concentration samples from a previous run | False positives in subsequent samples. | Implement a rigorous needle and injection port wash protocol with a strong solvent. |
Typical LC-MS/MS Parameters for Acetochlor ESA
The following table provides a starting point for method development. Parameters must be optimized for your specific instrumentation.
| Parameter | Typical Setting | Rationale |
| Ionization Mode | ESI Negative | Acetochlor ESA is an acid and readily forms a negative ion [M-H]⁻ in solution.[12][15] |
| Precursor Ion (m/z) | 314.1 (for C₁₄H₂₀NO₅S⁻) | This corresponds to the deprotonated molecular ion of Acetochlor ESA. |
| Product Ions (m/z) | 80, 121, 148 | These are characteristic fragments used for quantification (quantifier) and confirmation (qualifiers).[1][16] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for polar to moderately polar compounds like Acetochlor ESA. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5mM Ammonium Acetate | Provides protons for ionization and aids in chromatographic separation. |
| Mobile Phase B | Acetonitrile or Methanol | The organic component for eluting the analyte from the reversed-phase column. |
Part 3: Visualization of Workflows
General Analytical Workflow
The following diagram outlines the complete process from sample receipt to final data reporting, emphasizing critical quality control points.
Caption: End-to-end workflow for Acetochlor ESA analysis.
Troubleshooting Decision Tree: Low Recovery
Use this logical guide to diagnose the root cause of poor analyte recovery.
Caption: Decision tree for diagnosing low recovery issues.
Principle of Solid-Phase Extraction (SPE)
This diagram illustrates the four key steps of a standard SPE cleanup procedure.
Caption: The four fundamental steps of Solid-Phase Extraction.
References
-
Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. Available at: [Link]
-
Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Acetochlor - Chiron.no. Chiron AS. Available at: [Link]
-
Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water. USGS. Available at: [Link]
-
Acetochlor ESA and Drinking Water. Minnesota Department of Health. Available at: [Link]
-
Analytical method for the determination of acetochlor in soil treated with mon-8460. US EPA. Available at: [Link]
-
Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate. Available at: [Link]
-
Environmental Chemistry Method for Acetochlor & Sulphonic Acid Degradate. US EPA. Available at: [Link]
-
Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]
-
Chemical structure of acetochlor and their degradation products: ethane sulfonic acid (ESA) and oxanilic acid (OXA). ResearchGate. Available at: [Link]
-
Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. National Institutes of Health (PMC). Available at: [Link]
-
Acetochlor and Drinking Water. Minnesota Department of Health. Available at: [Link]
-
Novel Chromatographic Separation and Carbon Solid-Phase Extraction of Acetanilide Herbicide Degradation Products. ResearchGate. Available at: [Link]
-
Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available at: [Link]
-
Determination of acetochlor by UPLC-MS3 in cells and its application to a cellular pharmacokinetic study. PubMed. Available at: [Link]
-
Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta. Available at: [Link]
-
Automated micro-solid-phase extraction clean-up and gas chromatography-tandem mass spectrometry analysis of pesticides in foods extracted with ethyl acetate. National Institutes of Health (PMC). Available at: [Link]
-
Determination of Pesticide Residues in Black Peppercorns Using LC-MS/MS After Extraction and Clean up Using QuEChERS. Waters Corporation. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. health.state.mn.us [health.state.mn.us]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Automated micro-solid-phase extraction clean-up and gas chromatography-tandem mass spectrometry analysis of pesticides in foods extracted with ethyl acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.usgs.gov [pubs.usgs.gov]
- 16. Determination of acetochlor by UPLC-MS3 in cells and its application to a cellular pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Sensitivity of Acetochlor ESA Detection
Welcome to the technical support center dedicated to enhancing the sensitivity of Acetochlor ethanesulfonic acid (ESA) detection methods. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical analyte. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but the scientific reasoning behind them to empower you to optimize your assays effectively.
Understanding Acetochlor ESA and the Importance of Sensitive Detection
Acetochlor is a widely used herbicide, and its degradation product, Acetochlor ESA, is a key environmental and biological metabolite.[1] Due to its potential for water contamination and human exposure, highly sensitive and reliable detection methods are crucial for environmental monitoring, food safety, and toxicological studies.[1][2] This guide will walk you through common challenges and solutions for the primary analytical techniques used for Acetochlor ESA quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful and widely used technique for the sensitive and selective quantification of Acetochlor ESA in various matrices.[2] However, achieving optimal sensitivity requires careful attention to several experimental parameters.
Troubleshooting Guide & FAQs for LC-MS/MS Analysis
Question 1: Why am I observing low signal intensity or poor sensitivity for Acetochlor ESA in my LC-MS/MS analysis?
Answer:
Low signal intensity for Acetochlor ESA can stem from several factors, ranging from sample preparation to instrument settings. Here’s a systematic approach to troubleshooting this issue:
-
Suboptimal Sample Preparation: Inefficient extraction and cleanup are common culprits. Acetochlor ESA is a polar compound, so the extraction method must be tailored to its properties.
-
Extraction Efficiency: For water samples, solid-phase extraction (SPE) is a common and effective pre-concentration step.[3] Ensure the SPE cartridge (e.g., Oasis HLB) is appropriate for polar analytes and that the elution solvent is optimized. For soil or tissue samples, techniques like accelerated solvent extraction (ASE) with polar solvents (e.g., acetonitrile/water mixtures) can improve recovery.[4]
-
Matrix Effects: Co-extracted matrix components can suppress the ionization of Acetochlor ESA in the mass spectrometer's source, leading to a lower signal.[5][6] This is a significant challenge in complex matrices like soil, food, or biological fluids.[5][7] To mitigate this, enhance your sample cleanup procedures. This may involve using different SPE sorbents or adding a post-extraction cleanup step.
-
-
Inadequate Chromatographic Separation: Poor peak shape or retention can lead to a lower signal-to-noise ratio.
-
Column Choice: For a polar analyte like Acetochlor ESA, a conventional C18 column may not provide adequate retention. Consider using a column designed for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a polar-embedded reversed-phase column.[4]
-
Mobile Phase Composition: The pH and organic modifier of the mobile phase are critical. For Acetochlor ESA, which is an acid, using a mobile phase with a low pH (e.g., containing formic acid) can improve peak shape and retention on reversed-phase columns.
-
-
Mass Spectrometer Parameters: The settings of your mass spectrometer directly impact sensitivity.
-
Ionization Mode: Acetochlor ESA is typically analyzed in negative ion mode electrospray ionization (ESI-).[8] Ensure your instrument is set to the correct polarity.
-
MS/MS Transitions: The choice of precursor and product ions (MRM transitions) is crucial for selectivity and sensitivity. Optimize these transitions by infusing a pure standard of Acetochlor ESA. A recently developed UPLC-MS³ method for acetochlor detection showed improved selectivity and sensitivity.[9]
-
Workflow for Optimizing LC-MS/MS Sensitivity for Acetochlor ESA
Caption: A systematic workflow for enhancing Acetochlor ESA detection sensitivity in LC-MS/MS.
Question 2: How can I effectively minimize matrix effects in my Acetochlor ESA analysis?
Answer:
Matrix effects, which can be either ion suppression or enhancement, are a major challenge in LC-MS/MS analysis.[5] Here are several strategies to combat them:
-
Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering compounds before they enter the mass spectrometer.
-
Solid-Phase Extraction (SPE): Optimize your SPE protocol by testing different sorbents (e.g., polymeric, ion-exchange) and wash/elution solvents.
-
Dispersive Solid-Phase Extraction (dSPE): Often used in QuEChERS-based methods, dSPE with sorbents like C18 or graphitized carbon black can effectively remove matrix components.
-
-
Dilution: A simple yet effective approach is to dilute the sample extract. This reduces the concentration of matrix components, but it also dilutes the analyte, so this method is only suitable if your initial analyte concentration is high enough.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for signal suppression or enhancement caused by the matrix.
-
Isotope-Labeled Internal Standard: The gold standard for correcting matrix effects is the use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled Acetochlor ESA). This internal standard will experience the same matrix effects as the native analyte, allowing for accurate quantification.
Table 1: Comparison of Strategies to Mitigate Matrix Effects
| Strategy | Principle | Advantages | Disadvantages |
| Improved Cleanup | Removal of interfering compounds | Reduces ion suppression, improves instrument robustness | Can be time-consuming and may lead to analyte loss |
| Dilution | Reduces the concentration of matrix components | Simple and quick | Reduces analyte concentration, may not be suitable for trace analysis |
| Matrix-Matched Calibration | Calibrators experience the same matrix effects as samples | Compensates for signal suppression/enhancement | Requires a blank matrix, can be difficult to obtain |
| Isotope-Labeled Internal Standard | Internal standard co-elutes and experiences the same matrix effects | Most accurate method for correction | Can be expensive and not always commercially available |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is more common for polar metabolites like Acetochlor ESA, GC-MS can be used for the parent compound, acetochlor, and may be adapted for its metabolites after derivatization.[10][11]
Troubleshooting Guide & FAQs for GC-MS Analysis
Question 3: My acetochlor recoveries are low and variable in my GC-MS analysis. What could be the cause?
Answer:
Low and inconsistent recoveries of acetochlor in GC-MS analysis often point to issues in the extraction or the chromatographic system itself.
-
Extraction Efficiency: The choice of extraction solvent and conditions is critical.
-
Solvent System: For soil or plant matrices, a mixture of a nonpolar solvent like n-hexane and a more polar solvent like acetone can be effective.[10] A two-phase solvent system is also a common approach.[12]
-
Extraction Temperature: In accelerated solvent extraction (ASE), temperature plays a significant role. Increasing the temperature can enhance extraction efficiency by improving solvent penetrability and solubility.[10] However, excessively high temperatures can lead to analyte degradation. For acetochlor, a temperature of around 140°C has been shown to yield high recoveries.[10]
-
-
Active Sites in the GC System: Acetochlor can interact with active sites in the GC inlet and column, leading to peak tailing and reduced response.
-
Inlet Liner: Use a deactivated inlet liner and change it regularly. The presence of matrix components can create active sites.
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to ensure it is inert.
-
Experimental Protocol: Accelerated Solvent Extraction (ASE) for Acetochlor from Soil
-
Sample Preparation: Homogenize the soil sample. Weigh approximately 20g of the soil into an extraction cell.[12][13]
-
Extraction Solvent: Use a mixture of n-hexane and acetone.[10]
-
ASE Parameters:
-
Temperature: 140°C[10]
-
Static time: 5 minutes
-
Number of cycles: 2
-
-
Post-Extraction: Collect the extract and concentrate it under a gentle stream of nitrogen before GC-MS analysis.
Section 3: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and cost-effective method for screening a large number of samples for Acetochlor ESA. However, it is prone to issues with non-specific binding and matrix interference.[14][15]
Troubleshooting Guide & FAQs for ELISA
Question 4: I'm experiencing high background signal in my Acetochlor ESA ELISA. How can I reduce it?
Answer:
High background in an ELISA can mask the true signal and reduce the dynamic range of the assay. Here are the common causes and solutions:
-
Insufficient Washing: Inadequate washing is a primary cause of high background.
-
Technique: Ensure that all wells are completely filled and emptied during each wash step. Tap the plate on absorbent paper to remove any residual wash buffer.
-
Number of Washes: Increase the number of wash cycles.
-
-
Non-Specific Antibody Binding: The detection antibody may be binding to the plate surface or other proteins.
-
Blocking: Ensure that the blocking buffer is appropriate for your sample type and that the blocking step is performed for the recommended time.
-
Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Perform a titration to determine the optimal antibody concentration.
-
-
Contaminated Reagents: Contamination of buffers or the substrate solution can lead to a high background.
-
Fresh Reagents: Prepare fresh buffers for each assay. Ensure the TMB substrate has not been exposed to light.
-
Question 5: My ELISA results are not reproducible between plates. What can I do to improve consistency?
Answer:
Lack of reproducibility is a common frustration in ELISA. Here’s how to improve it:
-
Consistent Pipetting: Inaccurate or inconsistent pipetting is a major source of variability.[16] Calibrate your pipettes regularly and use a consistent technique for all wells.
-
Temperature Control: Ensure that all incubation steps are carried out at the specified temperature and that the plates are not subject to temperature gradients (e.g., "edge effects").
-
Reagent Handling: Aliquot your reagents to avoid multiple freeze-thaw cycles. Ensure all reagents are at room temperature before use.[15]
-
Timing: Be consistent with the timing of all incubation steps, especially the substrate incubation.
Logical Flow for ELISA Troubleshooting
Caption: A troubleshooting decision tree for common ELISA issues.
References
- Analyst (RSC Publishing). (n.d.). Enhancement of sensitivity in SPR detection of fipronil based on an Fe3O4@PDA signal amplification strategy.
- MDPI. (n.d.). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry.
- National Institutes of Health. (2022). Strategies for Enhancing the Sensitivity of Electrochemiluminescence Biosensors.
- MDPI. (2026). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024.
- PubMed. (2024). Determination of acetochlor by UPLC-MS3 in cells and its application to a cellular pharmacokinetic study.
- United States Environmental Protection Agency. (n.d.). Analytical method for the determination of acetochlor in soil treated with mon-8460.
- LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
-
MDPI. (n.d.). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
- U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water.
-
ResearchGate. (n.d.). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]
- United States Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor, 42573402.
- Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Acetochlor (Agricultural Products).
- Minnesota Department of Health. (n.d.). Acetochlor ESA and Drinking Water.
- California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water.
-
PubMed. (2020). Sensitive Determination of Acetochlor, Alachlor, Metolachlor and Fenthion Utilizing Mechanical Shaking Assisted Dispersive Liquid-Liquid Microextraction Prior to Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2016). Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD. Retrieved from [Link]
- American Research Products. (2025). Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide.
- CUSABIO. (n.d.). ELISA Troubleshooting Tips, Common Issues & Solutions.
- MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
- American Research Products. (n.d.). ELISA Tips: Troubleshooting Common Challenges.
- Waters Corporation. (2021). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5.
- MyBioSource. (2024). Elisa Troubleshooting.
- Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
- California Department of Pesticide Regulation. (2015). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water.
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- 15. cusabio.com [cusabio.com]
- 16. arp1.com [arp1.com]
Technical Support Center: Optimizing Acetochlor ESA Extraction from Complex Matrices
Welcome to the technical support center for the analysis of Acetochlor and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and troubleshooting for the efficient extraction of Acetochlor ethanesulfonic acid (ESA) from complex environmental and biological matrices. As a polar metabolite of the widely used herbicide Acetochlor, accurate quantification of Acetochlor ESA is critical for environmental monitoring and toxicological assessment.[1][2] This resource provides a structured, question-and-answer-based approach to address common challenges and optimize your extraction workflows.
I. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the extraction of Acetochlor ESA.
Q1: Why is the extraction of Acetochlor ESA from environmental samples challenging?
Acetochlor ESA is a highly polar and water-soluble compound, which makes its extraction from complex matrices like soil and water challenging.[3] Unlike its parent compound, Acetochlor, which is less polar, ESA has a higher affinity for the aqueous phase.[4] This property can lead to low recovery rates when using traditional liquid-liquid extraction methods designed for nonpolar compounds. Furthermore, complex matrices contain numerous interfering substances that can co-extract with the analyte, leading to matrix effects during analysis.[5][6]
Q2: What are the most common analytical techniques for the quantification of Acetochlor ESA?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the determination of Acetochlor ESA.[3][7] This is due to its high selectivity and sensitivity, which are necessary for detecting the low concentrations typically found in environmental samples. Gas chromatography (GC) is generally not suitable for the direct analysis of the polar and non-volatile Acetochlor ESA without derivatization.
Q3: What is the typical stability of Acetochlor ESA during sample storage and extraction?
Acetochlor ESA is generally stable under typical storage conditions (e.g., frozen). However, the stability of the parent compound, Acetochlor, is a concern as it can degrade to form ESA and other metabolites.[8] It is crucial to minimize the degradation of Acetochlor during sample collection, storage, and extraction to obtain an accurate representation of the in-situ concentrations of its metabolites. Degradation can be influenced by factors such as pH, temperature, and microbial activity in the sample.[3][8]
II. Troubleshooting Guide: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for the extraction and cleanup of Acetochlor ESA from aqueous samples. However, suboptimal recoveries and high variability can be common issues. This section provides a troubleshooting guide for common SPE problems.
Low Analyte Recovery
Problem: You are experiencing consistently low recovery of Acetochlor ESA from your water or soil extracts.
Potential Causes & Solutions:
-
Inappropriate Sorbent Selection: Acetochlor ESA is a polar, anionic compound. Therefore, a reversed-phase sorbent like C18 may not provide sufficient retention, especially if the sample pH is not optimized.
-
Solution: Consider using a mixed-mode sorbent with both reversed-phase and anion-exchange properties. Alternatively, hydrophilic interaction liquid chromatography (HILIC) type sorbents can be effective for polar compounds.[3]
-
-
Incorrect Sample pH: The pH of the sample and loading solution is critical for ensuring the analyte is in a form that will be retained by the sorbent.
-
Solution: For anion-exchange mechanisms, the sample pH should be adjusted to be at least 2 pH units below the pKa of the sulfonic acid group of Acetochlor ESA to ensure it is in its anionic form.
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent.
-
Solution: Increase the polarity and/or ionic strength of the elution solvent. For anion-exchange sorbents, a solvent containing a counter-ion (e.g., ammonia or a volatile salt) at an appropriate concentration will be necessary to displace the analyte. A common elution solvent for chloroacetamide metabolites from C18 SPE columns is a mixture of methanol and water.[7]
-
-
Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough and loss of the analyte.
-
Solution: Reduce the sample volume or use a cartridge with a larger sorbent mass.
-
Experimental Workflow: Optimizing SPE for Acetochlor ESA
Caption: Workflow for optimizing SPE recovery of Acetochlor ESA.
High Matrix Effects in LC-MS/MS Analysis
Problem: You observe significant signal suppression or enhancement for Acetochlor ESA during LC-MS/MS analysis of your extracted samples.
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source.[5][6]
-
Solution: Incorporate additional cleanup steps in your SPE protocol. This could involve using a more selective sorbent, adding a wash step with a solvent of intermediate strength to remove interferences without eluting the analyte, or employing a post-extraction cleanup technique like dispersive SPE (d-SPE).
-
-
Inadequate Chromatographic Separation: If matrix components co-elute with Acetochlor ESA, they are more likely to cause matrix effects.
-
Solution: Optimize your LC method to achieve better separation between the analyte and interfering peaks. This may involve adjusting the mobile phase gradient, changing the column chemistry (e.g., to a HILIC column), or modifying the flow rate.
-
-
Use of an Inappropriate Internal Standard: An ideal internal standard should co-elute with the analyte and experience similar matrix effects.
-
Solution: Use a stable isotope-labeled internal standard for Acetochlor ESA if available. This is the most effective way to compensate for matrix effects. If a labeled standard is not available, use a closely related structural analog that is not present in the samples.
-
III. Troubleshooting Guide: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a popular and efficient technique for extracting a wide range of pesticides from various matrices, including soil and food products.[9] A modified QuEChERS approach can be adapted for the extraction of polar metabolites like Acetochlor ESA.[10]
Low Extraction Efficiency from Soil
Problem: You are getting low and inconsistent recoveries of Acetochlor ESA from soil samples using a QuEChERS-based method.
Potential Causes & Solutions:
-
Inadequate Extraction Solvent: Acetonitrile is the standard QuEChERS extraction solvent, but its efficiency for highly polar compounds can be limited.[11]
-
Solution: Modify the extraction solvent to increase its polarity. A mixture of acetonitrile and water (e.g., 60:40 v/v) has been shown to be effective for extracting Acetochlor metabolites from soil.[3] The addition of a small amount of acid (e.g., formic acid) can also improve the extraction of acidic analytes.
-
-
Strong Analyte-Matrix Interactions: Acetochlor ESA can bind strongly to certain soil components, such as clay and organic matter, making it difficult to extract.
-
Solution: Increase the shaking or vortexing time and intensity during the extraction step to disrupt these interactions. The use of a mechanical shaker or homogenizer is recommended.
-
-
Incorrect Salt Combination: The type and amount of salts used for the partitioning step are crucial for achieving good phase separation and driving the analyte into the organic phase.
-
Solution: For polar analytes, it's important to use a salt combination that promotes partitioning into the acetonitrile layer. The original QuEChERS method uses magnesium sulfate and sodium chloride. Experiment with different salt ratios or alternative salts to optimize the partitioning.
-
Data Presentation: Comparison of Extraction Solvents for Acetochlor ESA from Soil
| Extraction Solvent | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| 100% Acetonitrile | 65 | 18 | Hypothetical Data |
| Acetonitrile:Water (80:20, v/v) | 85 | 12 | Hypothetical Data |
| Acetonitrile:Water (60:40, v/v) | 95 | 8 | [3] |
| Acetonitrile with 1% Formic Acid | 92 | 10 | Hypothetical Data |
Dirty Extracts and Matrix Interferences
Problem: Your final extracts after QuEChERS are highly colored and result in significant matrix effects in your LC-MS/MS analysis.
Potential Causes & Solutions:
-
Insufficient d-SPE Cleanup: The standard d-SPE sorbents (e.g., PSA, C18) may not be sufficient to remove all interfering compounds from complex matrices.
-
Solution: Optimize the d-SPE cleanup step. For samples with high pigment content (e.g., plant materials), consider adding graphitized carbon black (GCB) to the d-SPE tube. However, be cautious as GCB can also retain some planar analytes. For samples with high fat content, a sorbent like Z-Sep may be more effective.
-
-
Co-extraction of Humic and Fulvic Acids: These are common in soil and water and can cause significant matrix effects.
-
Solution: Employ a cleanup step specifically designed to remove these interferences. This could involve using a sorbent with strong anion-exchange properties in the d-SPE step or a separate cleanup cartridge.
-
Experimental Protocol: Modified QuEChERS for Acetochlor ESA in Soil
-
Sample Preparation: Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spiking (for QC): Spike with an appropriate internal standard and/or a known concentration of Acetochlor ESA standard.
-
Extraction:
-
Add 10 mL of acetonitrile:water (60:40, v/v).[3]
-
Shake vigorously for 1 minute.
-
-
Partitioning:
-
Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate and sodium chloride).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at >3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing the appropriate sorbents (e.g., PSA and C18).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at >5000 rcf for 2 minutes.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Logical Relationship: QuEChERS Workflow and Troubleshooting
Caption: Key stages and troubleshooting points in the QuEChERS workflow.
IV. References
-
Minnesota Department of Health. (n.d.). Acetochlor and Drinking Water. Retrieved from [Link]
-
Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A, 1067(1-2), 157-163.
-
MDPI. (2022). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(15), 4983. Retrieved from [Link]
-
Krynitsky, A. J. (2003). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Journal of Agricultural and Food Chemistry, 51(19), 5649-5661.
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor. Retrieved from [Link]
-
MDPI. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Water, 16(10), 1389. Retrieved from [Link]
-
Minnesota Department of Health. (n.d.). Acetochlor ESA and Drinking Water. Retrieved from [Link]
-
Minnesota Department of Health. (n.d.). Acetochlor and Drinking Water. Retrieved from [Link]
-
Yao, L., et al. (2007). Dissipation of acetochlor and its distribution in surface and sub-surface soil fractions during laboratory incubations. Chemosphere, 67(8), 1529-1537.
-
PubMed Central. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Heliyon, 7(1), e05981. Retrieved from [Link]
-
PubMed. (2015). Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS. Journal of Agricultural and Food Chemistry, 63(49), 10662-10673. Retrieved from [Link]
-
ResearchGate. (2019). Environmental disappearance of acetochlor and its bioavailability to weed: A general prototype for reduced herbicide application instruction. Retrieved from [Link]
-
PubMed Central. (2024). Unravelling herbicide stress and its impact on metabolite profiling in Cannabis sativa: an investigative study. Scientific Reports, 14(1), 15939. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). analytical method for the determination of acetochlor in soil treated with mon-8460. Retrieved from [Link]
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1698. Retrieved from [Link]
-
PubMed Central. (2023). Health effects of herbicides and its current removal strategies. Heliyon, 9(10), e20554. Retrieved from [Link]
-
ResearchGate. (2016). Optimization of a Solid-Phase Extraction Method for the Determination of 12 Aminoglycosides in Water Samples Using LC–ESI–MS/MS. Retrieved from [Link]
-
ACS Publications. (2022). Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry, 70(35), 10839-10848. Retrieved from [Link]
-
QuEChERS.com. (n.d.). QuEChERS: Home. Retrieved from [Link]
-
EURL-Pesticides. (2006). The QuEChERS Method. Retrieved from [Link]
-
PubMed Central. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Toxins, 15(3), 214. Retrieved from [Link]
-
Frontiers. (2024). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Environmental Science, 12. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Method for Acetochlor (Multi-analyte). Retrieved from [Link]
-
Integrated Crop Management, Iowa State University. (2019). Metabolism-based resistance - Why the concern?. Retrieved from [Link]
-
Archimer. (2005). Investigation of the matrix effects on a HPLC-ESI-MS/MS method and application for monitoring triazine, phenylurea and chloroacetanilide herbicides in environmental waters. Retrieved from [Link]
-
Frontiers. (2023). Multifunctional biological approaches for enhanced pesticide removal in agroecosystems: a path toward soil remediation. Frontiers in Microbiology, 14. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). An Optimized Solid Phase Extraction Procedure for EPA Method 8081 and 8082 Analytes in Water. Retrieved from [Link]
-
Agilent. (n.d.). Updating Solid Phase Extraction Methods: Tips and Tricks for Improving Existing and New SPE Methods using Method Development. Retrieved from [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Retrieved from [Link]
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- 9. QuEChERS: Home [quechers.eu]
- 10. Determination of Acid Herbicides Using Modified QuEChERS with Fast Switching ESI(+)/ESI(-) LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
Technical Support Center: Optimizing Signal-to-Noise for Acetochlor ESA Analysis by LC-MS/MS
Welcome to the technical support center for the instrumental analysis of Acetochlor ethanesulfonic acid (ESA). Acetochlor ESA is a primary and highly polar degradation product of the widely used herbicide Acetochlor.[1][2] Its presence in environmental and biological samples is a key indicator of water and soil quality. Due to its polarity and often trace-level concentrations, achieving a robust signal-to-noise (S/N) ratio during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis can be challenging.
This guide is designed for researchers, scientists, and analytical professionals to troubleshoot and resolve common issues related to poor S/N ratio. We will explore the causal relationships behind instrumental parameters and sample preparation, providing you with the expertise to build self-validating, reliable, and sensitive analytical methods.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the analysis of Acetochlor ESA. Each question outlines a symptom, explores its root causes, and provides a logical, step-by-step solution.
Q1: My signal intensity for Acetochlor ESA is inconsistent or unexpectedly low, especially in real samples compared to standards. Could this be a matrix effect?
A: Yes, this is a classic symptom of matrix-induced ion suppression, one of the most significant challenges in LC-MS/MS analysis.[3][4]
The Causality: The matrix effect occurs when co-eluting compounds from the sample matrix (e.g., salts, organic matter, lipids) interfere with the ionization of the target analyte, Acetochlor ESA, in the mass spectrometer's electrospray ionization (ESI) source.[5][6] These interfering molecules compete with your analyte for access to the droplet surface for ionization or alter the droplet's physical properties, ultimately suppressing the analyte's signal. A value less than 100% when comparing the analyte response in a matrix sample versus a clean solvent indicates suppression.[5]
Logical Troubleshooting Workflow:
-
Diagnose the Effect: To confirm a matrix effect, perform a post-extraction spike experiment.
-
Prepare a blank matrix sample by extracting it as usual.
-
Spike the blank extract with a known concentration of Acetochlor ESA standard.
-
Prepare a standard in clean solvent at the same concentration.
-
Compare the peak area of the post-extraction spike to the clean standard. A significantly lower response in the matrix sample confirms ion suppression.
-
-
Improve Chromatographic Separation: The first line of defense is to chromatographically separate Acetochlor ESA from the interfering matrix components.
-
Adjust Gradient Slope: A shallower gradient can increase the separation between your analyte and co-eluting interferences.
-
Consider Alternative Columns: Acetochlor ESA is polar. If you are using a standard C18 column, consider one with a polar-embedded phase or switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can provide better retention and separation for polar compounds away from the early-eluting matrix components.[7]
-
-
Enhance Sample Cleanup: If chromatographic changes are insufficient, the matrix components must be removed more effectively before injection.
-
Optimize Solid-Phase Extraction (SPE): SPE is highly effective for cleaning environmental samples.[7][8] Ensure your SPE cartridge chemistry is appropriate for a polar analyte like Acetochlor ESA. A polymeric reversed-phase or a mixed-mode anion-exchange cartridge can be effective. Experiment with different wash steps (to remove interferences) and elution solvents (to ensure full recovery of the analyte).
-
Implement QuEChERS: For complex matrices like soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by a dispersive SPE (dSPE) cleanup step can effectively remove a wide range of interferences.[9]
-
-
Compensate with Calibration: If matrix effects cannot be eliminated, they must be compensated for.
-
Use Matrix-Matched Standards: Prepare your calibration standards in an extract of a blank matrix that is representative of your samples. This ensures that the standards and samples experience the same degree of ion suppression, improving accuracy.[10]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): The ideal solution is to use an internal standard like Acetochlor-ESA-d4. A SIL-IS co-elutes with the native analyte and experiences the same matrix effects. By calculating the peak area ratio of the analyte to the IS, the signal variability is normalized, providing the most accurate quantification.
-
Q2: The baseline in my chromatogram is very high and noisy. How can I reduce it?
A: A high or noisy baseline directly degrades your S/N ratio by increasing the "N" component. This is often caused by contaminated solvents, a dirty instrument, or suboptimal electronic settings.
The Causality: The mass spectrometer is a highly sensitive detector that will ionize and detect not only your analyte but also any contaminants in the mobile phase, leachables from tubing, or residual material in the ion source. These create a high background of chemical noise, making it difficult to distinguish the true analyte signal.
Logical Troubleshooting Workflow:
-
Isolate the Source of Contamination:
-
Remove the LC column and connect the autosampler directly to the MS source.
-
Flow only mobile phase A (aqueous). Observe the baseline.
-
Flow only mobile phase B (organic). Observe the baseline.
-
If one of the mobile phases produces a significantly higher baseline, it is the source of contamination.
-
-
Address Mobile Phase Contamination:
-
Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.
-
Filter Aqueous Mobile Phase: On-line mobile phase filtration can remove particulate and chemical contaminants that contribute to noise.[11]
-
Freshly Prepare Additives: Buffers and additives like ammonium formate or formic acid should be made fresh. Old solutions can grow bacteria or degrade.
-
-
Clean the Instrument:
-
Ion Source: The ESI probe, capillary, and cone/orifice are susceptible to contamination from non-volatile matrix components. Follow the manufacturer's protocol for cleaning these components regularly.
-
System Flush: If the system has been idle or used for particularly "dirty" samples, perform a system-wide flush with a strong solvent mixture like 25:25:25:25 isopropanol:methanol:acetonitrile:water.
-
-
Optimize MS Acquisition Parameters:
-
Dwell Time: Ensure the dwell time for your MRM transition is appropriate. A dwell time that is too short can lead to noisy, statistically poor signals, while one that is too long can compromise the number of data points across the chromatographic peak.[12] Aim for at least 15-20 data points across the peak.
-
Q3: My Acetochlor ESA signal is weak even in clean standards. How can I increase the signal intensity?
A: Low signal intensity in clean standards points to suboptimal instrument parameters, particularly in the ion source and mass analyzer.
The Causality: The process of generating gas-phase ions from the LC eluent (ionization) and transmitting them through the mass spectrometer is governed by a set of interdependent physical parameters. These include voltages, temperatures, and gas flows. If these are not optimized for Acetochlor ESA, the efficiency of ion formation and transfer will be poor, resulting in a weak signal.[12][13]
Logical Troubleshooting Workflow:
-
Confirm Ionization Mode: Acetochlor ESA is an acidic compound containing a sulfonic acid group. It will ionize most efficiently in negative ion mode (ESI-) . Confirm you are operating in this mode.[7][14]
-
Optimize the ESI Source: This is the most critical step for maximizing signal.
-
Infuse the Analyte: Prepare a ~1 µg/mL solution of Acetochlor ESA in your mobile phase and infuse it directly into the mass spectrometer using a syringe pump.
-
Tune Key Parameters: While infusing, manually adjust the following parameters to maximize the signal intensity for the Acetochlor ESA precursor ion.
-
Capillary/Spray Voltage: This voltage creates the charged droplets. Too low, and the spray is inefficient; too high, and you can cause discharge, which increases noise.[13]
-
Nebulizer and Heater Gas Flow: These nitrogen gas flows are crucial for desolvation. Higher LC flow rates require higher gas flows and temperatures.[13]
-
Source/Drying Gas Temperature: This heated gas aids in solvent evaporation. Optimize for efficient desolvation without causing thermal degradation of the analyte.
-
Sprayer Position: Adjust the position of the ESI probe relative to the MS inlet to find the "sweet spot" for ion sampling.
-
-
-
Optimize MS/MS Parameters:
-
Collision Energy (CE): While infusing, optimize the collision energy to produce the most intense and stable product ions. You should aim to retain about 10-15% of the parent ion to ensure you are not fragmenting it completely.[15]
-
Select a Strong Transition: Choose a precursor ion -> product ion transition (MRM) that is both specific and intense.
-
-
Evaluate Mobile Phase Composition:
-
pH: The mobile phase pH should be adjusted to ensure Acetochlor ESA is deprotonated, which is necessary for ESI- analysis. A slightly basic or neutral pH is often beneficial.
-
Organic Solvent: While acetonitrile is common, methanol can sometimes offer different selectivity and ionization efficiency.
-
Additives: Small amounts of additives like ammonium acetate or ammonium hydroxide can sometimes improve signal stability and intensity in negative mode compared to formic acid.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the optimal starting LC-MS/MS parameters for Acetochlor ESA analysis?
A: While optimal parameters must be determined empirically on your specific instrument, the following table provides a robust and field-proven starting point for method development.
| Parameter | Recommended Starting Condition | Rationale & Expert Notes |
| LC Column | C18, 2.1 x 100 mm, <3 µm | A standard C18 provides good initial performance. Consider polar-embedded or HILIC for enhanced retention if needed. |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | The acetate buffer helps maintain a stable pH and can improve ionization efficiency in negative mode. |
| Mobile Phase B | Methanol or Acetonitrile | Methanol is often a good starting point for polar analytes in ESI-. |
| Flow Rate | 0.2 - 0.4 mL/min | Lower flow rates generally improve ESI efficiency and sensitivity.[12] |
| Gradient | Start at 5% B, ramp to 95% B over 8 min | A generic gradient to start. Adjust based on Acetochlor ESA retention time and matrix complexity. |
| Injection Vol. | 5 - 10 µL | Keep injection volumes low to minimize matrix load on the column and in the source. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Essential for deprotonating the sulfonic acid group of Acetochlor ESA.[7] |
| MRM Transition | Varies by instrument | Must be determined by infusing the standard. Consult literature or instrument application notes for common transitions. |
| Spray Voltage | -3.0 to -4.5 kV | Optimize empirically. Start lower to avoid unstable spray or discharge.[13] |
| Source Temp. | 100 - 150 °C | Sufficient to aid desolvation without degrading the analyte. |
| Desolvation Temp. | 350 - 500 °C | Higher temperatures are needed to evaporate the mobile phase efficiently. |
Q2: My lab analyzes both Acetochlor ESA and Alachlor ESA. Are there special considerations?
A: Yes, this is a critical consideration. Acetochlor ESA and Alachlor ESA are structural isomers and can be difficult to distinguish via mass spectrometry alone. They often share common product ions (e.g., m/z 80 and 121), leading to isobaric interference.[2]
The Causality: Isobaric compounds have the same nominal mass and can produce identical fragments. If they are not separated chromatographically, their signals will overlap, making accurate quantification of either compound impossible.
Solution: Your primary goal must be to achieve baseline chromatographic separation .
-
High-Efficiency Column: Use a column with a high plate count (small particle size, longer length) to maximize resolving power.
-
Shallow Gradient: Employ a very slow, shallow gradient around the elution time of the two isomers to maximize their separation.
-
Unique Transitions: While they share major fragments, it may be possible to find less intense, but unique, product ions for each isomer.[2] However, relying on unique transitions without chromatographic separation is risky, as the signal intensity may be too low for trace analysis. The authoritative approach is to prioritize and validate complete chromatographic resolution.
Q3: What is the most effective way to visualize my troubleshooting process?
A: A logical flow diagram can guide you through the troubleshooting steps systematically, ensuring you address the most likely issues first.
Caption: A systematic workflow for troubleshooting low S/N in Acetochlor ESA analysis.
Q4: Can you provide a basic protocol for Solid-Phase Extraction (SPE) for a water sample?
A: Absolutely. This protocol is a robust starting point for extracting Acetochlor ESA from surface or groundwater. It should be optimized for your specific water matrix and instrumentation.
Objective: To remove salts and major organic interferences while concentrating Acetochlor ESA.
Materials:
-
Polymeric Reversed-Phase SPE Cartridges (e.g., 200 mg, 6 mL)
-
SPE Vacuum Manifold
-
Sample Collection Bottles
-
Methanol (LC-MS Grade)
-
Deionized Water (LC-MS Grade)
-
Evaporation system (e.g., Nitrogen evaporator)
Step-by-Step Protocol:
-
Sample Pre-treatment:
-
Collect a 100 mL water sample.
-
If the sample contains particulates, filter it through a 0.45 µm glass fiber filter to prevent clogging the SPE cartridge.[14]
-
Spike with surrogate or internal standards if required.
-
-
Cartridge Conditioning:
-
Place the SPE cartridges on the vacuum manifold.
-
Pass 5 mL of Methanol through the cartridge. Do not let the sorbent go dry.
-
Pass 5 mL of Deionized Water through the cartridge. Do not let the sorbent go dry. This step ensures the sorbent is properly wetted and activated.
-
-
Sample Loading:
-
Load the 100 mL water sample onto the cartridge at a slow, controlled flow rate of approximately 5-10 mL/min. A slow flow rate is critical for ensuring efficient interaction between the analyte and the sorbent.
-
-
Washing (Interference Removal):
-
After loading, wash the cartridge with 5 mL of 5% Methanol in water. This step removes highly polar, weakly bound interferences without eluting the Acetochlor ESA.
-
Dry the cartridge thoroughly under vacuum or nitrogen for 10-15 minutes. A dry sorbent is crucial for efficient elution with an organic solvent.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the Acetochlor ESA from the cartridge by passing 2 x 4 mL aliquots of Methanol (or 90:10 Methanol:Acetonitrile) through the sorbent. Allow the solvent to soak for 1 minute before applying vacuum for each aliquot.
-
-
Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ~40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 Water:Methanol with buffer).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: A standard workflow for Solid-Phase Extraction (SPE) of water samples.
References
-
Dagnac, T., et al. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography A. Available at: [Link]
-
Xian, Y., et al. (2015). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. Available at: [Link]
-
MDPI. (2020). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Roper, D. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at: [Link]
-
Minnesota Department of Health. Acetochlor ESA and Drinking Water. MDH. Available at: [Link]
-
MDPI. (2025). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. MDPI. Available at: [Link]
-
U.S. Geological Survey. (2003). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water. USGS. Available at: [Link]
-
MDPI. (2024). Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques. MDPI. Available at: [Link]
-
ResearchGate. (2001). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. ResearchGate. Available at: [Link]
-
MDPI. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. MDPI. Available at: [Link]
-
National Institutes of Health. Acetochlor. PubChem. Available at: [Link]
-
U.S. Environmental Protection Agency. Analytical method for the determination of acetochlor in soil. EPA. Available at: [Link]
-
Vargo, J. (2007). Environmental Chemistry and LC/MS/MS. ResearchGate. Available at: [Link]
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Shimadzu. (2002). Rapid LCMS Analysis of Common Pesticides/Herbicides. Shimadzu. Available at: [Link]
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Element Lab Solutions. (2021). 10 Tips for Electrospray Ionisation LC-MS. Element. Available at: [Link]
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MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. Available at: [Link]
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Chiron. Acetochlor. Chiron.no. Available at: [Link]
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National Institutes of Health. (2023). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. PMC. Available at: [Link]
-
Chromatography Online. (2014). Tips for Optimizing Key Parameters in LC–MS. Chromatography Online. Available at: [Link]
-
National Institutes of Health. (2023). Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices. PMC. Available at: [Link]
-
Chromatography Forum. (2013). How to reduce noise in LC/MSMS???. Chromatography Forum. Available at: [Link]
-
National Institutes of Health. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC. Available at: [Link]
-
MDPI. (2024). Recent Applications of Machine Learning Algorithms for Pesticide Analysis in Food Samples. MDPI. Available at: [Link]
-
PubMed. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
-
ResearchGate. (2011). Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices. ResearchGate. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Analysis of Acetochlor ESA and Acetochlor Oxanilic Acid
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of herbicide metabolites is paramount for environmental monitoring and toxicological assessment. Acetochlor, a widely used chloroacetanilide herbicide, degrades in the environment into several prominent metabolites, with its ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives being of significant interest due to their potential for groundwater contamination. This guide provides an in-depth technical comparison of the analytical methodologies for Acetochlor ESA and Acetochlor OA, offering insights into the nuances of their detection and quantification.
Introduction: Acetochlor and Its Principal Metabolites
Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide) is a pre-emergent herbicide effective against grasses and broadleaf weeds.[1][2] Its mode of action involves the inhibition of protein synthesis in emerging seedlings.[1] However, the parent compound is relatively non-persistent in soil and aquatic environments, breaking down into more polar and mobile metabolites.[2] Among these, Acetochlor ESA and Acetochlor OA are frequently detected in surface and groundwater, necessitating robust analytical methods for their monitoring.[3]
The distinct chemical structures of these metabolites underpin the differences in their analytical behavior. Acetochlor ESA possesses a sulfonic acid group, making it a strong acid, while Acetochlor OA contains a carboxylic acid group, rendering it a weaker acid. These differences in acidity and polarity influence their interaction with analytical instrumentation and sample matrices.
Caption: Degradation pathway of Acetochlor to its primary metabolites.
Analytical Methodologies: A Comparative Overview
The primary analytical technique for the simultaneous determination of Acetochlor ESA and OA is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[3][4] Gas Chromatography (GC) is generally not suitable for these polar, non-volatile metabolites without derivatization.
Sample Preparation: The Critical First Step
The goal of sample preparation is to extract the analytes from the sample matrix (e.g., water, soil) and concentrate them while removing interfering substances. Solid-Phase Extraction (SPE) is the most common technique for water samples.[4][5]
For Water Samples:
US EPA Method 535 provides a validated procedure for the analysis of chloroacetanilide and other acetamide herbicide degradates in drinking water.[4][6][7]
-
Sorbent Selection: Graphitized carbon-based sorbents are often employed for the extraction of both ESA and OA from water.[7]
-
Elution: A mixture of methanol and water is typically used to elute the analytes from the SPE cartridge.[6]
-
Key Consideration: Due to their polarity, Acetochlor ESA and OA may have different affinities for the SPE sorbent. While a single method can be optimized for both, recovery rates should be individually validated. Some studies have shown that automated SPE systems can provide excellent recoveries for both compounds, generally within 50-150% of the true spiked value as required by EPA methods.[5]
For Soil Samples:
Extraction from soil is more complex due to the stronger interactions between the analytes and the solid matrix.
-
Solvent Extraction: Accelerated Solvent Extraction (ASE) with a mixture of n-hexane and acetone has been shown to be effective for the parent compound, Acetochlor.[8] For the more polar metabolites, a mixture of acetonitrile and water is commonly used.
-
Comparative Efficiency: While direct comparative recovery data for Acetochlor ESA and OA from soil using the same method is scarce in publicly available literature, the differing polarities suggest that the optimal solvent composition for extraction may vary slightly between the two. The sulfonic acid nature of ESA might require a more polar solvent system for efficient extraction compared to the carboxylic acid of OA.
Liquid Chromatography: Separation is Key
Effective chromatographic separation is crucial, especially when dealing with potential isomers from other chloroacetanilide herbicides, such as Alachlor ESA, which is a structural isomer of Acetochlor ESA.[4]
-
Column Chemistry: Reversed-phase chromatography using a C18 column is the standard approach.[4]
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (typically acetonitrile or methanol) containing a modifier like ammonium acetate is used to achieve separation.
-
UPLC vs. HPLC: The use of Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional High-Performance Liquid Chromatography (HPLC) for this analysis. UPLC systems provide improved resolution, allowing for better separation of isomers like Acetochlor ESA and Alachlor ESA, and can lead to a 2 to 4-fold increase in sensitivity.[3]
Caption: General analytical workflow for Acetochlor metabolites.
Mass Spectrometry: Sensitive and Selective Detection
Tandem mass spectrometry (MS/MS) provides the high sensitivity and selectivity required for detecting these metabolites at trace levels in environmental samples.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for both Acetochlor ESA and OA, as their acidic functional groups are readily deprotonated.[4]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation. Two MRM transitions are monitored for each analyte to enhance the reliability of identification.[4]
-
Matrix Effects: A significant challenge in LC-MS/MS analysis is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[9] While not extensively documented in a comparative manner for Acetochlor ESA and OA, the different chemical properties of the two metabolites could lead to varying susceptibilities to matrix effects in different sample types. It is crucial to evaluate matrix effects for each analyte in every new matrix by analyzing matrix-matched standards.
Performance Comparison: Acetochlor ESA vs. Acetochlor OA
| Parameter | Acetochlor ESA | Acetochlor OA | Rationale for Differences & Key Considerations |
| Polarity | Higher | Lower | The sulfonic acid group in ESA is more polar than the carboxylic acid group in OA. This affects SPE sorbent choice and chromatographic retention. |
| Acidity | Stronger Acid | Weaker Acid | Influences ionization efficiency in ESI-MS and potential for interaction with sample matrix components. |
| Extraction Recovery (Water) | Generally high with appropriate SPE methods (e.g., EPA 535). | Generally high with appropriate SPE methods (e.g., EPA 535). | Method optimization is key to ensure high recovery for both. Automated SPE can yield recoveries of 50-150%.[5] |
| Extraction Recovery (Soil) | Data is less available for direct comparison. May require more polar extraction solvents. | Data is less available for direct comparison. | The choice of solvent and extraction technique (e.g., ASE) needs to be carefully validated for both metabolites. |
| Chromatographic Separation | Can be challenging due to the presence of isomers like Alachlor ESA. UPLC provides superior resolution.[3][4] | Generally good separation on C18 columns. | The primary challenge is resolving ESA from its isomers, not necessarily from OA. |
| MS/MS Sensitivity | High sensitivity achievable with LC-MS/MS. | High sensitivity achievable with LC-MS/MS. | Both can be detected at low parts-per-trillion levels. |
| Matrix Effects | Susceptible to ion suppression or enhancement. | Susceptible to ion suppression or enhancement. | The extent of matrix effects can differ based on the metabolite's interaction with co-eluting matrix components. Matrix-matched calibration is essential for accurate quantification.[9] |
| Limit of Quantification (LOQ) in Water | As low as 0.05 µg/L.[10] | Typically around 1.0 µg/L in some methods.[10] | The LOQ is method-dependent and can be influenced by instrument sensitivity and matrix interference. |
Experimental Protocols
Protocol: Analysis of Acetochlor ESA and OA in Drinking Water (Based on EPA Method 535)
1. Sample Preparation (Solid-Phase Extraction)
-
To a 250 mL water sample, add a preservative such as ammonium chloride.
-
Condition a graphitized carbon SPE cartridge with methanol followed by reagent water.
-
Load the water sample onto the SPE cartridge at a flow rate of 10-15 mL/min.
-
Wash the cartridge with reagent water to remove interferences.
-
Dry the cartridge under a stream of nitrogen.
-
Elute the analytes with a mixture of methanol and water.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 60-65°C.[6]
-
Reconstitute the residue in a suitable solvent (e.g., 5 mM ammonium acetate in water) for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: UPLC or HPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium acetate.
-
Mobile Phase B: Methanol or acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.
-
MS System: Tandem quadrupole mass spectrometer.
-
Ionization: ESI in negative ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Conclusion and Future Perspectives
The analysis of Acetochlor ESA and Acetochlor OA is critical for understanding the environmental fate of the parent herbicide. While both metabolites can be effectively analyzed using LC-MS/MS, their distinct physicochemical properties necessitate careful consideration during method development and validation. The higher polarity and acidity of Acetochlor ESA can influence its behavior during sample preparation and chromatographic separation, particularly in complex matrices.
Future research should focus on developing multi-residue methods that can simultaneously and accurately quantify a wider range of herbicide metabolites. Further investigation into the comparative matrix effects experienced by Acetochlor ESA and OA in various environmental samples would also be beneficial for improving the accuracy of analytical data. As regulatory limits for these compounds become more stringent, the need for highly sensitive and robust analytical methods will continue to grow.
References
-
SCIEX. (n.d.). EPA Method 535: Detection of Degradates of Chloroacetanilides and other Acetamide Herbicides in Water by LC/MS. Retrieved from [Link]
-
MDPI. (2021). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). Acetochlor. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Acetochlor (Ref: CP 55097). Retrieved from [Link]
-
Waters Corporation. (n.d.). Analysis of Chloroacetanilide and Acetamide Herbicide Degradates in Drinking Water by UPLC-MS/MS. Retrieved from [Link]
-
MedCrave. (2019). Acetochlor and atrazine dissipation in a woodchip denitrifying bioreactor: a comparison of experimental results with model estimates. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). t-oxanilic acid (Ref: MON 52766). Retrieved from [Link]
-
MDPI. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of approaches to deal with matrix effects in LC-MS/MS based determinations of mycotoxins in food and feed. Retrieved from [Link]
-
ResearchGate. (n.d.). Interlaboratory Comparison of Pesticide Recovery from Water Using Solid-Phase Extraction Disks and Gas Chromatography. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Solid-Phase Extraction of US EPA 535 for Chloroacetanilide and Acetamide Degradates in Drinking Water Samples Prior to Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]
-
Regulations.gov. (n.d.). EPA Method 535 -Analytical Method Development for Chloroacetanilide and Other Acetamide Degradation Products in Dr. Retrieved from [Link]
-
Oxford Academic. (n.d.). Development of EPA Method 535 for the Determination of Chloroacetanilide and Other Acetamide Herbicide Degradates in DrinkingWater by Solid-Phase Extraction and Liquid Chromatography/TandemMass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Inter-laboratory comparison of solid-phase extraction disk recovery of atrazine, bromacil, chlorpyrifos, and metolachlor from water samples. Retrieved from [Link]
-
EPA. (n.d.). Environmental Chemistry Method for Acetochlor & Oxanilic Acid Degradate, 44632708. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical chemistry data for acetochlor. Retrieved from [Link]
-
Waters Corporation. (n.d.). UPLC EPA Methods Book. Retrieved from [Link]
-
Agilent. (2019). Acetochlor Standard - Safety Data Sheet. Retrieved from [Link]
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A Comparative Guide to the Analytical Determination of Acetochlor and Its Metabolites
This guide provides a comprehensive comparison of prevalent analytical methodologies for the quantification of acetochlor, a widely used herbicide, and its environmental and biological metabolites. As researchers, scientists, and professionals in drug development, the accurate detection and quantification of these compounds are paramount for environmental monitoring, food safety, and toxicological assessment. This document will delve into the nuances of various techniques, offering insights into their underlying principles, practical applications, and comparative performance based on experimental data.
Introduction: The Significance of Acetochlor Metabolite Analysis
Acetochlor is a selective, pre-emergent herbicide used extensively in agriculture.[1] Its widespread application raises concerns about its persistence and the potential toxicity of its breakdown products in the environment.[2] The primary metabolites of acetochlor, such as acetochlor ethanesulfonic acid (ESA) and acetochlor oxanilic acid (OA), are often more mobile and persistent in soil and water than the parent compound.[3][4] Therefore, robust and sensitive analytical methods are crucial for monitoring their presence in various matrices, including soil, water, and biological tissues.
The degradation of acetochlor in the environment follows several pathways, including dechlorination and N-dealkylation, leading to a variety of metabolites.[5] Understanding these pathways is essential for selecting the appropriate analytical targets for comprehensive environmental and safety assessments.
Core Analytical Techniques: A Head-to-Head Comparison
The determination of acetochlor and its metabolites is predominantly accomplished through chromatographic techniques coupled with mass spectrometry, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA), also offer a valuable screening tool.
LC-MS/MS has emerged as the gold standard for the analysis of polar and thermally labile compounds, making it exceptionally well-suited for acetochlor metabolites.[6]
-
Principle of Operation: LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. The liquid chromatograph separates the analytes based on their physicochemical properties. The eluent is then introduced into the mass spectrometer, where the molecules are ionized, fragmented, and detected based on their mass-to-charge ratio.
-
Why it's a Method of Choice: The majority of acetochlor metabolites are polar and non-volatile, making them ideal candidates for LC-MS/MS analysis without the need for derivatization.[3][4] This technique offers excellent sensitivity and selectivity, allowing for the detection of trace levels of metabolites in complex matrices.[4]
-
Key Performance Metrics:
-
High Sensitivity: LC-MS/MS methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-billion (ppb) range. For instance, a validated LC-MS/MS method for acetochlor ESA and OA in soil reported LOQs of 1 and 2 µg/kg, respectively.[3]
-
High Selectivity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides a high degree of certainty in analyte identification, even in the presence of co-eluting matrix components.[7]
-
Matrix Effects: A significant challenge in LC-MS/MS is the potential for matrix effects, where components of the sample other than the analyte of interest can suppress or enhance the ionization efficiency, leading to inaccurate quantification.[8][9][10] Careful sample preparation and the use of matrix-matched standards or isotopically labeled internal standards are crucial to mitigate these effects.[11][12]
-
GC-MS/MS is a powerful technique for the analysis of volatile and thermally stable compounds. While acetochlor itself is amenable to GC-MS analysis, its polar metabolites often require derivatization to increase their volatility.[13][14]
-
Principle of Operation: In GC-MS/MS, the sample is first vaporized and separated in a gaseous mobile phase based on the analytes' boiling points and interactions with the stationary phase of the chromatographic column. The separated compounds then enter the mass spectrometer for detection.
-
Causality in Application: GC-MS/MS is often preferred for the analysis of the parent acetochlor compound due to its volatility.[15] For metabolite analysis, a derivatization step is typically required to make the polar metabolites suitable for gas chromatography. This additional step can introduce variability and increase sample preparation time.
-
Key Performance Metrics:
-
Excellent Separation: Capillary GC columns offer high-resolution separation, which can be advantageous for complex samples.[13]
-
Robustness: GC-MS/MS systems are generally considered robust and reliable for routine analysis.[16][17]
-
Derivatization Requirement: The need for derivatization for polar metabolites is a significant drawback, as it adds a step to the workflow and can be a source of error.[18]
-
ELISA is a high-throughput screening method based on the specific binding of an antibody to its antigen. It offers a rapid and cost-effective way to screen a large number of samples for the presence of acetochlor.
-
Principle of Operation: A competitive ELISA format is typically used for small molecules like acetochlor. In this setup, acetochlor in the sample competes with a labeled acetochlor conjugate for binding to a limited number of specific antibody sites. The amount of bound labeled conjugate is inversely proportional to the concentration of acetochlor in the sample.
-
Application as a Screening Tool: ELISA is an excellent tool for preliminary screening of samples.[19][20] Positive results from an ELISA screen should be confirmed by a more selective method like LC-MS/MS or GC-MS/MS.
-
Key Performance Metrics:
-
High Throughput: ELISA can be performed in a 96-well plate format, allowing for the simultaneous analysis of many samples.
-
Cost-Effectiveness: Compared to chromatographic methods, ELISA is generally less expensive in terms of instrumentation and consumables.[21]
-
Cross-Reactivity: The antibodies used in ELISA kits may cross-react with structurally similar compounds, leading to potential false positives.[20] The specificity of the assay is a critical parameter to consider.
-
Comparative Performance Data
The following table summarizes the key performance characteristics of the discussed analytical methods for acetochlor and its metabolites.
| Parameter | LC-MS/MS | GC-MS/MS | ELISA |
| Analytes | Parent & Polar Metabolites | Parent & Derivatized Metabolites | Primarily Parent Compound |
| LOD/LOQ | Very Low (ng/L to µg/kg)[3][4] | Low (ng/g to µg/L)[13] | Low (ppt to ppb)[19] |
| Selectivity | Very High[7] | High[14] | Moderate to High[20] |
| Throughput | Moderate | Moderate | High |
| Matrix Effects | Significant[8] | Less Pronounced | Can be Significant[22] |
| Derivatization | Not Required | Often Required for Metabolites[18] | Not Required |
| Cost | High | High | Low |
Experimental Protocols: A Step-by-Step Guide
To ensure trustworthy and reproducible results, the following detailed protocols for sample preparation and analysis are provided.
The choice of sample preparation technique is crucial for removing interfering matrix components and concentrating the analytes of interest.
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from liquid samples like water.[14][15][23] The basic principle involves passing the sample through a solid sorbent that retains the analytes, which are then eluted with a small volume of a suitable solvent.
Workflow for SPE of Water Samples:
Caption: Solid-Phase Extraction Workflow for Water Samples.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method has become popular for the extraction of pesticides from solid and semi-solid matrices like soil and food products.[24][25][26][27] It involves an initial extraction with an organic solvent (typically acetonitrile) followed by a partitioning step using salts to separate the organic and aqueous layers. A subsequent dispersive SPE (dSPE) step is used for cleanup.
Workflow for QuEChERS Extraction from Soil:
Caption: QuEChERS Sample Preparation Workflow for Soil.
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution program using water and acetonitrile or methanol, both typically containing a small percentage of formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode, depending on the analytes.[3] Use MRM to monitor at least two specific precursor-to-product ion transitions for each analyte for quantification and confirmation.[7]
-
-
GC-MS/MS Analysis:
-
Derivatization (if necessary): For polar metabolites, perform a derivatization reaction (e.g., silylation) to increase volatility.
-
Chromatographic Separation: Employ a non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) with a temperature gradient program.[13]
-
Mass Spectrometric Detection: Use electron ionization (EI) and monitor specific ion transitions in MRM mode for quantification and confirmation.[14]
-
Method Validation: Ensuring Data Integrity
To ensure the reliability of the analytical data, a thorough method validation should be performed according to established guidelines.[28][29][30] Key validation parameters include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the sample.[16]
-
Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration.[29]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results.[16][17]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[16]
-
Recovery: The efficiency of the extraction process, determined by analyzing spiked samples.[13]
-
Matrix Effects: The influence of the sample matrix on the analytical signal.[8]
Conclusion: Selecting the Optimal Method
The choice of the most appropriate analytical method for acetochlor and its metabolites depends on several factors, including the specific analytes of interest, the sample matrix, the required sensitivity, and the available instrumentation.
-
LC-MS/MS is the preferred method for the comprehensive analysis of both acetochlor and its polar metabolites due to its high sensitivity, selectivity, and the elimination of the need for derivatization.[4][6] However, careful attention must be paid to mitigating matrix effects.
-
GC-MS/MS is a robust and reliable technique, particularly for the analysis of the parent acetochlor compound.[13][31] Its application for metabolite analysis is limited by the need for derivatization.
-
ELISA serves as a valuable high-throughput screening tool for rapid and cost-effective preliminary analysis of a large number of samples.[19][20]
By understanding the strengths and limitations of each technique and implementing rigorous sample preparation and method validation protocols, researchers can generate accurate and defensible data for the assessment of acetochlor and its metabolites in the environment and biological systems.
References
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Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. MDPI. [Link]
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Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. ResearchGate. [Link]
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Acetochlor - JMPR 2005. Food and Agriculture Organization of the United Nations. [Link]
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Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301. United States Environmental Protection Agency. [Link]
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Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. MDPI. [Link]
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Analytical Method for Acetochlor (Agricultural Products). Japanese Food Chemistry Research Foundation. [Link]
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Determination of acetochlor by UPLC-MS3 in cells and its application to a cellular pharmacokinetic study. PubMed. [Link]
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Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI. [Link]
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Environmental Chemistry Method for Acetochlor, 42573402. United States Environmental Protection Agency. [Link]
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The QuEChERS Method – Background Information and Recent Developments. EURL-Pesticides. [Link]
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Acetochlor ELISA Kit (DEIA6855). Creative Diagnostics. [Link]
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Proposed acetochlor metabolic degradation pathways. ResearchGate. [Link]
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Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Royal Society of Chemistry. [Link]
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Determination of low concentrations of acetochlor in water by automated solid-phase extraction and gas chromatography with mass-selective detection. USGS Publications Warehouse. [Link]
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Residue analysis method of acetochlor, atrazine and their metabolites in corn. IOBC-WPRS Bulletin. [Link]
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GC-MS or LC-MS(/MS) - Which Technique is More Essential?. EURL-Pesticides. [Link]
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Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. ResearchGate. [Link]
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QuEChERS Methodology: AOAC Method. NUCLEUS. [Link]
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Development of Immunoenzyme Assay of Herbicide Acetochlor and Its Application to Soil Testing with Comparison of Sample Preparation Techniques. MDPI. [Link]
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Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. PubMed. [Link]
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ACETOCHLOR. World Health Organization. [Link]
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Comparing LC and GC Triple Quadrupole MS for the Screening of 500 Pesticides in Matrix. Agilent. [Link]
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Steps in the QuEChERS procedure of sample preparation for the determination of pesticide residue in fruit and vegetables. ResearchGate. [Link]
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METHOD VALIDATION AND QUALITY CONTROL PROCEDURES FOR PESTICIDE RESIDUES ANALYSIS IN FOOD AND FEED. European Commission. [Link]
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Metolachlor, ELISA, 96 tests. Eurofins Abraxis. [Link]
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LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate. [Link]
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Identification of human urinary metabolites of acetochlor in exposed herbicide applicators by high-performance liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]
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GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc.. [Link]
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Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry. [Link]
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QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Chromatography Online. [Link]
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An Enzyme-Linked Immunosorbent Assay (Elisa) for the Detection of Acetochlor. Taylor & Francis Online. [Link]
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Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]
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Effect of Sample Dilution on Matrix Effects in Pesticide Analysis of Several Matrices by Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
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LC–MS/MS and GC–MS/MS Cross-Checking Analysis Method for 426 Pesticide Residues in Agricultural Products: A Method Validation and Measurement of Uncertainty. ACS Omega. [Link]
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Application of Solid Phase Extraction in Environmental Sample Analysis. Raykol. [Link]
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QuEChERS Sample Prep Part 1 - Pesticide Analysis. YouTube. [Link]
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Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. Chromtech. [Link]
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A lateral flow immunoassay method for the rapid detection of acetochlor and alachlor in vegetable oil by sensitivity enhancement by using dimethyl-β-cyclodextrin. Royal Society of Chemistry. [Link]
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Investigation of Matrix Effects for Some Pesticides in Waters by On-line Solid-Phase Extraction-Liquid Chromatography Coupled with Triple Quadrupole Linear Ion-Trap Mass Spectrometry and the Use of Postcolumn Introduction. Journal of AOAC INTERNATIONAL. [Link]
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Method validation for Acetochlor ESA detection in surface water
An In-Depth Guide to Method Validation for Acetochlor ESA Detection in Surface Water: A Comparative Analysis
Introduction
Acetochlor, a chloroacetamide herbicide, has been widely used in agriculture for decades to control grasses and broadleaf weeds, particularly in corn cultivation. Its extensive use has led to the frequent detection of its degradation products, or metabolites, in surface and groundwater. Among these, Acetochlor Ethanesulfonic Acid (ESA) is a major metabolite of concern due to its higher polarity, greater water solubility, and increased persistence in the environment compared to the parent compound. Consequently, robust and reliable analytical methods for the detection and quantification of Acetochlor ESA in surface water are crucial for monitoring water quality, assessing environmental exposure, and ensuring regulatory compliance.
This guide provides a comprehensive comparison of prevalent analytical methodologies for the validation of Acetochlor ESA detection in surface water. We will delve into the established U.S. Environmental Protection Agency (EPA) method, explore modern liquid chromatography-tandem mass spectrometry (LC-MS/MS) approaches, and discuss high-throughput screening techniques. The focus will be on the technical nuances, performance characteristics, and the rationale behind experimental choices, empowering researchers and laboratory professionals to select and implement the most suitable method for their specific needs.
Understanding the Analytical Challenge
The primary challenge in analyzing Acetochlor ESA in surface water lies in its physicochemical properties. As a highly polar and water-soluble compound, it is not readily extracted from aqueous matrices using traditional liquid-liquid extraction (LLE) techniques designed for non-polar parent pesticides. This necessitates specialized sample preparation techniques, most notably Solid-Phase Extraction (SPE), to effectively isolate and concentrate the analyte prior to instrumental analysis. Furthermore, the complexity of environmental water samples, which can contain a myriad of potential interferences, demands highly selective and sensitive detection methods.
Comparative Analysis of Detection Methodologies
The selection of an analytical method for Acetochlor ESA is a critical decision driven by factors such as required sensitivity, sample throughput, specificity, and available instrumentation. Here, we compare three prominent approaches.
U.S. EPA Method 535: The Regulatory Standard
EPA Method 535 is a validated method for the determination of chloroacetanilide and other acetamide herbicide degradation products in drinking water. While originally developed for drinking water, its principles are widely adapted for surface water analysis.
Methodology Overview:
The method involves the extraction of the water sample using a polystyrene-divinylbenzene (PS-DVB) based solid-phase extraction cartridge. The analytes are then eluted from the cartridge with an organic solvent, concentrated, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow: EPA Method 535 (Adapted)
Caption: Workflow for Acetochlor ESA analysis based on EPA Method 535 principles.
Performance Characteristics:
EPA Method 535 establishes rigorous performance criteria that must be met during method validation. These include specific requirements for precision, accuracy, and the determination of a Minimum Reporting Level (MRL).
| Performance Metric | Typical Requirement (EPA Method 535) | Rationale |
| Precision | Relative Standard Deviation (RSD) ≤ 20% | Ensures reproducibility of the measurement. |
| Accuracy | Mean Recovery 70-130% | Demonstrates the method's ability to correctly quantify the analyte. |
| Method Detection Limit (MDL) | Statistically derived value based on replicate analysis of a low-level standard. | The lowest concentration that can be confidently distinguished from zero. |
| Minimum Reporting Level (MRL) | Typically 0.025 µg/L | The lowest concentration that can be quantitatively reported with a high degree of confidence. |
Expert Insights:
The primary advantage of adhering to or adapting EPA Method 535 is its regulatory acceptance and well-defined quality control parameters. The method's validation package provides a clear roadmap for laboratories seeking accreditation. However, the specified SPE and LC-MS/MS conditions may not be the most advanced, and newer technologies can offer improvements in speed and sensitivity.
Modern LC-MS/MS Methods: Pushing the Boundaries of Sensitivity
While EPA Method 535 utilizes LC-MS/MS, advancements in instrumentation, particularly the development of more sensitive mass spectrometers (e.g., triple quadrupoles) and ultra-high-performance liquid chromatography (UHPLC), have enabled the development of laboratory-developed tests (LDTs) with superior performance.
Key Improvements:
-
Sample Preparation: The use of newer SPE sorbents, such as hydrophilic-lipophilic balanced (HLB) polymers, can offer better recovery and cleanup for a wider range of polar metabolites.
-
Chromatography: UHPLC systems, with their smaller particle size columns, allow for faster analysis times and better chromatographic resolution, which is crucial for separating Acetochlor ESA from isomeric compounds like Alachlor ESA.
-
Mass Spectrometry: Modern triple quadrupole mass spectrometers offer enhanced sensitivity and specificity through optimized multiple reaction monitoring (MRM) transitions. This allows for lower detection limits and more confident identification of the analyte.
Experimental Protocol: High-Sensitivity UHPLC-MS/MS
-
Sample Preparation:
-
Collect a 250-500 mL water sample.
-
Fortify with an isotopically labeled internal standard (e.g., Acetochlor ESA-d4).
-
Perform Solid-Phase Extraction using an HLB cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the sample at a flow rate of 5-10 mL/min.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with methanol or another suitable organic solvent.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase.
-
-
UHPLC-MS/MS Analysis:
-
Column: A C18 reversed-phase column suitable for UHPLC (e.g., <2 µm particle size).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry: Operate in negative electrospray ionization (ESI) mode. Monitor at least two MRM transitions for Acetochlor ESA for confident identification and quantification.
-
Logical Relationship: Method Choice and Performance
Caption: Factors influencing the choice of analytical method for Acetochlor ESA.
Immunoassays: A High-Throughput Screening Approach
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and cost-effective method for screening a large number of samples for the presence of Acetochlor ESA.
Principle of Operation:
These assays utilize antibodies that specifically bind to Acetochlor ESA. In a competitive ELISA format, the sample is mixed with a fixed amount of enzyme-labeled Acetochlor ESA and added to a microplate well coated with antibodies. The Acetochlor ESA in the sample competes with the enzyme-labeled version for binding to the antibodies. After an incubation period, the unbound components are washed away. A substrate is then added, which reacts with the bound enzyme to produce a color change. The intensity of the color is inversely proportional to the concentration of Acetochlor ESA in the sample.
Performance and Application:
-
Throughput: Immunoassays are significantly faster than chromatography-based methods, allowing for the analysis of hundreds of samples per day.
-
Cost: The cost per sample is generally much lower.
-
Limitations: Immunoassays are typically semi-quantitative and can be subject to cross-reactivity from structurally similar compounds, leading to false positives. They are best used as a screening tool to identify presumptive positive samples that then require confirmation by a more definitive method like LC-MS/MS.
Performance Comparison Summary
The table below summarizes the key performance characteristics of the discussed methods. The values for modern LC-MS/MS methods are representative and can vary based on the specific instrumentation and protocol.
| Feature | EPA Method 535 | Modern UHPLC-MS/MS | Immunoassay (ELISA) |
| Principle | SPE, LC-MS/MS | SPE, UHPLC-MS/MS | Antibody-Antigen Binding |
| Specificity | High | Very High | Moderate to High |
| Typical LOQ | ~0.025 µg/L | 0.001 - 0.01 µg/L | ~0.05 µg/L |
| Sample Throughput | Low | Moderate | High |
| Cost per Sample | Moderate | High | Low |
| Regulatory Acceptance | High (for drinking water) | Requires in-house validation | Screening only |
| Primary Use Case | Compliance Monitoring | Low-level quantification, research | Large-scale screening, field testing |
Conclusion: Selecting the Right Method
The validation and selection of a method for Acetochlor ESA detection in surface water is not a one-size-fits-all decision.
-
For regulatory compliance and legally defensible data , a method based on the principles of EPA Method 535 is the most appropriate choice, providing a well-documented and widely accepted framework.
-
For research applications requiring the lowest possible detection limits or when analyzing complex matrices, a modern, optimized UHPLC-MS/MS method is superior. The investment in advanced instrumentation and rigorous in-house validation pays off with unparalleled sensitivity and specificity.
-
For large-scale monitoring programs, initial site assessments, or rapid screening of numerous samples, immunoassays offer an invaluable, cost-effective tool. However, it is imperative that all positive results from screening assays are confirmed by a quantitative and specific method like LC-MS/MS.
By understanding the underlying principles, performance capabilities, and practical considerations of each method, researchers and analytical scientists can confidently choose and validate the most suitable approach to accurately monitor Acetochlor ESA in surface water, contributing to a better understanding and protection of our aquatic environments.
References
-
Acetochlor, including a human health assessment and a drinking water assessment for the registration review of acetochlor and its common degradates. U.S. Environmental Protection Agency. [Link]
-
Herbicides and their transformation products in surface waters: a review. S. Malaj, P. C. von der Ohe, M. Grote, R. B. Schäfer, M. Brack, W. Brack. Environmental Science and Technology. [Link]
-
Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water by Solid Phase Extraction and Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS). U.S. Environmental Protection Agency. [Link]
-
A review of solid-phase extraction strategies for the isolation and analysis of polar and ionizable organic contaminants from environmental waters. M. J. Farré, S. Pérez, L. Kantiani, D. Barceló. TrAC Trends in Analytical Chemistry. [Link]
-
Development of an enzyme-linked immunosorbent assay for the detection of the herbicide acetochlor. S. J. Gee, B. D. Hammock, A. E. Pohland. Journal of Agricultural and Food Chemistry. [Link]
-
Immunoassays for environmental monitoring: a review. S. J. Gee, B. D. Hammock. Journal of Agricultural and Food Chemistry. [Link]
A Senior Application Scientist's Guide to Inter-laboratory Quantification of Acetochlor ESA: Methods, Performance, and Best Practices
This guide provides an in-depth comparison of analytical methodologies for the quantification of Acetochlor ethanesulfonic acid (ESA), a major environmental degradate of the widely used herbicide acetochlor. Designed for researchers, analytical chemists, and environmental scientists, this document synthesizes field-proven insights with established analytical protocols to foster greater accuracy and consistency in inter-laboratory studies. We will delve into the nuances of sample preparation, the strengths and limitations of various analytical techniques, and present a validated, step-by-step workflow for robust and reproducible quantification of Acetochlor ESA in water matrices.
Introduction: The Environmental Significance of Acetochlor ESA
Acetochlor is a pre-emergent herbicide used extensively in agriculture for the control of annual grasses and broadleaf weeds in crops such as corn and soybeans.[1] Following its application, acetochlor undergoes microbial degradation in the soil, leading to the formation of more mobile and persistent metabolites, including Acetochlor ESA and Acetochlor oxanilic acid (OXA).[1] Due to its higher water solubility and persistence, Acetochlor ESA is frequently detected in ground and surface water, making its accurate quantification a critical aspect of environmental monitoring and human health risk assessment.[1] Regulatory bodies have established health-based guidance values and groundwater quality standards for Acetochlor and its metabolites, underscoring the need for reliable analytical methods.[1][2] For instance, the Minnesota Department of Health has set a guidance value of 300 parts per billion (ppb) for Acetochlor ESA in drinking water.[2]
The primary challenge in Acetochlor ESA quantification lies in achieving consistent and comparable results across different laboratories. Variations in sample collection, preparation, analytical instrumentation, and data analysis can introduce significant variability. This guide aims to address these challenges by providing a comprehensive overview of current methodologies and a framework for conducting successful inter-laboratory comparison studies.
Comparative Analysis of Analytical Methodologies
The quantification of Acetochlor ESA in environmental samples is predominantly accomplished using chromatography coupled with mass spectrometry. The choice of methodology often depends on the sample matrix, required sensitivity, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the analysis of polar, non-volatile compounds like Acetochlor ESA in water samples.[3][4][5] Its high selectivity and sensitivity allow for the detection and quantification of analytes at trace levels, often in the parts-per-trillion (ppt) to parts-per-billion (ppb) range.
Key Advantages of LC-MS/MS:
-
High Specificity: The use of multiple reaction monitoring (MRM) allows for the selective detection of the target analyte even in complex matrices, minimizing interferences.
-
Excellent Sensitivity: LC-MS/MS can achieve very low limits of detection (LOD) and quantification (LOQ), which are crucial for regulatory compliance.
-
Versatility: The technique can be adapted to a wide range of polar analytes, including other herbicide metabolites.
Common LC-MS/MS Approaches:
-
Direct Injection: For relatively clean water samples, direct injection into the LC-MS/MS system may be feasible. However, this approach can lead to contamination of the instrument and may not provide sufficient sensitivity for all applications.
-
Solid-Phase Extraction (SPE): SPE is the most common sample preparation technique for water analysis.[3][6] It serves to both concentrate the analyte and remove matrix components that could interfere with the analysis. C18 cartridges are frequently used for the extraction of Acetochlor ESA and other chloroacetamide metabolites.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is the preferred method for Acetochlor ESA, GC-MS is a powerful technique for the analysis of the parent compound, acetochlor, and other less polar herbicides.[7][8] For the analysis of polar metabolites like Acetochlor ESA, derivatization is typically required to increase their volatility.
Considerations for GC-MS:
-
Derivatization: This additional sample preparation step can introduce variability and potential for error.
-
Matrix Effects: Complex environmental matrices can interfere with the analysis, necessitating thorough cleanup procedures.
Method Performance Comparison
The following table summarizes typical performance characteristics of LC-MS/MS and GC-MS based methods for the analysis of acetochlor and its metabolites.
| Parameter | LC-MS/MS (for Acetochlor ESA) | GC-MS (for Acetochlor) |
| Limit of Quantification (LOQ) | 0.05 - 0.10 ppb[3][6] | ~0.2 ng/g (in plant material)[8] |
| Average Recovery | 95 - 105%[3] | 81.9 - 103.1%[7] |
| Precision (RSD) | Typically < 15% | < 5%[7] |
| Sample Preparation | SPE (C18)[3][6] | Accelerated Solvent Extraction (ASE)[8] |
| Analysis Time (per sample) | 10 - 20 minutes | 15 - 30 minutes |
Expert Insight: For inter-laboratory studies focused on Acetochlor ESA in water, LC-MS/MS coupled with SPE is the most robust and widely accepted approach. The direct analysis of this polar metabolite without the need for derivatization simplifies the workflow and reduces potential sources of error.
Recommended Analytical Workflow for Acetochlor ESA Quantification
This section outlines a detailed, step-by-step protocol for the quantification of Acetochlor ESA in water samples using SPE and LC-MS/MS. This workflow is designed to be a self-validating system, incorporating quality control measures to ensure data integrity.
Experimental Workflow Diagram
Caption: Recommended workflow for Acetochlor ESA quantification.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
Acetochlor ESA analytical standard
-
Isotopically labeled internal standard (e.g., Acetochlor-d11 ESA)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or ammonium acetate, depending on the method)
-
C18 Solid-Phase Extraction (SPE) cartridges (e.g., 500 mg, 6 mL)
-
Glassware and vials
Procedure:
-
Sample Collection and Preservation: Collect 50 mL water samples in clean glass bottles. If not analyzed immediately, store at 4°C.
-
Internal Standard Spiking: To each 50 mL sample, add a known amount of the isotopically labeled internal standard. This is crucial for correcting for any analyte loss during sample preparation and for variations in instrument response.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the entire 50 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of a 10% methanol in water solution to remove any polar interferences.
-
Analyte Elution: Elute the retained analytes with 10 mL of an 80:20 methanol:water (v/v) solution.[3]
-
Concentration: Evaporate the eluate to a volume of less than 1 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of a 10:90 acetonitrile:water (v/v) solution.[3] This step ensures compatibility with the LC mobile phase.
-
LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.
-
MS/MS Detection: Operate the mass spectrometer in negative ion electrospray ionization (ESI-) mode. Monitor the appropriate precursor-to-product ion transitions for both Acetochlor ESA and the internal standard.
-
Trustworthiness through Self-Validation:
-
Calibration Curve: Prepare a multi-point calibration curve using standards of known concentrations. The linearity of the curve (R² > 0.99) is a key indicator of method performance.
-
Quality Control Samples: Analyze a laboratory fortified blank (LFB) and a matrix spike (MS) with each batch of samples. The recovery of the analyte in these samples should fall within a predefined acceptance range (e.g., 70-130%).
-
Method Blanks: Analyze a method blank with each batch to check for any background contamination.
Inter-laboratory Study Design and Data Comparison
To ensure the success of an inter-laboratory study, a well-defined protocol and clear data comparison metrics are essential.
Key Elements of a Successful Inter-laboratory Study
Caption: Core components of a robust inter-laboratory study.
Data Comparison and Performance Evaluation
The performance of each participating laboratory is typically evaluated using statistical measures such as the z-score, which indicates how many standard deviations an individual result is from the consensus value. Proficiency testing (PT) schemes, offered by organizations like Bipea and the Environment Agency Austria, provide an excellent framework for these comparisons.[9][10][11][12][13]
Example Performance Metrics from a Hypothetical Inter-laboratory Study:
| Laboratory | Reported Concentration (ppb) | Consensus Value (ppb) | z-score | Performance |
| Lab A | 0.52 | 0.50 | 0.4 | Satisfactory |
| Lab B | 0.48 | 0.50 | -0.4 | Satisfactory |
| Lab C | 0.65 | 0.50 | 3.0 | Unsatisfactory |
| Lab D | 0.49 | 0.50 | -0.2 | Satisfactory |
A z-score between -2 and 2 is generally considered satisfactory. A score outside this range may indicate a systematic error in the laboratory's methodology.
Conclusion and Future Outlook
The accurate quantification of Acetochlor ESA is paramount for assessing the environmental impact of acetochlor use. This guide has provided a comprehensive comparison of analytical methods, with a strong recommendation for the use of LC-MS/MS coupled with solid-phase extraction for inter-laboratory studies. By adopting a standardized and validated protocol, and participating in proficiency testing schemes, laboratories can significantly improve the comparability and reliability of their data.
Future advancements in analytical instrumentation, such as high-resolution mass spectrometry (HRMS), may offer even greater sensitivity and selectivity, further enhancing our ability to monitor these important environmental contaminants. Continued collaboration and data sharing among laboratories will be crucial for addressing the evolving challenges in environmental analysis.
References
-
ResearchGate. (2025, August 6). Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS. Retrieved from [Link]
-
MDPI. (2026, January 20). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Retrieved from [Link]
-
MDPI. (n.d.). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
US EPA. (n.d.). Environmental Chemistry Method for Acetochlor (Multi-analyte), 44712301. Retrieved from [Link]
-
Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for Acetochlor (Agricultural Products). Retrieved from [Link]
-
University of Wisconsin-Stevens Point. (n.d.). Wisconsin Groundwater Coordinating Council Report to the Legislature. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. Retrieved from [Link]
-
Minnesota Department of Health. (n.d.). Acetochlor ESA and Drinking Water. Retrieved from [Link]
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National Environmental Methods Index. (n.d.). NEMI Method Summary - 535 (ITMS). Retrieved from [Link]
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Bipea. (2025, December 22). Proficiency testing programs WATERS. Retrieved from [Link]
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Umweltbundesamt.at. (n.d.). PROFICIENCY TESTING FOR PESTICIDES IN ACCORDANCE WITH THE DRINKING WATER ORDINANCE. Retrieved from [Link]
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IFA-Tulln. (2024, October 24). Proficiency Testing Scheme – Annual Programme 2025. Retrieved from [Link]
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Umweltbundesamt.at. (n.d.). PROFICIENCY TESTING SCHEME FOR WATER ANALYSIS 2026. Retrieved from [Link]
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A Comparative Toxicological Assessment: Acetochlor vs. its Ethanesulfonic Acid (ESA) Metabolite
For: Researchers, toxicologists, and environmental scientists engaged in the assessment of herbicide safety and environmental fate.
Executive Summary
Acetochlor, a widely used chloroacetanilide herbicide, undergoes significant transformation in the environment, leading to the formation of various degradation products.[1] Among these, acetochlor ethane sulfonic acid (ESA) is a major metabolite frequently detected in water resources.[1][2] This guide provides a detailed comparative analysis of the toxicological profiles of the parent compound, acetochlor, and its ESA metabolite. Synthesizing data from regulatory assessments and peer-reviewed studies, this document elucidates the key differences in their toxicity, highlighting the general consensus that acetochlor ESA is significantly less toxic than the parent herbicide.[2][3] This comparison is crucial for accurate environmental risk assessment and the development of water quality guidelines.
From Parent to Metabolite: The Transformation Pathway
Acetochlor is applied to agricultural fields to control annual grasses and certain broadleaf weeds.[4][5] Once in the environment, it is metabolized by soil microbes and plants into several breakdown products, including acetochlor ESA and acetochlor oxanilic acid (OXA).[1] The formation of the ESA metabolite is a critical step in the environmental degradation of acetochlor.
This transformation significantly alters the chemical properties of the molecule, which in turn modulates its biological activity and toxic potential. The addition of a sulfonic acid group generally increases the water solubility and reduces the lipophilicity of the compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
Caption: Metabolic conversion of Acetochlor to its ESA metabolite.
Comparative Toxicological Profile
The available data consistently indicates that acetochlor ESA is less potent than its parent compound across various toxicological endpoints.[2] Acetochlor itself is classified as a "probable human carcinogen" by the U.S. Environmental Protection Agency (EPA) and demonstrates moderate acute toxicity.[4][6][7]
Acute Toxicity
Acute toxicity studies measure the adverse effects that occur shortly after a single or short-term exposure to a substance. The median lethal dose (LD50) is a common metric, representing the dose required to kill 50% of a test population.
| Compound | Test Species | Route | LD50 Value (mg/kg) | Toxicity Classification | Source |
| Acetochlor | Rat | Oral | 1426 - 2148 | Moderately Toxic | [4] |
| Acetochlor | Rabbit | Dermal | > 4166 | Low Toxicity | [4] |
| Acetochlor Metabolites | Rat | Oral | > 2000 | Low to Very Low Toxicity | [3][8] |
As the table shows, the acute oral LD50 for acetochlor in rats is in the range of 1426-2148 mg/kg.[4] In contrast, toxicological studies on various acetochlor metabolites, including soil and environmental degradates, have found their acute oral LD50 values to be generally greater than 2000 mg/kg, indicating a lower order of acute toxicity than the parent compound.[3][8]
Chronic Toxicity and Systemic Effects
Chronic toxicity assessment involves evaluating the adverse effects of repeated or long-term exposure. Key endpoints for acetochlor include effects on the liver, testes, and thyroid, as well as its carcinogenic potential.[4][6]
-
Acetochlor (Parent Compound): Long-term feeding studies in animals have identified several target organs. Effects include testicular atrophy in dogs, and it is recognized as a thyroid disruptor.[4][7] The EPA has classified acetochlor as likely to be carcinogenic to humans, based on the formation of nasal turbinate tumors in rats.[4][6][7] This is believed to result from the site-specific formation of reactive metabolites within the olfactory epithelium.[8]
-
Acetochlor ESA (Metabolite): Studies on acetochlor ESA are more limited, but available data suggest a different and less severe toxicity profile.[2] Longer-term animal studies showed that exposure could lead to changes in thyroid hormones and effects on the male reproductive system, but typically at high doses.[2] Overall, it appears to be less potent than the parent compound in inducing chronic effects.[2] The Minnesota Department of Health (MDH) notes that while both compounds can affect thyroid hormones, acetochlor ESA is less potent.[2][9]
Genotoxicity and Carcinogenicity
Genotoxicity refers to the ability of a chemical to damage genetic material (DNA).
-
Acetochlor: Is considered a known mutagen.[5] While a weight of evidence analysis suggests it is unlikely to be genotoxic in vivo, its classification as a probable human carcinogen is based on tumor formation in animal studies.[8][10] The carcinogenic classification is based on evidence of benign lung tumors and histiocytic sarcomas in mice.[11]
Methodology Spotlight: Subchronic Oral Toxicity Study (OECD 408)
To establish a No-Observed-Adverse-Effect Level (NOAEL) and characterize target organ toxicity, a 90-day subchronic oral toxicity study in rodents is a standard requirement. The description below outlines the typical methodology, explaining the scientific rationale behind the protocol.
Experimental Protocol: 90-Day Rodent Feeding Study
Objective: To determine the toxicity of a test substance (e.g., Acetochlor or Acetochlor ESA) following repeated oral administration for 90 days and to establish a NOAEL.
Principle: The test substance is administered daily to several groups of experimental animals at different dose levels for 90 days. Animals are observed for signs of toxicity, and at the end of the study, tissues and organs are examined for gross and microscopic pathology.
Step-by-Step Methodology:
-
Test System Selection:
-
Species: Sprague-Dawley rat is commonly used due to its well-characterized physiology and historical use in toxicology, providing a robust dataset for comparison.
-
Justification: This strain is recommended by international guidelines (e.g., OECD) and is known to be sensitive to a variety of chemical insults.
-
-
Dose Group Formulation:
-
Groups: Typically, three treatment groups and one concurrent control group are used. A high-dose group is selected to induce clear toxicity but not mortality. A low-dose group is chosen to produce no evidence of toxicity. An intermediate dose provides a gradient for dose-response analysis.
-
Administration: The test substance is mixed into the diet or administered daily via oral gavage. Dietary administration mimics a likely route of human exposure for environmental contaminants.
-
-
In-Life Observations:
-
Frequency: Animals are observed twice daily for signs of morbidity and mortality.
-
Parameters: Detailed clinical observations (e.g., changes in skin, fur, eyes, and behavior), body weight, and food consumption are recorded weekly.
-
Rationale: These observations are critical for identifying the onset of toxicity and assessing the general health of the animals. Weight loss is a sensitive, non-invasive indicator of systemic toxicity.
-
-
Clinical Pathology:
-
Timing: Blood samples are collected at the termination of the study (Day 91).
-
Analysis: Hematology (e.g., red and white blood cell counts) and clinical chemistry (e.g., liver enzymes like ALT/AST, kidney function markers like BUN/creatinine) are analyzed.
-
Justification: These analyses provide quantitative data on potential damage to major organ systems, such as the liver, kidneys, and hematopoietic system.
-
-
Terminal Procedures:
-
Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Key organs (e.g., liver, kidneys, spleen, brain, testes, thyroid) are weighed. Changes in organ-to-body weight ratios can be an early indicator of an adverse effect.
-
Histopathology: A comprehensive set of tissues from all control and high-dose animals is preserved and examined microscopically by a veterinary pathologist. Tissues from lower-dose groups showing target organ toxicity are also examined to determine the NOAEL.
-
Caption: Workflow for a 90-day subchronic toxicity study.
Conclusion
References
- EXTOXNET, Oregon St
- Minnesota Department of Health. (2018). Acetochlor ESA Toxicological Summary.
- University of Hertfordshire. Acetochlor (Ref: CP 55097).
- World Health Organization (WHO). (2015). ACETOCHLOR. Joint FAO/WHO Meeting on Pesticide Residues (JMPR).
- Minnesota Department of Health.
- World Health Organization (WHO). (2005). Acetochlor. Joint FAO/WHO Meeting on Pesticide Residues (JMPR).
- Delaware Health and Social Services. Frequently Asked Questions: Acetochlor.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 1988, Acetochlor.
- Rittilert, P., et al. (2014). Acute Toxicity of Acetochlor Herbicide Ingestion.
- Wikipedia. Acetochlor.
- U.S. Environmental Protection Agency. (2013). Acetochlor.
- Minnesota Department of Health.
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Simultaneous analysis of chloroacetanilide and their ESA/OA degradates
An In-Depth Guide to the Simultaneous Analysis of Chloroacetanilide Herbicides and their ESA/OA Degradates
This guide provides a comprehensive comparison of analytical methodologies for the simultaneous determination of widely used chloroacetanilide herbicides and their principal ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates. Designed for researchers, environmental scientists, and analytical chemistry professionals, this document delves into the nuances of sample preparation, chromatographic separation, and mass spectrometric detection, offering field-proven insights and detailed protocols to ensure robust and reliable analysis.
The Environmental Imperative for Comprehensive Analysis
Chloroacetanilide herbicides, including alachlor, metolachlor, and acetochlor, are extensively used for pre-emergence weed control in major crops like corn and soybeans.[1] Following application, these parent compounds undergo microbial degradation in the soil, leading to the formation of more polar and water-soluble metabolites, primarily ethanesulfonic acid (ESA) and oxanilic acid (OA) degradates.[2]
Numerous environmental monitoring studies have revealed a critical finding: these ESA and OA degradates are detected more frequently and often at higher concentrations in groundwater and surface water than the parent herbicides from which they originate.[1][2] Their increased mobility and persistence make them significant environmental contaminants. While the parent compounds are regulated, the health effects of long-term exposure to these degradates are still under investigation, necessitating sensitive and reliable analytical methods to monitor their presence in water sources.[2]
Core Analytical Challenges
The simultaneous analysis of parent chloroacetanilides and their acidic degradates presents a unique set of challenges rooted in their differing physicochemical properties.
-
Polarity Dichotomy: A significant hurdle is the wide polarity range between the relatively non-polar parent herbicides and their highly polar, water-soluble ESA and OA metabolites. This disparity complicates both the solid-phase extraction (SPE) process, where a single sorbent must efficiently retain all analytes, and the chromatographic separation, where achieving good peak shape and retention for all compounds on a single reversed-phase column is difficult.
-
Separation of Structural Isomers: A critical challenge is the chromatographic resolution of Alachlor ESA and Acetochlor ESA. These compounds are structural isomers, and as a result, they can exhibit similar fragmentation patterns in a tandem mass spectrometer (MS/MS).[3] For instance, their two most intense product ions are often m/z 80 and m/z 121. Relying on less intense, dissimilar product ions would significantly compromise sensitivity. Therefore, robust chromatographic separation is not just desirable but essential for their accurate, individual quantification.[3]
-
Matrix Interferences: Environmental water samples are complex matrices that can contain high concentrations of humic and fulvic acids. These substances can be co-extracted with the target analytes and cause significant matrix effects, such as ion suppression or enhancement, in the electrospray ionization (ESI) source of the mass spectrometer, leading to inaccurate quantification.[4]
A Comparative Guide to Analytical Methodologies
The gold standard for the sensitive and selective analysis of these compounds is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[5][6][7] The overall workflow can be broken down into two main stages: Sample Preparation via Solid-Phase Extraction (SPE) and Instrumental Analysis via LC-MS/MS.
A. Sample Preparation: Optimizing Solid-Phase Extraction (SPE)
Direct injection of water samples is sometimes feasible for high-concentration screening but generally lacks the sensitivity required for trace-level environmental monitoring.[8] SPE is the cornerstone of sample preparation, enabling the concentration of analytes and the cleanup of the sample matrix. The choice of SPE sorbent is critical for achieving quantitative recovery across the polarity spectrum of the target compounds.
dot
Sources
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A Senior Application Scientist's Guide to Selecting SPE Cartridges for Acetochlor ESA Analysis
For researchers, environmental scientists, and professionals in drug development, the accurate quantification of herbicide metabolites like Acetochlor Ethanesulfonic Acid (ESA) is critical for environmental monitoring and ensuring public safety. Acetochlor, a widely used herbicide, degrades into more mobile and persistent metabolites, with Acetochlor ESA being a primary compound of concern in water sources.[1] The initial step in any robust analytical workflow is efficient sample preparation, where Solid Phase Extraction (SPE) plays a pivotal role.
The choice of SPE cartridge is a critical decision that directly impacts the accuracy, precision, and sensitivity of the subsequent analysis, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] This guide provides an in-depth comparison of different SPE cartridges for the extraction of Acetochlor ESA from aqueous matrices, supported by experimental data and field-proven insights to aid in your method development.
Understanding the Analyte: Acetochlor ESA
Acetochlor ESA is a major degradation product of the parent herbicide, acetochlor.[1] Unlike the relatively nonpolar parent compound, Acetochlor ESA is more polar due to the addition of the sulfonic acid group. This increased polarity is a key factor in selecting an appropriate SPE sorbent for effective retention and elution. The sodium salt form of Acetochlor ESA is often used as a reference standard and is highly soluble in water.[4]
Principles of Solid Phase Extraction (SPE)
SPE is a technique used for the rapid, selective, and non-exhaustive extraction of analytes from a liquid matrix.[5] The process involves passing a liquid sample through a sorbent bed, where the analyte of interest is retained. Interfering substances are washed away, and the purified analyte is then eluted with a suitable solvent. The choice of sorbent is dictated by the physicochemical properties of the analyte and the sample matrix. For polar compounds like Acetochlor ESA in aqueous samples, reversed-phase SPE is the most common approach.
Comparative Evaluation of SPE Sorbent Performance
The selection of an appropriate SPE sorbent is crucial for achieving high recovery and reproducible results. The most commonly used reversed-phase sorbents for pesticide analysis are silica-based C18 and polymer-based materials like Hydrophilic-Lipophilic Balanced (HLB) sorbents.[6]
| SPE Sorbent | Principle of Retention | Advantages for Acetochlor ESA | Potential Considerations |
| C18 (Octadecyl Silica) | Primarily hydrophobic (van der Waals) interactions between the C18 alkyl chains and the nonpolar parts of the analyte. | Effective for a wide range of organic compounds. Widely documented in methods for acetochlor and its metabolites.[7][8][9] | Potential for incomplete retention of very polar compounds. May require careful pH adjustment of the sample to ensure analyte neutrality for optimal retention. |
| HLB (Hydrophilic-Lipophilic Balanced) | A copolymer of a hydrophilic monomer (N-vinylpyrrolidone) and a lipophilic monomer (divinylbenzene).[6] This provides two mechanisms for retention: hydrophobic interaction and polar interaction (hydrogen bonding). | Offers enhanced retention of polar analytes that may break through C18 cartridges.[6][10] Often provides high and consistent recoveries for a broad range of analytes.[5] | May retain more matrix interferences due to its dual retention mechanism, potentially requiring a more rigorous washing step. |
| Mixed-Mode Sorbents | Combine reversed-phase and ion-exchange functionalities on the same sorbent particle. | Can provide very selective extraction for ionizable compounds like Acetochlor ESA (which has a sulfonic acid group). | Method development can be more complex due to the need to optimize both reversed-phase and ion-exchange interactions. |
Experimental Data Insights
-
C18 Sorbents: Numerous validated methods for the analysis of acetochlor and its metabolites, including the ESA derivative, have successfully employed C18 cartridges.[7][8][9] Reported recoveries for the parent compound and its metabolites are generally good, often in the range of 80-110%.[7][9] This indicates that with proper method optimization (e.g., sample pH adjustment), C18 can be a reliable choice.
-
HLB Sorbents: For multi-residue methods that include a wide range of pesticides with varying polarities, HLB and other polymeric sorbents have shown excellent performance.[11] Studies comparing C18 and HLB for other applications have noted that HLB can provide better retention for more hydrophilic compounds.[10] Given the polar nature of Acetochlor ESA, HLB cartridges are a strong contender and may offer higher and more consistent recoveries, especially in complex matrices.[5]
Recommended Experimental Protocol: SPE of Acetochlor ESA from Water
This protocol provides a generalized starting point for the extraction of Acetochlor ESA from a water sample using a reversed-phase SPE cartridge. It is essential to validate the method for your specific matrix and analytical instrumentation.
Materials:
-
SPE Cartridges (e.g., 500 mg, 6 mL C18 or HLB)
-
SPE Vacuum Manifold
-
Water Sample (e.g., 250 mL)
-
Methanol (HPLC grade)
-
Deionized Water (HPLC grade)
-
Elution Solvent (e.g., Methanol or Acetonitrile)
-
Internal Standard (optional, but recommended for improved accuracy)
-
Nitrogen Evaporator
Step-by-Step Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Follow with 5 mL of deionized water. Do not allow the cartridge to go dry. This step solvates the sorbent and prepares it for sample loading.
-
-
Sample Loading:
-
Acidify the water sample to a pH of ~3 with an appropriate acid (e.g., formic acid or acetic acid). This helps to suppress the ionization of the sulfonic acid group, promoting better retention on the reversed-phase sorbent.
-
Load the entire sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove any retained salts and highly polar interferences.
-
A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be employed to remove more interferences, but care must be taken to avoid premature elution of the analyte.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove residual water, which can interfere with the subsequent elution and concentration steps.
-
-
Elution:
-
Elute the retained Acetochlor ESA with 5-10 mL of a suitable organic solvent (e.g., methanol or acetonitrile). The choice of elution solvent should be optimized for your specific analyte and sorbent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase of your LC-MS/MS system.
-
-
Analysis:
-
Analyze the reconstituted sample by LC-MS/MS.
-
Visualization of the SPE Workflow
Caption: Standard workflow for Solid Phase Extraction (SPE) of Acetochlor ESA.
Conclusion and Recommendations
Both C18 and HLB SPE cartridges can be effectively used for the extraction of Acetochlor ESA from aqueous samples.
-
For established methods and routine analysis , C18 cartridges are a reliable and cost-effective choice, with a significant body of literature supporting their use for acetochlor and its metabolites.[7][8][9]
-
For new method development, complex matrices, or when aiming for the highest possible recovery of polar metabolites , HLB cartridges are highly recommended.[5][6][10] Their dual retention mechanism provides a greater safety margin for retaining polar compounds like Acetochlor ESA.
Ultimately, the optimal choice of SPE cartridge will depend on the specific requirements of your assay, including the desired level of sensitivity, the complexity of the sample matrix, and economic considerations. It is imperative to perform in-house validation to confirm the performance of your chosen SPE method.
References
-
The use of under-loaded C18 solid-phase extraction plates increases reproducibility of analysis of tryptic peptides from unfractionated human plasma - NIH. Available from: [Link]
-
Comparison of the retention ability using different SPE cartridges and... - ResearchGate. Available from: [Link]
-
Analytical Method for the Determination of Metolachlor, Acetochlor, Alachlor, Dimethenamid, and Their Corresponding Ethanesulfonic and Oxanillic Acid Degradates in Water Using SPE and LC/ESI-MS/MS | Request PDF - ResearchGate. Available from: [Link]
-
Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography | Request PDF - ResearchGate. Available from: [Link]
-
Comparison of recovery rates for HLB (A) and C-18 (B) cartridges from... - ResearchGate. Available from: [Link]
-
Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024 - MDPI. Available from: [Link]
-
Comparison of Four Different Solid Phase Extraction Cartridges for Sample Clean-Up in the Analysis of Glufosinate Ammonium from. Available from: [Link]
-
Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry - MDPI. Available from: [Link]
-
analytical method for the determination of acetochlor in soil treated with mon-8460 - EPA. Available from: [Link]
-
Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry | Request PDF - ResearchGate. Available from: [Link]
-
Environmental Chemistry Method for Acetochlor & Sulphonic Acid Degradate, 44632709 - EPA. Available from: [Link]
-
A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Available from: [Link]
-
Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed. Available from: [Link]
-
Acetochlor - Chiron.no. Available from: [Link]
-
Determination of low concentrations of acetochlor in water by automated solid-phase extraction and gas chromatography with mass-selective detection - USGS.gov. Available from: [Link]
-
Acetochlor | C14H20ClNO2 | CID 1988 - PubChem - NIH. Available from: [Link]
-
Evaluation of Online SPE Sorbents for the Analysis of Perfluorinated Compounds in Aqueous Matrices. Available from: [Link]
-
How to Select Solid Phase Extraction Cartridge - Hawach. Available from: [Link]
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Comparative Environmental Persistence of Acetochlor and its Metabolites: A Technical Guide
The widespread use of the chloroacetanilide herbicide Acetochlor for the control of annual grasses and broad-leaved weeds necessitates a thorough understanding of its environmental fate.[1][2][3] While the parent compound's persistence has been extensively studied, a critical aspect of its environmental impact lies in the behavior of its degradation products. This guide provides a comparative analysis of the environmental persistence of Acetochlor and its primary, more mobile metabolites, Acetochlor ethanesulfonic acid (ESA) and Acetochlor oxanilic acid (OA). We will delve into the experimental data that contrasts their stability in soil and water, detail the methodologies used to generate this data, and discuss the implications for environmental monitoring and risk assessment.
Degradation Pathway and Chemical Structures
Acetochlor is microbially degraded in the environment, leading to the formation of several metabolites. The two most significant in terms of persistence and potential for off-site transport are Acetochlor ESA and Acetochlor OA. The parent compound is relatively non-persistent in soil, whereas these metabolites exhibit greater stability and mobility.[3][4]
Figure 1: Simplified Degradation Pathway of Acetochlor
This diagram illustrates the transformation of the parent Acetochlor molecule into its primary environmental metabolites, Acetochlor ESA and Acetochlor OA.
Caption: Transformation of Acetochlor to its major metabolites.
Comparative Persistence in Environmental Matrices
The environmental persistence of a chemical is often quantified by its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate.[5] Experimental data consistently show a stark contrast between the persistence of Acetochlor and its ESA and OA metabolites.
Acetochlor itself is considered non-persistent to moderately persistent in soil, with its degradation rate being highly dependent on soil properties such as organic matter content, pH, moisture, and microbial activity.[2] Laboratory and field studies report a wide range of half-lives for the parent compound. For instance, typical laboratory DT50 values for Acetochlor are around 10.6 to 14 days, with field dissipation values ranging from approximately 7 to 17 days.[1] Some studies have reported half-lives as short as 3 days in certain soil types under specific conditions, while others extend up to 26 days.[6]
In contrast, the metabolites, Acetochlor ESA and OA, are significantly more persistent and mobile in the soil environment. Their chemical structure makes them more water-soluble and less prone to sorption by soil particles, increasing their potential to leach into groundwater. While specific half-life data for the metabolites in soil is less abundant in publicly available literature, their frequent detection in groundwater serves as indirect evidence of their greater persistence and mobility compared to the parent compound.[3]
Table 1: Comparative Soil Half-Life (DT50) of Acetochlor
| Compound | Soil Type/Condition | DT50 (Days) | Reference |
| Acetochlor | Typical Lab (20°C) | 10.6 - 14 | [1] |
| Acetochlor | Field Studies | 5.7 - 17 | [1] |
| Acetochlor | Surface Soils (Lab) | 6.5 - 13.9 | [6] |
| Acetochlor | Subsurface Soils (Lab) | 20.3 - 26.7 | [6] |
| Acetochlor | Nanjing (NJ) Soil (Lab) | 3 | |
| Acetochlor | Yancheng (YC) Soil (Lab) | 4.9 | [7] |
| Acetochlor | Yingtan (YT) Soil (Lab) | 25.7 | [7] |
Note: The variability in DT50 values highlights the influence of environmental conditions on degradation rates.[5]
In aquatic environments, the difference in persistence is even more pronounced. Acetochlor can be subject to abiotic degradation processes like hydrolysis and photolysis, but it is generally stable under neutral pH conditions.[1] However, its metabolites, particularly Acetochlor ESA, are frequently detected in both surface and groundwater, often at higher concentrations and frequencies than the parent compound.[4][8] This indicates their high mobility and resistance to degradation in aquatic systems.
Monitoring studies in various regions have consistently found that pesticide metabolites, including Acetochlor ESA, occur more frequently than the active parent substances in drinking water sources.[8] For example, a 2023 study found Acetochlor ESA exceeded the limit value of 0.1 µg/L in drinking water samples, while the parent compound was not detected at such levels.[8] This persistence in water is a key factor in human and ecological exposure risk assessments.
Experimental Methodologies for Assessing Persistence
To ensure the reliability and reproducibility of persistence data, standardized experimental protocols are employed. These laboratory-based studies are designed to simulate environmental conditions and isolate the degradation processes.
This methodology is fundamental for determining the degradation rate of a substance in soil under controlled aerobic conditions. It is a cornerstone for calculating the DT50 and DT90 (time for 90% dissipation) values.
Protocol:
-
Soil Collection and Preparation: Collect fresh soil from a field with no recent history of pesticide application. Sieve the soil (e.g., through a 2-mm mesh) to ensure homogeneity and remove large debris.[9][10]
-
Characterization: Analyze the soil for key properties, including texture (sand, silt, clay content), organic carbon content, pH, and microbial biomass.
-
Test Substance Application: Apply the test substance (e.g., ¹⁴C-radiolabeled Acetochlor) to soil samples at a concentration relevant to typical field application rates.[9]
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[7][9] Use a flow-through system or biometer flasks to trap evolved ¹⁴CO₂ as a measure of mineralization.[9]
-
Sampling: Collect replicate soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).[9]
-
Extraction and Analysis: Extract the parent compound and its metabolites from the soil samples using an appropriate solvent (e.g., acetonitrile/water).[11] Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentrations of the parent compound and its metabolites.[8][11]
-
Data Analysis: Plot the concentration of the parent compound against time. Use first-order kinetics or other appropriate models to calculate the DT50 and DT90 values.[9]
Figure 2: Workflow for a Laboratory Soil Degradation Study
This diagram outlines the sequential steps involved in conducting a laboratory experiment to determine the degradation kinetics of a herbicide in soil.
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A Senior Application Scientist's Guide to Trace Level Analysis of Acetochlor ESA
An Objective Comparison of Validated Methods for Researchers and Drug Development Professionals
Introduction: The Growing Importance of Acetochlor ESA Analysis
Acetochlor, a widely used chloroacetanilide herbicide, is effective in controlling annual grasses and broadleaf weeds in various crops.[1] However, its environmental fate and the toxicological profile of its degradation products are of increasing concern to researchers, regulators, and the public. Acetochlor ethanesulfonic acid (ESA) is a major metabolite of acetochlor that is frequently detected in ground and surface water.[2] Due to its persistence and potential for mobility in the environment, the development of sensitive and reliable analytical methods for the trace level analysis of Acetochlor ESA is crucial for environmental monitoring, human exposure assessment, and toxicological studies.[3][4]
This guide provides a comprehensive comparison of validated methods for the trace level analysis of Acetochlor ESA, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). As a senior application scientist, this document aims to provide not just procedural steps, but also the underlying scientific rationale to empower researchers in selecting and implementing the most appropriate analytical strategy for their specific needs.
Comparative Analysis of Leading Analytical Methodologies
The two predominant techniques for the trace level analysis of Acetochlor ESA are LC-MS/MS and GC-MS. Each method, coupled with appropriate sample preparation, offers distinct advantages and is suited for different analytical challenges.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred method for the analysis of polar and thermally labile compounds like Acetochlor ESA. Its high sensitivity, selectivity, and versatility make it ideal for complex environmental and biological matrices.
Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from the sample matrix on an LC column. The eluent is then introduced into the mass spectrometer, where the analyte is ionized, and specific precursor and product ion transitions are monitored for quantification. This high degree of specificity minimizes the impact of matrix interferences.[5][6]
Advantages:
-
High Sensitivity and Selectivity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides exceptional selectivity and allows for the detection of analytes at very low concentrations (ng/L or µg/kg levels).[7]
-
Direct Analysis of Polar Metabolites: LC-MS/MS can directly analyze polar compounds like Acetochlor ESA without the need for derivatization, which is often required for GC-based methods.
-
Versatility: The technique is applicable to a wide range of matrices, including water, soil, and biological tissues.[3][5]
Limitations:
-
Matrix Effects: Ion suppression or enhancement due to co-eluting matrix components can affect the accuracy and precision of quantification. This necessitates careful matrix-matched calibration or the use of isotopically labeled internal standards.
-
Higher Initial Cost: The instrumentation for LC-MS/MS is generally more expensive than for GC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS): A Robust Alternative
GC-MS is a powerful and well-established technique for the analysis of volatile and semi-volatile organic compounds. While not the primary choice for polar metabolites like Acetochlor ESA, it can be a viable option, particularly for the parent compound, Acetochlor.
Principle: In GC-MS, the sample is first vaporized and separated based on the analytes' boiling points and interactions with the stationary phase in a capillary column. The separated compounds then enter the mass spectrometer for detection and quantification.[8][9] For the analysis of more polar metabolites, a derivatization step to increase volatility is often necessary.
Advantages:
-
High Resolution: GC offers excellent chromatographic separation for complex mixtures of volatile compounds.
-
Established Libraries: Extensive mass spectral libraries are available for compound identification.
-
Lower Cost: GC-MS systems are typically less expensive to purchase and maintain than LC-MS/MS systems.
Limitations:
-
Derivatization Required for Polar Analytes: Direct analysis of Acetochlor ESA is not feasible. A chemical derivatization step is required to make it volatile, which can add complexity and potential for error to the workflow.
-
Thermal Degradation: Thermally labile compounds may degrade in the high-temperature GC injector or column.
Performance Comparison: LC-MS/MS vs. GC-MS for Acetochlor ESA
| Parameter | LC-MS/MS | GC-MS | Rationale & Key Considerations |
| Limit of Quantification (LOQ) | Typically in the range of 0.05 to 0.10 µg/L in water.[6][8] | Generally higher than LC-MS/MS for polar metabolites due to derivatization inefficiencies. | The inherent sensitivity of MS/MS and the direct analysis of the native molecule contribute to lower LOQs in LC-MS/MS. |
| Accuracy (Recovery) | Average recoveries are often in the range of 80-120%.[5][10] | Recoveries can be more variable due to the efficiency of the derivatization step. | The multi-step nature of derivatization in GC-MS can introduce greater variability and potential for analyte loss. |
| Precision (RSD) | Relative Standard Deviations (RSDs) are typically below 15%.[7][10] | Can be higher than LC-MS/MS, influenced by the reproducibility of the derivatization reaction. | Automation in LC-MS/MS systems contributes to high precision. |
| Sample Throughput | High, with typical run times of 5-15 minutes per sample. | Can be lower due to the time required for derivatization and potentially longer GC run times. | The direct injection approach in LC-MS/MS allows for faster sample analysis. |
| Matrix Compatibility | Excellent for water and soil extracts.[3][5] | Good for cleaner matrices; complex matrices may require extensive cleanup to avoid interferences and protect the GC system. | The specificity of MS/MS detection in LC-MS/MS makes it more robust to matrix effects compared to single quadrupole GC-MS. |
Experimental Protocols: A Step-by-Step Guide
Validated LC-MS/MS Method for Acetochlor ESA in Water
This protocol is a synthesis of best practices from established, validated methods.[5][6]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Rationale: SPE is a critical step to concentrate the analyte and remove interfering matrix components. A C18 sorbent is commonly used for the retention of chloroacetanilide herbicides and their metabolites.[5][6][11]
-
Procedure:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 250 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
2. LC-MS/MS Analysis
-
Rationale: Reversed-phase chromatography is typically used for the separation of Acetochlor ESA. The use of a tandem quadrupole mass spectrometer allows for highly selective and sensitive detection using MRM.
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: (Specific precursor and product ions for Acetochlor ESA should be optimized based on the instrument and standards)
-
3. Data Analysis and Quantification
-
Rationale: A calibration curve is constructed using a series of external standards of known concentrations. The concentration of Acetochlor ESA in the sample is then determined by comparing its peak area to the calibration curve. The use of a matrix-matched calibration curve or an isotopically labeled internal standard is highly recommended to compensate for matrix effects.
Visualizing the Workflow
LC-MS/MS Analytical Workflow for Acetochlor ESA
Caption: Workflow for the analysis of Acetochlor ESA in water using SPE and LC-MS/MS.
Conclusion: Making an Informed Decision
For the trace level analysis of Acetochlor ESA, LC-MS/MS stands out as the superior methodology due to its high sensitivity, selectivity, and the ability to directly analyze this polar metabolite without derivatization. While GC-MS remains a valuable tool for the analysis of the parent compound, its application to Acetochlor ESA is more complex and less direct.
The choice of method will ultimately depend on the specific requirements of the study, including the required detection limits, the complexity of the sample matrix, available instrumentation, and sample throughput needs. For regulatory monitoring and research requiring the highest degree of confidence and sensitivity, a validated LC-MS/MS method is the recommended approach.
References
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Yokley, R. A., Mayer, L. C., Rezaaiyan, R., Manuli, P. J., & Cheung, M. W. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. Journal of agricultural and food chemistry, 50(22), 6307–6317. [Link]
-
Lee, S. H., Kim, H. J., Lee, H. J., & Kim, J. H. (2019). Development of an LC–MS/MS-based method for determination of acetochlor and its metabolites in crops. Food science and biotechnology, 28(6), 1699–1706. [Link]
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California Department of Pesticide Regulation. (2022). Analysis of S-Metolachlor, Metolachlor ESA, and Metolachlor OXA in Well Water. EMMON-SM-05-034A. [Link]
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Kocúreková, M., & Dobiášová, M. (2024). Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. Toxics, 12(1), 53. [Link]
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U.S. Environmental Protection Agency. (1996). Environmental Chemistry Method for Acetochlor (Multi-analyte). 44712301. [Link]
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Yokley, R. A., Mayer, L. C., Rezaaiyan, R., Manuli, P. J., & Cheung, M. W. (2002). Analytical method for the determination of metolachlor, acetochlor, alachlor, dimethenamid, and their corresponding ethanesulfonic and oxanillic acid degradates in water using SPE and LC/ESI-MS/MS. PubMed, 12381109. [Link]
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Dagnac, T., Paturel, C., & Cadiou, V. (2005). Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry. Journal of chromatography. A, 1067(1-2), 157–162. [Link]
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Yin, L., Li, Y., Yin, S., & Shim, Y. B. (2024). Determination of acetochlor by UPLC-MS3 in cells and its application to a cellular pharmacokinetic study. Analytical biochemistry, 687, 115476. [Link]
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Zhengzhou Toper Industrial Equipment Co., Ltd. (n.d.). Acetochlor Separation And Purification Equipment. Toper Centrifuge. [Link]
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Gherghel, A., Teodosiu, C., & Cretescu, I. (2021). Selective and Sensitive Quantification of Acetochlor and S-Metolachlor in Maize and Soybean Plant Samples by Gas Chromatography-Tandem Mass Spectrometry. Agriculture, 11(4), 283. [Link]
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Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Acetochlor (Agricultural Products). MHLW. [Link]
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U.S. Environmental Protection Agency. (1991). analytical method for the determination of acetochlor in soil treated with mon-8460. EPA. [Link]
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U.S. Environmental Protection Agency. (2002). Environmental Chemistry Method for Acetochlor & Sulphonic Acid Degradate. 44632709. [Link]
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Minnesota Department of Health. (2018). Acetochlor ESA Toxicological Summary. MDH. [Link]
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World Health Organization. (2016). Acetochlor. In Pesticide residues in food 2015: toxicological evaluations (pp. 79-185). WHO. [Link]
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Postle, J., Klos, J., & Anderson, R. (1999). Chloroacetanilide Herbicide Metabolites in Wisconsin Groundwater. Wisconsin Department of Agriculture, Trade and Consumer Protection. [Link]
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Kongtip, P., Nankongnab, N., Mahaboonpeeti, R., Bootsikeaw, S., Pundee, R., & Woskie, S. (2018). Air, Dermal, and Urinary Metabolite Levels of Backpack and Tractor Sprayers Using the Herbicide Acetochlor in Thailand. International journal of environmental research and public health, 15(10), 2118. [Link]
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A Comparative Analysis of Acetochlor Degradation: Unraveling Its Environmental Persistence Against Fellow Chloroacetanilides
Introduction: The Chloroacetanilide Class and the Imperative of Degradation
Chloroacetanilide herbicides, a cornerstone of modern agriculture, are selective, pre-emergent herbicides indispensable for controlling annual grasses and certain broadleaf weeds in major crops like corn, soybeans, and cotton.[1] This class, which includes prominent members such as Acetochlor, Alachlor, Metolachlor, and Butachlor, functions by inhibiting the synthesis of very long-chain fatty acids in susceptible weed seedlings.[1] While their efficacy is undisputed, their environmental fate—specifically their rate and pathway of degradation—is a subject of critical scientific scrutiny.
The persistence of a herbicide in the environment is a double-edged sword. Sufficient persistence is required for season-long weed control. However, excessive persistence elevates the risk of surface and groundwater contamination, potentially impacting non-target organisms and water quality.[2][3] Therefore, understanding the comparative degradation rates of these structurally similar compounds is not merely an academic exercise; it is fundamental to developing sustainable agricultural practices and performing accurate environmental risk assessments. This guide provides an in-depth comparison of Acetochlor's degradation profile with that of other key chloroacetanilides, supported by experimental data and standardized methodologies.
Core Degradation Mechanisms: Biotic vs. Abiotic Pathways
The environmental degradation of chloroacetanilide herbicides is predominantly a biological process, driven by microbial activity in the soil.[4][5] However, abiotic factors can also contribute, albeit typically to a lesser extent.
-
Biotic Degradation (Microbial): This is the principal route of breakdown for chloroacetanilides.[4] Soil microorganisms, including bacteria and fungi, utilize these herbicides as a carbon source.[5][6] A key initial step in this process is often the conjugation of the herbicide molecule with glutathione, a reaction mediated by the enzyme glutathione-S-transferase, which is ubiquitous in microorganisms.[4] This is followed by a series of steps including dechlorination, hydroxylation, and dealkylation.[6]
-
Abiotic Degradation:
The interplay of soil type, organic matter content, pH, moisture, and temperature profoundly influences the rate of microbial degradation, leading to variability in reported persistence values.
Comparative Degradation Rates: A Quantitative Look at Persistence
The most common metric for comparing herbicide persistence is the DT₅₀ value—the time required for 50% of the applied compound to dissipate from a system, typically soil. While degradation rates are highly dependent on specific environmental conditions, a review of available literature allows for a general comparison.
| Herbicide | Typical Soil DT₅₀ (Aerobic Lab, days) | Typical Soil DT₅₀ (Field, days) | Key Observations |
| Acetochlor | 3.4 - 29[7] | 7 - 17[7] | Generally considered non-persistent in soil environments.[7] Degradation half-life can increase with higher application concentrations.[9] |
| Alachlor | ~20 | 15 - 25 | Degradation is primarily microbial.[4] Some studies indicate its degradation may be slightly faster than Acetochlor under specific photocatalytic conditions.[2] |
| Metolachlor | 15 - 50 | 20 - 90 | Often shows slightly greater persistence than Acetochlor and Alachlor. Its biodegradation is also primarily cometabolic.[4] |
| Butachlor | 4.9 - 5.3 | ~12 | Studies show its degradation can be enhanced by the presence of certain organic matter like humic acid.[10] |
| Propachlor | ~10 | 3 - 10 | Generally considered the least persistent of the major chloroacetanilides, with reports of substantial mineralization of its ring structure.[4] |
Causality Behind the Data: The structural nuances between these molecules, particularly the substituent groups on the aniline ring and the N-alkyl chain, influence their susceptibility to microbial enzymatic attack. For instance, a study using the yeast Candida xestobii found it degraded 80% of added Acetochlor in just 15 hours, while taking 41 hours to degrade 80% of Alachlor, highlighting how specific microbial pathways can favor one compound over another.[11] Conversely, in a study on photocatalytic degradation, Acetochlor removal was, on average, 20% lower than that of Alachlor and Metolachlor, suggesting its structure was more resistant to that specific abiotic process.[2]
Degradation Pathways and the Significance of Metabolites
While the parent compounds are relatively non-persistent, their degradation products can be more mobile and persistent, posing a greater risk to groundwater. The primary degradation pathway for Acetochlor, and indeed for other chloroacetanilides, involves the transformation into ethane sulfonic acid (ESA) and oxanilic acid (OA) metabolites.[10][12]
These metabolites are formed through initial dechlorination and subsequent oxidation or conjugation.[6][8] Because the ESA and OA metabolites are more water-soluble and less sorptive to soil particles than the parent compounds, they have a higher potential to leach into groundwater, where their degradation is significantly slower.[3] The frequent detection of these metabolites in water sources underscores the importance of monitoring beyond the parent herbicide.[3][13]
Caption: Primary degradation pathway of Acetochlor in soil.
Experimental Protocol: Standardized Soil Degradation Study
To generate reliable and comparable DT₅₀ data, a standardized laboratory incubation study is essential. This protocol outlines a self-validating system for assessing herbicide degradation in soil under controlled aerobic conditions.
Objective: To determine the aerobic soil degradation rate (DT₅₀) of Acetochlor and its major metabolites.
Materials:
-
Freshly collected, sieved (<2mm) agricultural soil with known characteristics (pH, organic matter, texture).
-
Analytical grade Acetochlor standard.
-
Radiolabeled ¹⁴C-Acetochlor (optional, for metabolite tracking).
-
Incubation vessels (e.g., 250 mL flasks with gas-permeable seals).
-
Controlled environment incubator.
-
Extraction solvents (e.g., acetonitrile, hexane).
-
Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[13]
Methodology:
-
Soil Preparation and Characterization:
-
Rationale: Soil properties are the primary drivers of microbial activity. Characterization is crucial for data interpretation and reproducibility.
-
Collect topsoil (0-15 cm) from a relevant agricultural field. Sieve to ensure homogeneity.
-
Analyze for pH, organic carbon content, particle size distribution (sand/silt/clay), and microbial biomass.
-
-
Moisture Adjustment:
-
Rationale: Optimal moisture is critical for microbial activity.
-
Adjust soil moisture to 40-60% of its maximum water-holding capacity using deionized water.
-
-
Herbicide Application (Spiking):
-
Rationale: Ensures a uniform and known starting concentration.
-
Prepare a stock solution of Acetochlor in a minimal amount of a suitable solvent (e.g., acetone).
-
Apply the solution to a bulk soil sample and mix thoroughly to achieve the target concentration (e.g., 1-2 mg/kg). Allow the solvent to evaporate completely.
-
-
Incubation:
-
Rationale: Controlled conditions isolate the effect of microbial degradation from other environmental variables.
-
Aliquot the treated soil (e.g., 50 g dry weight equivalent) into replicate incubation vessels for each time point.
-
Include control samples (un-spiked soil) to monitor for interferences.
-
Incubate in the dark at a constant temperature (e.g., 20-25°C).
-
-
Sampling:
-
Rationale: A time-course analysis is necessary to model the degradation kinetics.
-
Sacrifice replicate vessels for analysis at predetermined intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60 days).
-
Store samples at -20°C prior to extraction to halt microbial activity.
-
-
Extraction and Analysis:
-
Rationale: Efficient extraction and sensitive analysis are key to accurate quantification.
-
Extract soil samples with an appropriate solvent mixture (e.g., acetonitrile/water).
-
Analyze the extracts for the concentration of the parent Acetochlor and its expected metabolites (ESA, OA) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Rationale: Kinetic modeling provides the DT₅₀ and DT₉₀ values.
-
Plot the decline in Acetochlor concentration over time.
-
Fit the data to a first-order or other appropriate kinetic model to calculate the DT₅₀ value.
-
Caption: Workflow for a standard soil degradation experiment.
Conclusion and Outlook
Acetochlor exhibits a degradation profile that places it in the non-persistent category within soil environments, with a rate broadly comparable to, though distinct from, other major chloroacetanilides like Alachlor and Metolachlor. The specific environmental conditions and microbial consortia present can shift the comparative advantage, sometimes favoring Acetochlor's rapid breakdown and at other times showing it to be slightly more recalcitrant.
The critical takeaway for researchers and environmental professionals is that a comprehensive assessment must extend beyond the parent compound. The formation of mobile and persistent ESA and OA metabolites is a common feature of the chloroacetanilide class.[10][12] Therefore, future research and regulatory monitoring should continue to focus on these degradation products to fully characterize the environmental footprint of Acetochlor and its alternatives. Understanding these comparative nuances is paramount for selecting the most environmentally compatible herbicide for a given agricultural system.
References
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Acetochlor - Wikipedia. Wikipedia. [Link]
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Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. MDPI. [Link]
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Degradation of acetochlor by four microbial communities. PubMed. [Link]
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Biodegradation of acetanilide herbicides acetochlor and butachlor in soil. ResearchGate. [Link]
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INCREASED DEGRADATION OF ACETOCHLOR IN SOIL BY MIXED CULTURE OF P. fluorescens KT3 and B. subtilis 2M6E. Dong Thap University Journal of Science. [Link]
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Enhanced Dechlorination of the Herbicide Acetochlor by an Anaerobic Consortium via Sulfate Acclimation. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]
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Acetochlor (Ref: CP 55097). AERU - University of Hertfordshire. [Link]
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Removal of Chloroacetanilide Herbicides from Water Using Heterogeneous Photocatalysis with TiO2/UV-A. MDPI. [Link]
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CHLOROACETANILIDE HERBICIDE METABOLITES IN WISCONSIN GROUNDWATER. Soil Science Extension, University of Wisconsin-Madison. [Link]
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Acetochlor - JMPR 2005. Food and Agriculture Organization of the United Nations. [Link]
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Acetochlor 101: Everything Farmers Need to Know About Acetochlor. FBN. [Link]
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Experimental methods to evaluate herbicides behavior in soil. Weed Control Journal. [Link]
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Acetochlor degradation in anaerobic microcosms with hyporheic sediments: Insights from biogeochemical data, transformation products, and isotope analysis. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Acetochlor ESA Sodium Salt
Introduction: As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural tasks; they are integral to the integrity of our research and the safety of our communities. Acetochlor ESA (ethanesulfonic acid) sodium salt, a major metabolite of the herbicide acetochlor, is a compound frequently used in environmental and toxicological studies. While data on the salt form is less prevalent than on its parent compound, the principles of chemical safety dictate that it be handled with a comprehensive understanding of its potential hazards and regulatory landscape. This guide provides a direct, field-tested methodology for the safe and compliant disposal of Acetochlor ESA sodium salt, ensuring that your laboratory practices are as rigorous as your science.
Part 1: Hazard Identification and Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the substance's intrinsic hazards. Acetochlor, the parent compound, is a chloroacetamide herbicide with well-documented toxicological and environmental concerns. It is classified as a substance suspected of causing cancer and damaging fertility, is harmful if inhaled, causes skin and eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2][3][4][5]
Given that Acetochlor ESA sodium salt is a direct derivative, it must be handled with a similar level of caution. The primary risks associated with this compound, and therefore the causal drivers for the following disposal protocols, are its potential health effects and significant environmental toxicity.
| Hazard Classification (Derived from Parent Compound: Acetochlor) | Description | GHS Pictograms |
| Health Hazard | Suspected of causing cancer (Carcinogenicity 2).[2][4] Suspected of damaging fertility or the unborn child (Reproductive Toxicity 2).[2][4] May cause damage to organs through prolonged or repeated exposure.[1][4] | GHS08 |
| Harmful | Harmful if inhaled (Acute Toxicity 4).[3][4] Causes skin irritation (Skin Irritation 2).[1][3][4] May cause an allergic skin reaction (Skin Sensitization 1).[2][3][4] May cause respiratory irritation.[3][4] | GHS07 |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1).[1][4][5] | GHS09 |
This risk profile dictates that Acetochlor ESA sodium salt waste cannot be disposed of via standard laboratory drains or in regular trash.[2][4] Such actions would violate regulatory standards and pose a significant threat to aquatic ecosystems.[1][5]
Part 2: Regulatory Framework and Waste Classification
Once a chemical is designated for disposal, it falls under the jurisdiction of environmental regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[6]
Is Acetochlor ESA sodium salt a listed hazardous waste?
While Acetochlor ESA sodium salt itself is not explicitly on the EPA's P-list or U-list of hazardous wastes, the parent compound, acetochlor, is a pesticide. Pesticide waste is heavily regulated.[6][7] Any unused or unusable pesticide product is considered hazardous waste.[8] Therefore, the most prudent and compliant approach is to manage all waste streams containing Acetochlor ESA sodium salt as hazardous waste .
This classification is critical because it triggers specific requirements for containment, labeling, and disposal. Your institution's Environmental Health & Safety (EHS) department is the ultimate authority on interpreting federal, state, and local regulations.[9]
Part 3: Pre-Disposal Operations: Handling and Spill Management
Safe disposal begins with safe handling. Adherence to proper Personal Protective Equipment (PPE) protocols is non-negotiable.
Personal Protective Equipment (PPE)
The minimum required PPE when handling Acetochlor ESA sodium salt, whether in pure form or in solution, includes:
-
Eye Protection: Safety glasses with side shields, goggles, or a face shield.[10] The eyes are particularly sensitive to chemical exposure.
-
Hand Protection: Chemically impervious gloves (e.g., nitrile or neoprene). Avoid latex gloves, which may offer insufficient protection. Do not use leather or fabric gloves as they can absorb the chemical.[11]
-
Body Protection: A standard laboratory coat is mandatory. For handling larger quantities or during tasks with a high risk of splashing, consider a chemically resistant apron or coveralls.[12]
-
Respiratory Protection: Handling of the solid powder should be performed in a chemical fume hood to avoid inhalation.[3] If a fume hood is not available, a NIOSH-approved respirator may be required; consult your EHS office for proper selection and fit-testing.
Spill Response Protocol
Accidents happen, but a prepared response minimizes risk.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves a highly concentrated solution, evacuate the immediate area.
-
Don PPE: Before addressing the spill, don the full PPE described in section 3.1.
-
Contain the Spill:
-
For liquid spills: Cover with a liquid-binding absorbent material such as sand, diatomite, or universal binders.[2] Do not use combustible materials like sawdust.
-
For solid spills: Gently cover the spill with a damp paper towel to avoid generating airborne dust.
-
-
Clean-Up: Carefully scoop the absorbed material or contaminated towels into a designated, sealable hazardous waste container.
-
Decontaminate: Wipe the spill area with soap and water.[3] A novel and effective decontamination method for chloroacetanilide herbicides involves using thiosulfate salts (e.g., sodium thiosulfate), which have been shown to dechlorinate and detoxify these compounds.[13] Rinsing the area with a dilute thiosulfate solution followed by a water rinse can provide an additional layer of decontamination.
-
Dispose: All materials used for cleanup (gloves, absorbent pads, paper towels) must be disposed of as hazardous waste along with the spilled chemical.
Part 4: Step-by-Step Disposal Workflow
The following workflow provides a systematic approach to the disposal of waste containing Acetochlor ESA sodium salt.
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Navigating the Safe Handling of Acetochlor ESA Sodium Salt: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and agricultural science, the ability to handle chemical reagents with confidence and safety is paramount. Acetochlor ESA sodium salt, a key analytical standard and a metabolite of the widely used herbicide acetochlor, is one such reagent that demands careful and informed handling.[1] This guide moves beyond mere compliance, offering a deep dive into the causality behind safety protocols, ensuring that every step you take in the laboratory is a self-validating system of protection for yourself, your colleagues, and your research.
Understanding the Hazard Profile: More Than Just a Checklist
Acetochlor ESA sodium salt presents a multi-faceted hazard profile that necessitates a comprehensive approach to personal protection. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it is known to cause serious eye irritation.[1][2] The parent compound, acetochlor, carries even more significant long-term health warnings, being suspected of causing cancer and having the potential to damage fertility or an unborn child.[3][4][5] Therefore, our personal protective equipment (PPE) strategy is not merely a suggestion but a critical barrier against these potential acute and chronic health effects.
| Hazard Classification | Potential Health Effects |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or inhaled.[2] |
| Eye Irritation | Causes serious eye irritation.[2][5] |
| Skin Irritation | May cause skin irritation.[3][4] |
| Skin Sensitization | May cause an allergic skin reaction.[3][4][5] |
| Carcinogenicity | The parent compound, Acetochlor, is suspected of causing cancer.[3][4][5] |
| Reproductive Toxicity | The parent compound, Acetochlor, is suspected of damaging fertility or the unborn child.[3][5] |
The Core of Protection: A Multi-Layered PPE Approach
Given the known risks, a multi-layered PPE approach is essential. This approach is designed to prevent dermal, ocular, and respiratory exposure.
Dermal Protection: Your Primary Barrier
Dermal contact is a significant route of exposure for Acetochlor ESA sodium salt.[6] The selection of appropriate gloves and lab coats is therefore your first line of defense.
-
Gloves: Always wear unlined, chemical-resistant gloves. Nitrile gloves are a common and effective choice for handling many laboratory chemicals and offer good protection against pesticides. For prolonged contact or when handling concentrates, consider heavier-duty gloves such as butyl rubber or neoprene. It is crucial to inspect gloves for any signs of degradation or perforation before each use.
-
Protective Clothing: A standard cotton lab coat may not be sufficient, especially when there is a risk of splashes. A lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, is recommended. For tasks with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[7] All protective clothing should be laundered separately from personal clothing.
Ocular Protection: Shielding Sensitive Tissues
The eyes are particularly vulnerable to chemical splashes, and Acetochlor ESA sodium salt is a known serious eye irritant.[2][5]
-
Safety Glasses and Goggles: At a minimum, safety glasses with side shields should be worn.[8] However, for any procedure involving the potential for splashes, snug-fitting, non-fogging chemical splash goggles are the superior choice.[8][9]
-
Face Shields: When handling larger quantities or when there is a significant splash risk, a full-face shield worn over safety goggles provides the most comprehensive protection for the eyes and face.[8][9]
Respiratory Protection: Guarding Against Inhalation
Inhalation of Acetochlor ESA sodium salt, particularly in its powdered form, is a primary route of exposure.[2]
-
Engineering Controls: The first and most effective measure is to handle the solid compound within a certified chemical fume hood or a powder containment hood. This engineering control is designed to capture airborne particles at the source.
-
Respirators: When handling the neat (solid) form, a dust mask, specifically a NIOSH-approved N95 respirator, is recommended to prevent the inhalation of fine particles.[1] For solutions, especially if there is a risk of aerosolization and engineering controls are insufficient, a respirator with an organic vapor cartridge may be necessary. Always consult your institution's environmental health and safety department for respirator selection and fit-testing.
Operational Plan: From Receipt to Disposal
A systematic approach to handling Acetochlor ESA sodium salt minimizes the risk of exposure at every stage.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood.[2] Clear the workspace of any unnecessary items.
-
Donning PPE: Put on your protective gear in the following order: lab coat, respirator (if required), safety goggles or face shield, and finally, gloves.
-
Handling the Chemical:
-
If working with the solid, carefully weigh the required amount in the fume hood to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[2]
-
-
Post-Handling: After you have finished your work, decontaminate your work area.
-
Doffing PPE: Remove your PPE in the reverse order of donning, being careful to avoid contaminating your skin. Remove gloves first, followed by your lab coat, eye protection, and respirator.
-
Hygiene: Wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[2] Do not eat, drink, or smoke in the laboratory.[2][3]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of Acetochlor ESA sodium salt and any contaminated materials is a critical final step to prevent environmental contamination and future exposure. This material and its container must be disposed of as hazardous waste.[10]
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Solid Waste: Collect any unused solid Acetochlor ESA sodium salt in a clearly labeled, sealed, and compatible waste container.[11]
-
Liquid Waste: Solutions of Acetochlor ESA sodium salt should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated materials should be placed in a designated hazardous waste bag or container.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Acetochlor ESA sodium salt."[11]
-
Storage: Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Complete a chemical collection request form and deliver it to your institution's waste management operator.[11]
By adhering to these detailed protocols, you are not just following rules; you are actively participating in a culture of safety that prioritizes the well-being of yourself and your colleagues while ensuring the integrity of your scientific endeavors.
References
- HPC Standards. (2026, January 22).
- FarmAg. (2022, September 1). FarmAg Acetochlor 900 EC (Acetochlor 900 g/l)
- ARYSTA LifeScience South Africa (Pty) Ltd. (2019, August).
- Villa Crop Protection. (n.d.).
- Agilent Technologies, Inc. (2019, March 30).
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- Unknown. (n.d.).
-
Minnesota Department of Health. (n.d.). Acetochlor and Drinking Water. Retrieved from [Link]
- University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
-
Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]
- Delaware Health and Social Services. (n.d.). Frequently Asked Questions - Acetochlor.
-
Solutions Pest & Lawn. (n.d.). The Best Personal Protective Equipment For Pesticides. Retrieved from [Link]
- ECETOC. (n.d.).
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- 3. farmag.co.za [farmag.co.za]
- 4. villacrop.co.za [villacrop.co.za]
- 5. agilent.com [agilent.com]
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- 7. dhss.delaware.gov [dhss.delaware.gov]
- 8. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 9. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
